molecular formula C15H14O5 B602145 Phenyl 2-hydroxy-4,5-dimethoxybenzoate CAS No. 877997-98-3

Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Cat. No.: B602145
CAS No.: 877997-98-3
M. Wt: 274.272
InChI Key: JXURAFZSOJQXKD-UHFFFAOYSA-N
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Description

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is an impurity of Acotiamide, a drug for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia.

Properties

IUPAC Name

phenyl 2-hydroxy-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)20-10-6-4-3-5-7-10/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXURAFZSOJQXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698444
Record name Phenyl 2-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877997-98-3
Record name Phenyl 2-hydroxy-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phenyl 2-hydroxy-4,5-dimethoxybenzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Abstract

This compound is a substituted aromatic ester with significant relevance in synthetic and medicinal chemistry. It serves as a critical intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1][2] Notably, it is recognized as a process impurity in the manufacturing of Acotiamide, a gastroprokinetic agent used for treating functional dyspepsia.[][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, reactivity, and applications, tailored for researchers and drug development professionals. The narrative emphasizes the causal relationships behind synthetic strategies and analytical methodologies, ensuring a deep, field-proven understanding of the compound.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its core identity and physical characteristics. This compound is a derivative of 2-hydroxy-4,5-dimethoxybenzoic acid, featuring a phenyl ester functional group.[1] Its structure combines a stable aromatic core with reactive sites that are pivotal to its role in chemical synthesis.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is presented in Table 1. These parameters are essential for handling, storage, and experimental design.

Table 1: Core Identifiers and Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₅H₁₄O₅ [1][2][5][6]
Molecular Weight 274.27 g/mol [1][2][5][6]
CAS Number 877997-98-3 [1][6][7]
Appearance White powder [5][8]
Boiling Point 431.2 ± 45.0 °C (Predicted) [2][8][9]
Density 1.250 ± 0.06 g/cm³ (Predicted) [2][8][9]
Purity ≥98% (Typical commercial grade) [2][7][10]
Storage Conditions 2-8°C, airtight, dry, under nitrogen [2][10]

| Synonyms | Benzoic acid, 2-hydroxy-4,5-dimethoxy-, phenyl ester; Acotiamide Impurity 35 |[8][10] |

Synthesis and Purification

The primary and most established route for synthesizing this compound is through the direct esterification of its carboxylic acid precursor, 2-hydroxy-4,5-dimethoxybenzoic acid.[1][7] The choice of reagents and conditions is critical for achieving high yield and purity.

Synthetic Pathway Overview

The reaction involves the formation of an ester bond between the carboxylic acid group of 2-hydroxy-4,5-dimethoxybenzoic acid and a phenyl group. A common and efficient method employs triphenyl phosphite in the presence of an acid catalyst.[1][] This approach is favored because it proceeds under relatively controlled conditions and results in a high yield. The precursor, 2-hydroxy-4,5-dimethoxybenzoic acid, can itself be synthesized from 2,4,5-trimethoxybenzoic acid via selective demethylation.[11][12]

G cluster_0 Precursor Synthesis cluster_1 Esterification cluster_2 Reaction Conditions 2,4,5-trimethoxybenzoic acid 2,4,5-trimethoxybenzoic acid 2-hydroxy-4,5-dimethoxybenzoic acid 2-hydroxy-4,5-dimethoxybenzoic acid 2,4,5-trimethoxybenzoic acid->2-hydroxy-4,5-dimethoxybenzoic acid Selective Demethylation A 2-hydroxy-4,5-dimethoxybenzoic acid 2-hydroxy-4,5-dimethoxybenzoic acid->A Proceeds to Esterification C This compound A->C B Triphenyl Phosphite (Phenyl Source) B->C D Toluene (Solvent) E H₂SO₄ (cat.) F Heat (Reflux) G Argon/N₂ (Inert Atm.)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification

This protocol describes a validated, high-yield synthesis method.[][7][13] The causality for each step is explained to provide a deeper understanding of the process.

  • Reactor Setup:

    • Action: Add toluene (170g), 2-hydroxy-4,5-dimethoxybenzoic acid (170g, 0.86 mol), and triphenyl phosphite (266g, 0.86 mol) to a suitable reaction flask.

    • Causality: Toluene serves as a solvent that can be heated to reflux to provide the necessary reaction temperature. An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions with atmospheric oxygen and moisture.[][7]

  • Catalysis:

    • Action: Carefully add concentrated sulfuric acid (4.5 mL) to the mixture while stirring.

    • Causality: Sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenoxy group from triphenyl phosphite.[14][15]

  • Reaction:

    • Action: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2.5 to 3 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the esterification reaction to proceed at a practical rate. Refluxing ensures a constant temperature while preventing solvent loss.[1][]

  • Work-up and Precipitation:

    • Action: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature. Add methanol (5g) and stir for 30 minutes, followed by the addition of water (2.5g) and another 30 minutes of stirring.[7]

    • Causality: Methanol is added to react with any unreacted triphenyl phosphite. The subsequent addition of water, an anti-solvent, causes the desired organic product, which is poorly soluble in the aqueous-methanolic mixture, to precipitate out of the solution, separating it from more soluble impurities.[7]

  • Isolation and Purification:

    • Action: Filter the precipitated crystals and wash with ethanol. Dry the product under reduced pressure.

    • Causality: Filtration isolates the solid crude product. Washing with a solvent like ethanol removes residual soluble impurities. Drying under vacuum efficiently removes residual solvents without requiring high temperatures that could degrade the product. This process typically yields the final compound with high purity (e.g., 96% yield).[7]

Analytical Characterization

Unambiguous structural confirmation is paramount in chemical synthesis. A combination of spectroscopic techniques is employed to verify the identity and purity of this compound.[1]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecule's carbon-hydrogen framework.

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings, the phenolic hydroxyl proton, and the two methoxy groups. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show separate signals for each unique carbon atom. Key expected peaks include the ester carbonyl carbon (around 165-170 ppm), aromatic carbons attached to oxygen (downfield), other aromatic carbons (110-140 ppm), and the two methoxy carbons (around 55-60 ppm).[16][17] Quaternary carbons, such as the one in the carbonyl group, typically show weaker signals.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.[1] The mass spectrum would show a molecular ion peak [M]+ corresponding to the exact mass of C₁₅H₁₄O₅ (274.0841).[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Characteristic absorption bands would be observed for the phenolic -OH stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), the ester C=O stretch (strong, ~1730-1750 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-O stretches from the ether and ester groups (~1000-1300 cm⁻¹).

General Protocol for Spectroscopic Analysis
  • Sample Preparation: Dissolve a few milligrams of the purified solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[19] For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.

  • Instrument Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H and ¹³C spectra.[19] A standard FT-IR spectrometer is used to obtain the infrared spectrum. A mass spectrometer (e.g., GC-MS or LC-MS) is used to obtain the mass spectrum.[19]

  • Data Processing: The raw data from each instrument is processed (e.g., Fourier transformation for NMR and IR) to generate the final spectra.

  • Data Analysis: Analyze the processed spectra to assign peaks to specific atoms or functional groups within the molecule, comparing the results with expected values and reference data to confirm the structure.[1]

Chemical Reactivity

The chemical behavior of this compound is dictated by its functional groups: the phenolic hydroxyl, the phenyl ester, and the electron-rich aromatic ring.

  • Oxidation: The phenolic ring is susceptible to oxidation, which can form quinone-like structures. Common oxidizing agents like potassium permanganate could be used, though such reactions may be non-selective.[1]

  • Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would cleave the ester and produce 2-hydroxy-4,5-dimethoxybenzyl alcohol and phenol.

  • Nucleophilic Substitution: The phenyl ester group can undergo nucleophilic substitution.[1] For instance, reaction with an amine could yield the corresponding amide, a common transformation in the synthesis of pharmaceutical derivatives.[13]

Applications and Biological Relevance

This compound is not typically an end-product but rather a valuable building block and a compound of interest in pharmaceutical quality control.

Caption: Dual role of the compound in pharmaceutical development.

  • Pharmaceutical Intermediate: Its primary utility lies in its role as an intermediate for creating more complex molecules.[1][2][5] The ester can be hydrolyzed or transesterified, and the phenolic group can be further functionalized, making it a versatile precursor in multi-step syntheses.

  • Acotiamide Impurity: It is a known and monitored impurity in the synthesis of Acotiamide.[1][] Its presence in the final drug product must be controlled to meet regulatory standards, making its synthesis and characterization essential for quality assurance in the pharmaceutical industry.

  • Potential Bioactivity: While less studied directly, the molecule possesses structural motifs associated with biological activity.

    • Anti-inflammatory Properties: Research on structurally similar compounds suggests it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins.[] This could potentially reduce inflammation and pain.

    • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties.[] this compound can likely donate a hydrogen atom from its hydroxyl group to neutralize free radicals.

    • Antimicrobial Effects: Preliminary studies have indicated that it may possess antimicrobial properties against various bacterial strains.[1]

Conclusion

This compound is a compound of significant industrial and research interest. A thorough understanding of its synthesis, purification, and analytical properties is critical for its effective use as a chemical intermediate and for its management as a pharmaceutical impurity. The methodologies and insights presented in this guide provide a robust framework for scientists and researchers working with this versatile molecule, grounding practical protocols in the fundamental principles of chemical reactivity and analysis.

References

An In-Depth Technical Guide to Phenyl 2-hydroxy-4,5-dimethoxybenzoate (CAS Number: 877997-98-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a key organic compound with significant applications in pharmaceutical synthesis and potential as a bioactive molecule. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. Particular focus is given to its crucial role as an intermediate in the manufacturing of the gastroprokinetic agent Acotiamide. Furthermore, this guide delves into its prospective biological activities, including its putative role as a cyclooxygenase (COX) inhibitor, an antioxidant, and an antimicrobial agent, supported by data from structurally related compounds. Methodologies for relevant biological assays are also presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 877997-98-3[2]
Molecular Formula C₁₅H₁₄O₅[1][2]
Molecular Weight 274.27 g/mol [1][2]
IUPAC Name This compound[2]
Appearance White or off-white crystalline solid[3]
Boiling Point (Predicted) 431.2 ± 45.0 °C at 760 mmHg[4]
Density (Predicted) 1.250 ± 0.06 g/cm³[4]
Storage 2-8°C, airtight, dry[5]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with a phenyl donor, such as triphenyl phosphite, in the presence of an acid catalyst.[1][6]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 2-hydroxy-4,5-dimethoxybenzoic acid product This compound reactant1->product Esterification reactant2 Triphenyl phosphite reactant2->product reagent1 Toluene (solvent) reagent2 Conc. H₂SO₄ (catalyst) condition 110°C, 3 hours, under N₂

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized representation of methodologies described in the literature.[1][6]

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 equivalent), triphenyl phosphite (1.0 equivalent), and toluene.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the reaction mixture to 110°C and maintain it at this temperature with stirring for approximately 3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add methanol, followed by the addition of water, while stirring.

  • Isolation: The crude product will precipitate out of the solution. Isolate the solid by filtration.

  • Purification: Wash the crude product with ethanol to remove impurities and dry under reduced pressure to yield the pure this compound.

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Acotiamide.[1] Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia.[]

Synthesis of Acotiamide

This compound serves as the activated form of the 2-hydroxy-4,5-dimethoxybenzoyl moiety, which is subsequently coupled with an aminothiazole derivative.

G cluster_reagents Reaction Conditions start This compound product Acotiamide start->product Amide bond formation intermediate1 N-[2-(diisopropylamino)ethyl]-2-aminothiazole-4-carboxamide intermediate1->product reagent1 Toluene or other suitable solvent condition Heating

Caption: Role of this compound in Acotiamide synthesis.

Potential Biological Activities and Therapeutic Applications

While primarily utilized as a synthetic intermediate, this compound and structurally related compounds exhibit promising biological activities that warrant further investigation.

Anti-inflammatory Activity: Potential COX Inhibition

The proposed mechanism involves the inhibition of the COX-2 enzyme, which is upregulated during inflammation.[11]

G cluster_pathway Prostaglandin Synthesis Pathway arachidonic_acid Arachidonic Acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inhibitor This compound inhibitor->cox2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition.

Antioxidant Activity

The phenolic hydroxyl group in the structure of this compound suggests potential antioxidant activity. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom to neutralize reactive oxygen species.[12] The antioxidant capacity of hydroxybenzoic acid derivatives is well-documented and often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol. A positive control such as Trolox or ascorbic acid should also be prepared.

  • Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.[14]

Antimicrobial Activity

Derivatives of hydroxybenzoic acid have been shown to possess antimicrobial properties against a range of bacteria and fungi.[15][16] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. While specific minimum inhibitory concentration (MIC) values for this compound are not widely published, its structural similarity to other active phenolic compounds suggests that it may exhibit similar properties.[17] Further investigation using standardized microdilution methods is warranted to determine its antimicrobial spectrum and potency.[15]

Spectroscopic Data (Predicted)

While a comprehensive, publicly available set of spectra for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

  • ¹H NMR: Expected signals would include singlets for the two methoxy groups, signals in the aromatic region for the protons on the dimethoxy-substituted ring, and signals in the aromatic region for the protons on the phenyl ester ring. A broad singlet corresponding to the hydroxyl proton is also anticipated.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the carbons of the methoxy groups.

  • IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic rings and methyl groups, the C=O stretch of the ester, and C-O stretches for the ester and ether linkages.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (274.27 g/mol ), along with fragmentation patterns characteristic of a phenyl ester and a dimethoxy-substituted benzene ring.

Conclusion

This compound is a valuable fine chemical with a critical and well-established role in the pharmaceutical industry as a precursor to Acotiamide. Beyond its synthetic utility, its chemical structure suggests a range of potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide has synthesized the available information on this compound and provided a framework for future research. Further investigation, particularly to obtain quantitative data on its biological properties and detailed spectroscopic characterization, will be crucial in unlocking its full potential for therapeutic applications.

References

Synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate from 2-hydroxy-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Importance of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

This compound is a molecule of significant interest in the pharmaceutical and organic synthesis sectors. Its structural framework, featuring a substituted benzoic acid esterified with a phenyl group, serves as a valuable scaffold for the development of more complex molecules. Notably, it is recognized as a key intermediate and a known impurity in the synthesis of Acotiamide, a drug utilized for the treatment of functional dyspepsia[1][]. Beyond its role in pharmaceutical manufacturing, this compound has demonstrated potential antimicrobial and anti-inflammatory properties, making it a subject of ongoing research in medicinal chemistry[1].

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the synthesis of this compound from 2-hydroxy-4,5-dimethoxybenzoic acid. More than a mere recitation of steps, this document elucidates the causal relationships behind the experimental choices, offering a robust framework for understanding and executing this important chemical transformation.

The Synthetic Blueprint: From Carboxylic Acid to Phenyl Ester

The esterification of a carboxylic acid with a phenol presents a unique challenge compared to esterification with aliphatic alcohols. The reduced nucleophilicity of the phenolic hydroxyl group necessitates an activation strategy for the carboxylic acid. The protocol detailed herein employs triphenyl phosphite as an activating agent in the presence of a strong acid catalyst, a method that has proven to be highly efficient for this transformation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and high-yielding procedure for the synthesis of this compound[3][4].

Materials and Reagents:

  • 2-hydroxy-4,5-dimethoxybenzoic acid

  • Triphenyl phosphite

  • Toluene

  • Concentrated sulfuric acid (98%)

  • Methanol

  • Deionized water

  • Ethanol

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert gas supply

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, under an inert atmosphere of argon or nitrogen, combine 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 equivalent), toluene (as solvent), and triphenyl phosphite (1.0 to 1.5 equivalents).

  • Catalyst Addition: With vigorous stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 110°C in toluene) and maintain this temperature for 2.5 to 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. Add methanol (approximately 3-4 times the initial weight of the benzoic acid) and continue stirring for 30 minutes. Subsequently, add deionized water (approximately 1.5-2 times the initial weight of the benzoic acid) and stir for an additional 30 minutes to ensure complete precipitation of the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with ethanol to remove impurities. Dry the purified this compound under reduced pressure to a constant weight. A yield of approximately 96% can be expected[3][4].

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants (2-hydroxy-4,5-dimethoxybenzoic acid, triphenyl phosphite, toluene) B Add Catalyst (Conc. H₂SO₄) A->B Under Inert Atmosphere C Reflux (110°C, 2.5-3h) B->C Heat D Cool to RT C->D E Precipitate with Methanol D->E F Add Water E->F G Filter Crude Product F->G H Wash with Ethanol G->H I Dry under Vacuum H->I J This compound I->J Purification_Workflow A Reaction Mixture in Toluene (Product is dissolved) B Add Methanol (Increases solvent polarity) A->B C Add Water (Further increases polarity) B->C D Precipitation of Crude Product C->D E Vacuum Filtration D->E F Wash with Ethanol (Removes impurities) E->F G Drying (Under reduced pressure) F->G H Pure this compound G->H

References

Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is an aromatic organic compound with the molecular formula C₁₅H₁₄O₅.[1][2] This phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid presents as a white to pale yellow crystalline solid and has garnered attention in the scientific community for its role as a key intermediate in the synthesis of pharmaceuticals and its potential as a biologically active molecule.[2] Notably, it is a crucial component in the production of Acotiamide, a drug used for treating functional dyspepsia.[3] This guide provides a comprehensive overview of the known and potential biological activities of this compound, its mechanism of action, and detailed experimental protocols for its investigation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore its therapeutic applications.

Chemical Properties and Synthesis

Understanding the chemical nature of this compound is fundamental to appreciating its biological potential.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol [1]
CAS Number 877997-98-3[1]
Appearance White to pale yellow crystalline solid[2]
IUPAC Name This compound[1]

A common and efficient method for the synthesis of this compound involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite.[4][5] This reaction is typically carried out in a toluene solvent under a nitrogen atmosphere, with concentrated sulfuric acid serving as a catalyst.[4][5] The mixture is heated to allow for the esterification to proceed, and the crude product is subsequently precipitated and purified.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a reaction flask under an argon or nitrogen atmosphere, combine toluene, 2-hydroxy-4,5-dimethoxybenzoic acid, and triphenyl phosphite.[5]

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[5]

  • Heating: Heat the reaction mixture to reflux (approximately 110°C) with constant stirring for 2.5 to 3 hours.[4][5]

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Add methanol and continue stirring, followed by the addition of water to precipitate the crude product.[4][5]

  • Purification: Filter the precipitated crystals and wash them with water and then ethanol to yield the purified this compound.[4] Dry the final product under reduced pressure.[5]

Synthesis_Workflow Reactants 2-hydroxy-4,5-dimethoxybenzoic acid + Triphenyl phosphite + Toluene + H₂SO₄ (catalyst) Reaction Reflux at 110°C (2.5-3 hours) Reactants->Reaction Precipitation Cooling, then add Methanol & Water Reaction->Precipitation Purification Filtration & Washing (Water & Ethanol) Precipitation->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Role as a Pharmaceutical Intermediate

This compound is a recognized impurity and a critical intermediate in the synthesis of Acotiamide, a gastroprokinetic agent used to treat functional dyspepsia.[3] Its purity and structural integrity are paramount in ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). The synthesis of Acotiamide typically involves the reaction of this compound with other precursors to build the final drug molecule.[4][6]

Potential Biological Activities

While comprehensive biological studies specifically on this compound are limited, its chemical structure as a phenolic compound suggests a range of potential therapeutic activities. The biological effects of structurally similar compounds provide a strong basis for inferring its potential.

Antimicrobial Activity

Table 2: Antimicrobial Activity of the Related Compound Methyl 3-hydroxy-4,5-dimethoxybenzoate

MicroorganismTypeMIC (mg/mL)
Staphylococcus aureusGram-positive bacteria5
Bacillus subtilisGram-positive bacteria20
Escherichia coliGram-negative bacteria10
Xanthomonas oryzae pv. oryzaeGram-negative bacteria15
Rhizopus sp.Fungus5
Data for Methyl 3-hydroxy-4,5-dimethoxybenzoate, a structurally related compound.[7]

The antimicrobial efficacy of this compound can be systematically evaluated using standard microbiological assays.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory effects.[2] A plausible mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The inhibition of COX enzymes would lead to a reduction in the production of pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Assay Setup: In a 96-well plate, add the enzyme, a chromogenic or fluorogenic substrate, and various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the absorbance or fluorescence at appropriate intervals to determine the rate of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Pro-inflammatory) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests its potential as an antioxidant. Phenolic compounds can donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed to quantify this activity.[8][9][10]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of Solutions: Prepare a stock solution of this compound and a solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.[10][11]

Potential Anticancer Activity

Many phenolic compounds and phenyl benzoate derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13] Although no specific studies on the anticancer properties of this compound have been reported, its structural features warrant investigation into its potential as an anticancer agent. Standard cytotoxicity assays, such as the MTT or resazurin assay, can be used to evaluate its effect on the proliferation of cancer cells.[14]

Future Directions and Conclusion

This compound is a molecule of significant interest, primarily due to its established role in pharmaceutical synthesis and its promising, yet largely unexplored, biological activities. The existing literature on structurally related compounds strongly suggests its potential as an antimicrobial, anti-inflammatory, and antioxidant agent.

For researchers and drug development professionals, this compound represents a valuable scaffold for the development of new therapeutic agents. Future research should focus on:

  • Quantitative Biological Evaluation: Performing detailed in vitro studies to determine the MIC values against a broad spectrum of pathogens, and IC50 values in antioxidant and anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.

  • In Vivo Studies: Investigating its efficacy and safety in animal models of infection, inflammation, and oxidative stress-related diseases.

  • Anticancer Potential: Screening for cytotoxic activity against a panel of cancer cell lines to explore its potential in oncology.

References

Unlocking the Therapeutic Potential of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenyl 2-hydroxy-4,5-dimethoxybenzoate, a notable organic compound, stands at the intersection of synthetic chemistry and pharmacology. While recognized as a key intermediate in the synthesis of the gastroprokinetic agent Acotiamide, its intrinsic bioactivities suggest a broader therapeutic potential. This technical guide provides an in-depth exploration of this compound, moving beyond its role as a synthetic precursor to elucidate its potential as a lead compound in drug discovery. We will delve into its physicochemical properties, established synthetic routes, and critically, its putative mechanisms of action in inflammation, oxidative stress, and microbial infections. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to stimulate further investigation into this promising molecule.

Introduction: A Molecule of Dual Significance

This compound (C15H14O5, M.W. 274.27 g/mol ) is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid.[1][2] Its primary role in the pharmaceutical industry has been as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals.[1][3] Most notably, it serves as an impurity in the synthesis of Acotiamide, a drug utilized for the treatment of functional dyspepsia.[4] However, the inherent chemical scaffold of this compound, featuring a phenolic hydroxyl group and methoxy substitutions on the benzene ring, hints at a rich pharmacology that warrants independent investigation. Preliminary studies and the activities of structurally related compounds suggest that it possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a person of interest for drug development programs.[1][4]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The table below summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C15H14O5[1][5]
Molecular Weight 274.27 g/mol [1][5]
CAS Number 877997-98-3[5][6]
Appearance White to pale yellow crystalline solid[2]
Boiling Point 431.2±45.0 °C (Predicted)[3]
Density 1.250±0.06 g/ml (Predicted)[3]
Storage 2-8°C, airtight, dry[3]
Synthetic Route

The synthesis of this compound is well-documented, with a common and efficient method involving the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid.

Reaction: 2-hydroxy-4,5-dimethoxybenzoic acid reacts with triphenyl phosphite in the presence of a catalytic amount of concentrated sulfuric acid under a nitrogen atmosphere. The reaction is typically carried out in a toluene solvent and heated to reflux (approximately 110°C) for several hours.[4][7]

Workflow for Synthesis:

cluster_reactants Reactants & Conditions A 2-hydroxy-4,5-dimethoxybenzoic acid E Reaction Mixture A->E B Triphenyl phosphite B->E C Toluene (solvent) C->E D Conc. H2SO4 (catalyst) D->E F Heat to 110°C (3 hours) E->F G Cool to 20°C F->G H Add Methanol G->H I Add Water H->I J Precipitation I->J K Filtration J->K L Ethanol Washing K->L M Drying L->M N Pure Phenyl 2-hydroxy-4,5- dimethoxybenzoate M->N

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Under a nitrogen atmosphere, add toluene, triphenyl phosphite, 2-hydroxy-4,5-dimethoxybenzoic acid, and concentrated sulfuric acid to a reaction vessel.[4]

  • Heat the mixture to reflux at 110°C and maintain for approximately 3 hours.[4]

  • After the reaction is complete, cool the mixture to 20°C.[4]

  • Slowly add methanol to the reaction mixture, followed by the addition of water to induce precipitation of the crude product.[4]

  • Filter the precipitate and wash with water.[4]

  • Further purify the crude product by washing with ethanol to yield pure this compound.[4]

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is predicated on its observed anti-inflammatory, antioxidant, and antimicrobial activities. While direct, in-depth mechanistic studies on this specific molecule are limited, a strong case for its potential can be built upon existing preliminary data and the well-documented activities of structurally analogous compounds.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. This compound has demonstrated the ability to inhibit the production of inflammatory mediators.[4]

Putative Mechanism of Action: COX Inhibition

A plausible mechanism for its anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[4] Both COX-1 and COX-2 are potential targets. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a lower incidence of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay can be employed to determine the in vitro COX-1 and COX-2 inhibitory activity.[8][9]

  • Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing co-factors such as hematin and L-epinephrine.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection: Measure the product (e.g., Prostaglandin G2 or PGE2) formation using a fluorescent probe or LC-MS/MS.[4][8]

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathway: Potential Modulation of NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10][11] Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway. The inhibition of NF-κB activation prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[12][13] While direct evidence for this compound is pending, its structural similarity to other NF-κB inhibiting phenolic compounds suggests this as a probable mechanism.[13][14]

A Inflammatory Stimuli (e.g., LPS, TNF-α) B Receptor A->B C IKK Complex B->C F Phosphorylation of IκBα C->F D IκBα D->F E NF-κB (p50/p65) E->D H NF-κB Translocation to Nucleus E->H Release G Ubiquitination & Degradation of IκBα F->G I Gene Transcription H->I J Pro-inflammatory Mediators I->J K Phenyl 2-hydroxy-4,5- dimethoxybenzoate K->C Inhibition? K->G Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[7][15][16]

  • Cell Culture: Use a cell line (e.g., HEK293T or RAW264.7) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Pre-treat the cells with various concentrations of this compound.

  • Stimulation: Induce NF-κB activation with an inflammatory stimulus like TNF-α or LPS.

  • Lysis: After a suitable incubation period, lyse the cells.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activity.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a multitude of diseases. Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.[14] this compound has been shown to exhibit strong antioxidant activity.[4]

Mechanism of Action: Free Radical Scavenging

The phenolic hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. The methoxy groups can also influence the antioxidant capacity through their electron-donating effects.

Experimental Protocol: In Vitro Antioxidant Assays

Several assays can be used to quantify antioxidant capacity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to bleach the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, it measures the scavenging of the ABTS radical cation.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: Measures the ability of the antioxidant to protect a fluorescent probe from oxidative degradation.

Quantitative Antioxidant Data for Structurally Related Compounds

CompoundAntioxidant AssayResultSource
Dehydrozingerone derivativesIn vitro antioxidant activityHigh[17][18]
5-methylpyrimidine-2,4-diolABTS, DPPH, H2O2IC50: 0.98, 0.90, 5 µg/mL[10]
2,5-dihydroxybenzoic acidFRAP236.00 µM Fe2+[3]
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens is a major global health threat, necessitating the discovery of new antimicrobial agents. Phenolic compounds have long been known for their antimicrobial properties.[19] this compound has been reported to have antimicrobial activity, though the specific spectrum of this activity requires further elucidation.[1]

Putative Mechanism of Action

The antimicrobial action of phenolic compounds is often multifactorial, involving disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.[17]

  • Broth Microdilution Method:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC by visual inspection for the lowest concentration that inhibits growth.

Antimicrobial Activity of Structurally Related Compounds

CompoundMicroorganismMIC (mg/mL)Source
2,4-dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans2[3]
3,4-dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans2[3]
1-O-(4-hydroxybenzoyl)-glycerolStaphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, Fusarium culmorumActive[20]

Pharmacokinetics and Toxicology: A Preliminary Outlook

While specific pharmacokinetic and toxicological data for this compound are scarce, insights can be gleaned from studies on its structural precursor, gallic acid, and other dimethoxybenzoic acid derivatives.

Pharmacokinetics

Gallic acid is generally well-absorbed and rapidly metabolized and eliminated, with a half-life of approximately one hour in humans.[4][7] It is a Biopharmaceutics Classification System (BCS) class III substance, indicating high solubility but low permeability.[15] The addition of the phenyl ester group in this compound is likely to increase its lipophilicity, which could enhance its membrane permeability and alter its pharmacokinetic profile. One source suggests high gastrointestinal absorption and potential for blood-brain barrier permeability for the title compound, though this requires experimental validation.[2]

Toxicology

Studies on various dimethoxybenzoic acid derivatives generally indicate low acute toxicity.[8][21] For instance, 3,4-dimethoxybenzoic acid is not classified as acutely toxic but can cause skin and eye irritation.[8] Subchronic oral intake of some benzoic acid derivatives in animal models has been shown to primarily affect the hepatorenal system.[22] A comprehensive toxicological evaluation of this compound would be essential for its further development.

Future Directions and Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. While its role as a synthetic intermediate is well-established, its intrinsic bioactivities, particularly its anti-inflammatory, antioxidant, and antimicrobial properties, suggest a much broader utility.

Key areas for future research include:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, with a focus on the NF-κB and MAPK pathways.

  • Quantitative Biological Profiling: Determining the IC50 values for COX-1 and COX-2 inhibition and establishing the MIC values against a comprehensive panel of pathogenic microorganisms.

  • Pharmacokinetic and Toxicological Profiling: Conducting in vitro and in vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) properties and to establish a comprehensive safety profile.

  • Lead Optimization: Utilizing the structure of this compound as a scaffold for medicinal chemistry efforts to design and synthesize analogs with enhanced potency, selectivity, and drug-like properties.

References

Phenyl 2-hydroxy-4,5-dimethoxybenzoate antioxidant properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Antioxidant Properties of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Abstract

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is a key etiological factor in a multitude of chronic and degenerative diseases.[1][2][3] Phenolic compounds, particularly derivatives of hydroxybenzoic acid, are recognized for their potent antioxidant capabilities.[4][5] this compound, a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid, has emerged as a compound of significant interest due to its demonstrated antioxidant, anti-inflammatory, and antimicrobial properties.[6][] This technical guide provides a comprehensive exploration of the antioxidant profile of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical synthesis, fundamental mechanisms of antioxidant action, detailed protocols for in vitro and electrochemical evaluation, and the cellular pathways it may modulate.

Chemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is foundational to any investigation of its biological activity.

1.1. Chemical Identity

  • Systematic Name: this compound

  • Molecular Formula: C₁₅H₁₄O₅[6]

  • Molecular Weight: 274.27 g/mol [6][8]

  • CAS Number: 877997-98-3[6][8]

1.2. Synthesis Pathway

This compound is typically synthesized via an esterification process. A common and efficient method involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite.[6][9][10] The reaction is generally conducted in a toluene solvent under an inert atmosphere (e.g., argon or nitrogen) and catalyzed by concentrated sulfuric acid. The mixture is heated to reflux, followed by cooling and precipitation of the product through the addition of methanol and water.[6][9]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Acid 2-hydroxy-4,5-dimethoxybenzoic acid Reaction Esterification Reaction Acid->Reaction Phosphite Triphenyl phosphite Phosphite->Reaction Solvent Toluene Solvent->Reaction Catalyst H₂SO₄ Catalyst->Reaction Atmosphere Inert Atmosphere (N₂/Ar) Atmosphere->Reaction Heat Reflux (~110°C) Heat->Reaction Precipitation Precipitation with Methanol/Water Reaction->Precipitation Purification Filtration & Drying Precipitation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Mechanisms of Antioxidant Action

The antioxidant efficacy of this compound is rooted in its chemical structure, characteristic of phenolic compounds. Its activity can be broadly categorized into direct radical scavenging and indirect modulation of cellular defense systems.

2.1. Direct Radical Scavenging

The primary mechanism for direct antioxidant activity is the ability of the phenolic hydroxyl group to donate a hydrogen atom or an electron to neutralize highly reactive free radicals.[4] This process stabilizes the radical, terminating the oxidative chain reactions that lead to cellular damage. The methoxy groups on the benzene ring can further enhance this activity by influencing the electron density and stability of the resulting phenoxyl radical.

2.2. Indirect Antioxidant Effects: Modulation of the Nrf2-Keap1 Pathway

Beyond direct scavenging, sophisticated antioxidants can bolster the cell's intrinsic defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[11][12][13][14]

  • Under Basal Conditions: In a non-stressed state, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[11]

  • Under Oxidative Stress: When cells are exposed to oxidative stress or electrophilic compounds (like certain antioxidants), critical cysteine sensors in Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[11]

  • Nrf2 Activation: Stabilized Nrf2 accumulates and translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[11] This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes (e.g., superoxide dismutase, catalase) and phase II detoxification enzymes.[5][12]

While direct studies on this compound's effect on the Nrf2 pathway are nascent, its structural similarity to other phenolic activators makes this a highly probable and significant mechanism of action.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitinates (Ub) Antioxidant This compound (or Oxidative Stress) Antioxidant->Keap1 modifies Cys residues sMaf sMaf Nrf2_n->sMaf dimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds sMaf->ARE binds Genes Cytoprotective Genes (e.g., SOD, CAT, GPx) ARE->Genes activates transcription

Caption: The Nrf2-Keap1 antioxidant response pathway.

In Vitro Evaluation of Antioxidant Properties

A multi-assay approach is essential to comprehensively characterize the antioxidant profile of a compound. The following protocols describe standard, robust methods for evaluating this compound.

3.1. Spectrophotometric Assays

These assays are based on colorimetric changes and provide a rapid assessment of radical scavenging or reducing power.[15]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[16][17] The reduction of the violet-colored DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[18]

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Create a series of dilutions of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.[19]

    • In a 96-well plate or cuvette, add a small volume (e.g., 5 µL) of the sample or standard (e.g., Trolox) to a larger volume (e.g., 195 µL) of the DPPH solution.[16][18]

    • Incubate the mixture in the dark at room temperature for 30-60 minutes.[16][18]

    • Measure the absorbance at approximately 515 nm.[16][18]

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Workflow A Prepare serial dilutions of this compound C Mix Sample + DPPH Solution A->C B Prepare 0.1 mM DPPH solution (Violet) B->C D Incubate 30-60 min in dark C->D E Measure Absorbance at ~515 nm D->E F Calculate % Inhibition and IC₅₀ Value E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[19] The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green radical cation is reduced back to its colorless neutral form, a change measured by a decrease in absorbance.[19]

  • Protocol:

    • Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).[19]

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[18]

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 ± 0.02 at ~734 nm.[18]

    • Add a small volume of the test compound or standard to the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 5-30 minutes), measure the absorbance at 734 nm.[18]

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow A Generate ABTS•⁺ radical (ABTS + K₂S₂O₈) B Dilute ABTS•⁺ to Absorbance ~0.70 at 734 nm A->B D Mix Sample + ABTS•⁺ Solution B->D C Prepare sample dilutions C->D E Incubate 5-30 min D->E F Measure Absorbance at 734 nm E->F G Calculate TEAC value F->G

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay directly measures the electron-donating ability of an antioxidant.[20] It assesses the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺-TPTZ) form at low pH.[21][22][23][24] The intensity of the color is proportional to the antioxidant's reducing power.[21]

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[20][24]

    • Warm the FRAP reagent to 37°C.[21]

    • Add a small volume of the test sample or standard (e.g., FeSO₄) to the FRAP reagent.[24]

    • Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.[2][21][24]

    • Measure the absorbance at 593 nm.[2][21]

    • The results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).[24]

FRAP_Workflow A Prepare fresh FRAP reagent (Acetate buffer, TPTZ, FeCl₃) C Mix Sample + FRAP Reagent A->C B Prepare sample and FeSO₄ standard dilutions B->C D Incubate at 37°C for 4-30 min C->D E Measure Absorbance at 593 nm D->E F Calculate FRAP value (Fe²⁺ equivalents) E->F

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

3.2. Cell-Based Assays

Cell-based assays offer a more biologically relevant assessment by accounting for cellular uptake, metabolism, and localization of the test compound.[25][26]

Cellular Antioxidant Activity (CAA) Assay
  • Principle: The CAA assay quantifies antioxidant activity within a cellular environment.[25] Cultured cells, such as human hepatocarcinoma HepG2, are pre-loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[26][27] Inside the cell, esterases cleave the diacetate to form DCFH, which is trapped.[26] Subsequently, a peroxyl radical generator like ABAP is added, which oxidizes the non-fluorescent DCFH to the highly fluorescent dichlorofluorescein (DCF).[25][28] An effective antioxidant will inhibit this oxidation, resulting in reduced fluorescence compared to the control.[29]

  • Protocol:

    • Culture cells (e.g., HepG2) in a 96-well plate to confluence.[28]

    • Treat the cells with various concentrations of this compound and the DCFH-DA probe.

    • After an incubation period to allow for uptake, wash the cells to remove the extracellular compound and probe.

    • Add a peroxyl radical generator (e.g., ABAP) to induce oxidative stress.[25]

    • Measure the fluorescence kinetically over time (e.g., 60 minutes) using a plate reader with excitation at ~485 nm and emission at ~538 nm.[28]

    • The results are often expressed as quercetin equivalents (QE), quantifying the activity relative to a standard antioxidant.[28]

CAA_Workflow A Culture HepG2 cells to confluence B Treat cells with Sample + DCFH-DA probe A->B C Incubate for uptake, then wash cells B->C D Add ABAP to induce peroxyl radicals C->D E Measure fluorescence (Ex: 485nm, Em: 538nm) kinetically D->E F Calculate CAA value (Quercetin Equivalents) E->F

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

3.3. Summary of Quantitative Data

The data generated from these assays should be compiled for clear comparison.

AssayKey Parameter MeasuredTypical Unit of ExpressionStandard Reference
DPPH Radical ScavengingIC₅₀ (µg/mL or µM)Trolox, Gallic Acid
ABTS Radical Cation ScavengingTEAC (mg Trolox Eq./g)Trolox
FRAP Reducing PowerFRAP Value (µmol Fe²⁺ Eq./g)FeSO₄
CAA Cellular Antioxidant ActivityCAA Value (µmol QE/100 µmol)Quercetin

Electrochemical Evaluation of Antioxidant Capacity

Electrochemical methods offer a rapid, sensitive, and direct way to screen for antioxidant activity.[30][31] Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly used.[30][31][32]

  • Principle: These methods measure the redox potential and electron-transfer kinetics of a compound directly.[32] An antioxidant is oxidized at the surface of a working electrode (e.g., glassy carbon) as a potential is scanned.[32] The resulting current is proportional to the concentration of the antioxidant and its electron-donating ability. The main advantages over spectrophotometric assays are speed, simplicity, and the ability to directly measure the number of electrons transferred.[30]

EC_Workflow A Prepare Sample in Electrolyte Solution B Place in Electrochemical Cell (Working, Reference, Counter Electrodes) A->B C Apply Potential Scan (e.g., Cyclic Voltammetry) B->C D Measure Resulting Current C->D E Analyze Voltammogram for Oxidation Peaks & Current D->E F Correlate Peak Current with Antioxidant Capacity E->F

Caption: General workflow for electrochemical antioxidant capacity measurement.

Transition to In Vivo Models

While in vitro and electrochemical data are crucial for initial screening and mechanistic understanding, they do not fully capture the complexities of a biological system.[33] To validate the therapeutic potential of this compound, transitioning to in vivo models is a critical next step.

  • Model Organisms: Simple organisms like the yeast Saccharomyces cerevisiae can provide initial insights into in vivo effects on cellular oxidative stress and defense systems.[34][35] More complex models, such as zebrafish or rodents, are necessary to study pharmacokinetics (absorption, distribution, metabolism, excretion) and efficacy in disease models.[2][36][37]

  • Endpoints: In vivo studies would assess the compound's ability to modulate biomarkers of oxidative stress, reduce tissue damage in disease models (e.g., inflammation, neurodegeneration), and enhance endogenous antioxidant enzyme levels.

Conclusion and Future Directions

This compound demonstrates significant potential as a potent antioxidant. Its activity is likely derived from a combination of direct radical scavenging, attributable to its phenolic structure, and the indirect modulation of crucial cellular defense pathways like Nrf2. The comprehensive suite of in vitro assays detailed in this guide provides a robust framework for quantifying and characterizing its antioxidant profile.

Future research should focus on:

  • Confirming Nrf2 Pathway Activation: Directly investigating the ability of this compound to stabilize Nrf2 and induce the expression of ARE-driven genes in relevant cell models.

  • Comprehensive In Vivo Evaluation: Conducting studies in animal models of oxidative stress-related diseases to determine bioavailability, therapeutic efficacy, and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify the key structural features responsible for its potent antioxidant activity, potentially leading to the development of even more effective compounds.

By systematically applying these methodologies, the scientific community can fully elucidate the therapeutic potential of this compound in preventing and treating diseases where oxidative stress is a key pathological component.

References

Unlocking the Antimicrobial Potential of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting a Course for Discovery

To the researchers, scientists, and drug development professionals at the forefront of antimicrobial innovation, this document serves as a comprehensive technical guide into the investigational landscape of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. While preliminary research suggests this compound possesses noteworthy antimicrobial and anti-inflammatory properties, a conspicuous gap exists in the public domain regarding specific, quantitative data on its antimicrobial efficacy and mechanism of action.[1] This guide, therefore, adopts a proactive and scientifically rigorous stance. It is structured not as a retrospective summary of established knowledge, but as a forward-looking roadmap for a comprehensive investigation into the antimicrobial potential of this promising molecule. By synthesizing established principles of antimicrobial research with the known characteristics of this compound, we will delineate a clear and actionable path for its evaluation, from initial screening to mechanistic elucidation.

Compound Profile: this compound

This compound (CAS 877997-98-3) is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid.[1] Its chemical structure, characterized by a substituted benzene ring, suggests its potential for various biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₅PubChem
Molecular Weight274.27 g/mol PubChem
IUPAC NameThis compoundPubChem
SMILESCOC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)O)OCPubChem

Currently, this compound is primarily recognized as an intermediate in the synthesis of pharmaceuticals, including Acotiamide, a drug for functional dyspepsia.[1][2] Its documented biological activities, though not extensively quantified in publicly accessible literature, include potential antimicrobial and anti-inflammatory effects.[1]

Synthesis

A common synthetic route for this compound involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite in toluene, catalyzed by concentrated sulfuric acid under a nitrogen atmosphere. The reaction mixture is heated, and the product is precipitated and purified.[1][3]

A Proposed Framework for Antimicrobial Evaluation

Given the nascent stage of research into the antimicrobial properties of this compound, a systematic and multi-faceted approach is essential. The following sections outline a comprehensive experimental plan designed to thoroughly characterize its antimicrobial potential.

Initial Screening: Determining the Spectrum of Activity

The foundational step in assessing any potential antimicrobial agent is to determine its spectrum of activity against a diverse panel of clinically relevant microorganisms.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6][7] This quantitative measure is a cornerstone of antimicrobial susceptibility testing.[7][8][9]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Proposed Panel of Test Microorganisms for MIC Screening

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (including MRSA strains)Escherichia coliCandida albicans
Streptococcus pneumoniaePseudomonas aeruginosaAspergillus fumigatus
Enterococcus faecalis (including VRE strains)Klebsiella pneumoniaeCryptococcus neoformans
Bactericidal vs. Bacteriostatic Activity

Following the determination of the MIC, it is crucial to discern whether the compound inhibits microbial growth (bacteriostatic) or actively kills the microorganisms (bactericidal).

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]

Experimental Protocol: MBC Assay

  • MIC Determination: Perform a broth microdilution MIC assay as described above.

  • Subculturing: From the wells showing no visible growth (at and above the MIC), aliquot a small volume and plate it onto an appropriate agar medium that does not contain the test compound.

  • Incubation: Incubate the agar plates to allow for the growth of any surviving microorganisms.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[10][11]

Time-Kill Kinetics

Time-kill assays provide valuable insights into the pharmacodynamics of an antimicrobial agent, revealing the rate at which it kills a microbial population over time.[12]

Experimental Protocol: Time-Kill Assay

  • Culture Preparation: Prepare a standardized suspension of the test microorganism in a logarithmic growth phase.

  • Exposure: Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) to the microbial culture.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable CFUs.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[12]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Sampling cluster_analysis Analysis start Start prep_culture Prepare Standardized Microbial Culture start->prep_culture prep_compound Prepare Compound Concentrations (e.g., 1x, 2x, 4x MIC) start->prep_compound expose Expose Culture to Compound prep_culture->expose prep_compound->expose sampling Sample at Time Points (0, 2, 4, 8, 24h) expose->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate onto Agar serial_dilution->plating incubation Incubate Plates plating->incubation count_cfu Count CFUs incubation->count_cfu plot_data Plot log10 CFU/mL vs. Time count_cfu->plot_data end End plot_data->end

Caption: Workflow for a Time-Kill Kinetics Assay.

Investigating the Mechanism of Action

Understanding how an antimicrobial agent exerts its effects is paramount for its development as a therapeutic. Based on the chemical structure of this compound, several potential mechanisms of action can be hypothesized and investigated.

Cell Membrane Permeabilization

Many antimicrobial compounds, particularly those with phenolic structures, disrupt the integrity of the microbial cell membrane. This can be assessed using fluorescent probes that are sensitive to changes in membrane potential and permeability.

Experimental Protocol: Membrane Permeability Assay

  • Outer Membrane Permeabilization (for Gram-negative bacteria): Utilize the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces in a hydrophobic environment. Increased fluorescence upon addition of the compound indicates displacement of cations from the lipopolysaccharide layer and subsequent uptake of NPN into the membrane.

  • Inner Membrane Permeabilization: Employ a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised cytoplasmic membranes and fluoresces upon binding to nucleic acids. An increase in PI fluorescence indicates inner membrane damage.

Membrane_Permeabilization_Assay cluster_gram_negative Gram-Negative Bacteria outer_membrane Outer Membrane npn NPN Probe outer_membrane->npn Allows Entry inner_membrane Inner Membrane pi PI Probe inner_membrane->pi Allows Entry compound This compound compound->outer_membrane Disrupts compound->inner_membrane Disrupts fluorescence_increase Increased Fluorescence npn->fluorescence_increase Causes pi->fluorescence_increase Causes

Caption: Conceptual Diagram of Membrane Permeabilization Assays.

DNA Interaction

Some antimicrobial agents function by binding to microbial DNA, thereby inhibiting essential processes like replication and transcription. The aromatic nature of this compound suggests the possibility of such an interaction.

Experimental Protocol: DNA Binding Assay

  • Fluorescence Intercalator Displacement (FID) Assay: This assay can determine if the compound binds to DNA by measuring the displacement of a fluorescent DNA intercalator (e.g., ethidium bromide). A decrease in fluorescence upon addition of the test compound suggests it is competing for DNA binding sites.

  • UV-Visible Spectrophotometry: The interaction of a compound with DNA can often be monitored by changes in its UV-Vis absorption spectrum. Titrating a solution of DNA with the compound and observing any spectral shifts can indicate binding.

Safety and Toxicity Profile

A crucial aspect of drug development is the evaluation of a compound's safety profile.

Cytotoxicity Assay

It is essential to determine the toxicity of this compound against mammalian cells to assess its therapeutic index.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate.

  • Compound Exposure: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the MTT to a purple formazan product.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The results can be used to calculate the 50% cytotoxic concentration (CC₅₀).

General Safety Precautions

Based on the available Safety Data Sheet (SDS), the following precautions should be observed when handling this compound:

  • Avoid dust formation and inhalation.

  • Avoid contact with skin and eyes.

  • Use personal protective equipment, including chemical-impermeable gloves.

  • Ensure adequate ventilation.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Conclusion and Future Directions

This compound presents an intriguing starting point for the discovery of new antimicrobial agents. Its chemical structure is suggestive of biological activity, and preliminary reports, though lacking in detail, support this notion. The experimental framework outlined in this guide provides a robust and comprehensive strategy for elucidating the true antimicrobial potential of this compound.

Future research should focus on executing these proposed studies to generate the much-needed quantitative data. Positive results from these in vitro assays would warrant further investigation into its efficacy in in vivo models of infection and a more detailed exploration of its mechanism of action using transcriptomic and proteomic approaches. The path to a new antimicrobial drug is long and challenging, but with a systematic and scientifically sound approach, the potential of this compound can be fully realized.

References

The Dual Role of Phenyl 2-hydroxy-4,5-dimethoxybenzoate in Acotiamide Synthesis: Intermediate and Impurity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate, a critical chemical entity in the synthesis of the gastroprokinetic agent, Acotiamide. This document elucidates the dual role of this compound, serving as both a key intermediate in the primary synthetic pathway and as a potential process-related impurity in the final active pharmaceutical ingredient (API). A comprehensive overview of the synthetic chemistry, potential mechanisms for its persistence as an impurity, and detailed analytical methodologies for its detection and quantification are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Acotiamide.

Introduction: Acotiamide and the Imperative of Impurity Profiling

Acotiamide is a first-in-class gastroprokinetic agent, primarily prescribed for the management of functional dyspepsia. It enhances gastric motility and emptying by acting as an antagonist of muscarinic M1 and M2 receptors and an inhibitor of acetylcholinesterase (AChE). The therapeutic efficacy and safety of any pharmaceutical agent are intrinsically linked to the purity of the API. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[][2]

Process-related impurities, which include unreacted starting materials, intermediates, and by-products, are of particular concern as they can potentially impact the safety and efficacy of the final drug product. This compound (CAS No: 877997-98-3) is a notable compound in the context of Acotiamide synthesis, as it functions as a pivotal intermediate but can also be carried through the process to become an impurity in the final API.[3][4] Understanding the chemistry of its formation and persistence is crucial for the development of robust manufacturing processes and analytical controls.

Chemical Profile of this compound

This compound is an aromatic ester with the following chemical properties:

PropertyValue
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.27 g/mol [5]
Appearance White to off-white crystalline solid[6]
IUPAC Name This compound[5]
CAS Number 877997-98-3[5]

Its structure comprises a benzoate core with two methoxy groups and a hydroxyl group on the phenyl ring, and a phenyl ester functional group. This structure is a precursor to the 2-hydroxy-4,5-dimethoxybenzoyl moiety found in the final Acotiamide molecule.

The Central Role of this compound in Acotiamide Synthesis

Several patented synthetic routes for Acotiamide utilize this compound as a key intermediate.[7][8] A common and illustrative pathway involves the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with phenol, often facilitated by a coupling agent or by conversion to an activated species.

A widely cited method involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite in the presence of a catalytic amount of sulfuric acid to yield this compound.[7][9] This intermediate is then reacted with methyl 2-amino-1,3-thiazole-4-carboxylate in the presence of a borate ester to form the corresponding amide. Subsequent amidation with N,N-diisopropylethylenediamine and final salt formation yields Acotiamide hydrochloride.

Acotiamide_Synthesis A 2-hydroxy-4,5- dimethoxybenzoic acid B Phenyl 2-hydroxy-4,5- dimethoxybenzoate (Intermediate) A->B + Phenol / Triphenyl Phosphite C Methyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino] -1,3-thiazole-4-carboxylate B->C + Methyl 2-amino-1,3-thiazole-4-carboxylate D Acotiamide C->D + N,N-diisopropylethylenediamine

Figure 1: Simplified synthetic pathway of Acotiamide highlighting the role of this compound as a key intermediate.

This compound as a Process-Related Impurity

The presence of this compound as an impurity in the final Acotiamide API is primarily attributed to its role as an unreacted intermediate from the preceding synthetic step. The conversion of this intermediate to the subsequent amide is a critical reaction, and its efficiency is paramount to minimizing the impurity level.

Mechanisms of Persistence:

  • Incomplete Reaction: The reaction between this compound and methyl 2-amino-1,3-thiazole-4-carboxylate may not proceed to completion. Factors such as suboptimal reaction temperature, insufficient reaction time, or inadequate mixing can lead to a portion of the intermediate remaining unreacted.

  • Purification Challenges: The structural similarity between the intermediate and subsequent products in the synthetic chain can pose challenges for purification. If the purification methods, such as crystallization or chromatography, are not sufficiently robust, traces of the unreacted intermediate may be carried over into the final API.

  • Side Reactions: Although less common, side reactions involving the starting materials or the intermediate itself could potentially lead to the regeneration or carry-over of this compound.

Impurity_Formation cluster_synthesis Acotiamide Synthesis cluster_impurity Impurity Carry-over A 2-hydroxy-4,5- dimethoxybenzoic acid B Phenyl 2-hydroxy-4,5- dimethoxybenzoate (Intermediate) A->B C Acotiamide Precursor B->C Impurity Unreacted This compound B->Impurity Incomplete Reaction D Acotiamide API C->D Impurity->D Inefficient Purification

References

Spectroscopic Characterization of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a significant organic compound, recognized primarily as a key intermediate in the synthesis of pharmaceuticals and as a designated impurity in the drug Acotiamide.[1] Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of 274.27 g/mol .[1][2] The precise characterization of this molecule is paramount for quality control in pharmaceutical manufacturing and for ensuring the efficacy and safety of the final drug product. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the experimental methodologies and the interpretation of the resulting spectra. Due to the limited availability of public experimental spectra, this guide will utilize predicted data from validated computational tools to illustrate the principles of spectroscopic characterization for this molecule.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical properties and spectroscopic behavior. Understanding the arrangement of its atoms is crucial for interpreting the spectral data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like this compound, ATR-FTIR is a convenient and widely used technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply firm and even pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted IR Spectral Data and Interpretation

The following table summarizes the predicted characteristic IR absorption bands for this compound.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchPhenolic hydroxyl
~3050C-H stretchAromatic
~2950, ~2850C-H stretchMethoxy (CH₃)
~1720C=O stretchEster carbonyl
~1600, ~1500, ~1450C=C stretchAromatic ring
~1270, ~1120C-O stretchEster and ether
~850-750C-H bendAromatic (out-of-plane)

Interpretation:

  • The broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, broadened due to hydrogen bonding.

  • Aromatic C-H stretching vibrations are expected to appear around 3050 cm⁻¹ .

  • The absorptions around 2950 cm⁻¹ and 2850 cm⁻¹ are characteristic of the C-H stretching of the two methoxy groups.

  • A strong, sharp peak around 1720 cm⁻¹ is a key indicator of the C=O stretching vibration of the ester functional group.

  • The presence of the aromatic rings is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The strong absorptions in the fingerprint region, around 1270 cm⁻¹ and 1120 cm⁻¹ , are attributed to the C-O stretching vibrations of the ester and the two methoxy ether linkages.

  • Bands in the 850-750 cm⁻¹ range arise from the out-of-plane C-H bending of the substituted benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include the spectral width (typically 0-12 ppm), number of scans (8-16), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required, along with a longer relaxation delay (2-10 seconds).

  • Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Predicted ¹H NMR Spectral Data and Interpretation
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HAr-OH
~7.5 - 7.2Multiplet5HPhenyl ester ring protons
~7.1Singlet1HAr-H (proton at C6)
~6.5Singlet1HAr-H (proton at C3)
~3.9Singlet3H-OCH₃ (at C4)
~3.8Singlet3H-OCH₃ (at C5)

Interpretation:

  • The downfield singlet at ~10.5 ppm is characteristic of the acidic phenolic proton , which is deshielded due to hydrogen bonding with the adjacent ester carbonyl group.

  • The multiplet in the ~7.5-7.2 ppm region, integrating to 5 protons, corresponds to the protons of the phenyl ester group .

  • The two singlets at ~7.1 ppm and ~6.5 ppm are assigned to the two isolated aromatic protons on the dimethoxy-substituted benzene ring. The proton at C6 is likely to be more deshielded due to its proximity to the ester group.

  • The two sharp singlets at ~3.9 ppm and ~3.8 ppm , each integrating to 3 protons, are assigned to the two methoxy groups . Their distinct chemical shifts suggest they are in slightly different chemical environments.

Predicted ¹³C NMR Spectral Data and Interpretation
Predicted Chemical Shift (δ, ppm)Assignment
~168C =O (ester carbonyl)
~155Ar-C -O (phenyl ester)
~152Ar-C -OCH₃ (at C4)
~145Ar-C -OCH₃ (at C5)
~140Ar-C -OH (at C2)
~130 - 122Ar-C H (phenyl ester)
~115Ar-C (C1)
~112Ar-C H (at C6)
~100Ar-C H (at C3)
~56.5-OC H₃ (at C4)
~56.0-OC H₃ (at C5)

Interpretation:

  • The signal at ~168 ppm is characteristic of the ester carbonyl carbon .

  • The signals in the ~155-140 ppm range are assigned to the quaternary aromatic carbons attached to oxygen atoms.

  • The signals between ~130-122 ppm correspond to the protonated carbons of the phenyl ester ring .

  • The remaining aromatic carbon signals (~115-100 ppm ) are assigned to the carbons of the dimethoxy-substituted ring.

  • The two signals around 56 ppm are characteristic of the methoxy group carbons .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation and confirmation.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass measurements.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode. The choice of mode depends on which provides a more stable and informative spectrum. For this molecule, positive ion mode is likely to show the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To study fragmentation, select the parent ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation
  • Molecular Ion: The expected molecular ion peak in high-resolution mass spectrometry would be for the protonated molecule [M+H]⁺ at m/z275.0863 , corresponding to the formula C₁₅H₁₅O₅⁺.

  • Key Fragmentation Pathways:

Fragmentation_Pathway M [M+H]⁺ m/z = 275 F1 [M+H - C₆H₅OH]⁺ m/z = 181 M->F1 - Phenol F2 [M+H - C₇H₅O₃]⁺ m/z = 95 M->F2 - 2-hydroxy-4,5-dimethoxybenzoyl radical F3 [C₇H₇O₄]⁺ m/z = 167 F1->F3 - CO

Caption: Predicted key fragmentation pathways for this compound.

Interpretation of Fragmentation:

  • Loss of Phenol: A common fragmentation pathway for phenyl esters is the cleavage of the ester bond, leading to the loss of a neutral phenol molecule (C₆H₅OH). This would result in a fragment ion at m/z181 , corresponding to the 2-hydroxy-4,5-dimethoxybenzoyl cation.

  • Formation of the Phenyl Cation: Cleavage can also occur to form the phenyl cation ([C₆H₅]⁺) at m/z77 , although the formation of the phenoxy radical and the corresponding acylium ion is generally more favorable. A related ion at m/z95 could correspond to the protonated phenol cation.

  • Decarbonylation: The fragment at m/z 181 could further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z153 .

Conclusion

The comprehensive spectroscopic analysis of this compound, through a combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established spectroscopic principles, serves as a valuable reference for researchers, scientists, and drug development professionals involved in the synthesis, purification, and quality control of this important pharmaceutical intermediate. The outlined experimental protocols provide a framework for obtaining high-quality spectral data, ensuring the scientific integrity and trustworthiness of the analytical results.

References

A Senior Application Scientist's Guide to Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phenyl 2-hydroxy-4,5-dimethoxybenzoate (CAS No. 877997-98-3), a pivotal chemical intermediate in pharmaceutical synthesis. We will delve into its fundamental physicochemical properties, present a detailed and validated synthesis protocol, outline methods for its analytical characterization, and discuss its significant applications, particularly its role as a precursor and impurity in the production of Acotiamide. This document is designed to equip researchers and drug development professionals with the necessary technical knowledge and practical insights for utilizing this compound effectively and safely in a laboratory setting.

Core Compound Identification and Properties

This compound is an aromatic ester derived from 2-hydroxy-4,5-dimethoxybenzoic acid.[1] Its molecular structure, featuring a phenyl ester group attached to a substituted benzoic acid core, makes it a valuable building block in organic synthesis.[2] The compound is typically a white to off-white powder and serves as a crucial intermediate in the synthesis of more complex molecules.[3][4]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₅[1][5]
Molecular Weight 274.27 g/mol [1][3][5]
CAS Number 877997-98-3[1][5][6]
IUPAC Name This compound[6][]
Appearance White Powder[3][4]
Predicted Density 1.250 ± 0.06 g/cm³[3][8]
Predicted Boiling Point 431.2 ± 45.0 °C[3][8]
Synonyms Acotiamide Impurity 35, Benzoic acid, 2-hydroxy-4,5-dimethoxy-, phenyl ester[3][]

Synthesis Protocol: Esterification of 2-hydroxy-4,5-dimethoxybenzoic acid

The most common and efficient synthesis of this compound involves the esterification of its parent carboxylic acid with a phenylating agent. The following protocol is based on a well-established method utilizing triphenyl phosphite.[][9]

Rationale of Method Selection

This method is chosen for its high yield and relatively straightforward procedure. The reaction employs triphenyl phosphite as both a dehydrating and phenylating agent, facilitated by a strong acid catalyst. Toluene is an excellent solvent choice due to its high boiling point, which allows the reaction to be conducted at the necessary temperature (110°C) to drive the reaction to completion, and its ability to azeotropically remove any water formed.[] The workup procedure is designed for efficient precipitation and purification of the final product.

Detailed Step-by-Step Protocol

Materials:

  • 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq)

  • Triphenyl phosphite (1.0 eq)

  • Toluene (Anhydrous)

  • Concentrated Sulfuric Acid (98%, catalytic amount)

  • Methanol

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction flask and condenser. Purge the entire system with dry nitrogen or argon gas for 10-15 minutes. This is critical to prevent side reactions involving atmospheric moisture.

  • Reagent Addition: Under the inert atmosphere, charge the reaction flask with toluene, 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), and triphenyl phosphite (1.0 eq).[] Begin stirring to form a suspension.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.[]

  • Reaction: Heat the mixture to reflux at approximately 110°C.[] Maintain this temperature and vigorous stirring for 3-4 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to approximately 20-30°C.[10]

  • Precipitation (Step 1 - Methanol): Slowly add methanol dropwise to the cooled reaction mixture while stirring. Continue stirring for 30 minutes. This step quenches the reaction and begins the precipitation process.[9]

  • Precipitation (Step 2 - Water): Add deionized water dropwise to the methanol-containing mixture and continue to stir for another 30 minutes to ensure complete precipitation of the crude product.[9]

  • Isolation: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold methanol to remove residual impurities.[]

  • Purification & Drying: The crude product can be further purified by recrystallization or washing with ethanol.[] Dry the final product under vacuum at 40°C until a constant weight is achieved. The expected product is a pure white solid.[10]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Purge Flask (Nitrogen/Argon) B Add Reactants & Solvent (Toluene, Acid, Phosphite) A->B C Add H₂SO₄ Catalyst B->C D Heat to Reflux (110°C, 3-4h) C->D E Cool to 20-30°C D->E F Add Methanol (Quench) E->F G Add Water (Precipitate) F->G H Vacuum Filtration G->H I Wash & Dry Product H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques is essential. These methods provide a self-validating system to confirm the successful synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic peaks for the aromatic protons on both phenyl rings and the methoxy groups. The carbon NMR will confirm the presence of all 15 carbon atoms in their unique chemical environments.[1]

  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the molecular formula by providing a highly accurate mass measurement of the molecule, which should correspond to the calculated exact mass of C₁₅H₁₄O₅.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the hydroxyl (-OH) stretch, the ester carbonyl (C=O) stretch, and C-O stretches associated with the ester and methoxy groups.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, typically aiming for ≥98% purity for research and pharmaceutical applications.[5][]

Applications in Research and Drug Development

This compound is more than a simple organic compound; it is a key player in the synthesis of bioactive molecules.

Pharmaceutical Intermediate

The primary application of this compound is as a key intermediate in multi-step syntheses.[1] It is notably identified as a process impurity in the manufacturing of Acotiamide , a drug used to treat functional dyspepsia.[] Understanding the synthesis and properties of this compound is therefore critical for process optimization and quality control in the production of Acotiamide.

Potential Bioactivity

Preliminary studies and the structural motifs within the molecule suggest potential biological activities. The substituted phenolic structure is often associated with antioxidant properties.[2][] Furthermore, some sources indicate potential antimicrobial and anti-inflammatory properties, making the scaffold an interesting starting point for medicinal chemistry exploration.[1]

Role as a Chemical Precursor

Logical_Pathway A 2-hydroxy-4,5- dimethoxybenzoic acid (Precursor) B Phenyl 2-hydroxy-4,5- dimethoxybenzoate (Intermediate) A->B Esterification D Amidation Reaction B->D C Methyl 2-amino-1,3- thiazole-4-carboxylate C->D E Acotiamide (Final API) D->E

Caption: Role as an intermediate in the synthesis pathway towards Acotiamide.

The diagram above illustrates the logical flow where this compound (B) is synthesized from its parent acid (A). It then undergoes a subsequent amidation reaction with another reagent (C) to form the active pharmaceutical ingredient (API), Acotiamide (E).[11]

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined synthesis and critical role as a precursor to drugs like Acotiamide underscore the importance of a thorough understanding of its chemistry. This guide has provided the core physicochemical data, a reliable synthesis protocol, and an overview of its analytical validation and applications, serving as a valuable resource for scientists engaged in synthetic chemistry and drug development.

References

Methodological & Application

Synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Notably, it is recognized as an impurity in the production of Acotiamide, a drug for functional dyspepsia.[1] This application note provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The primary protocol detailed herein is an efficient esterification of 2-hydroxy-4,5-dimethoxybenzoic acid utilizing triphenyl phosphite. Alternative synthetic strategies, including the Steglich esterification and the Mitsunobu reaction, are also discussed to provide a broader perspective on available methodologies. This document emphasizes the underlying chemical principles, safety considerations, and practical insights to ensure reproducible and high-yield synthesis.

Introduction

This compound (C₁₅H₁₄O₅, Molar Mass: 274.27 g/mol ) is a phenyl ester derivative of 2-hydroxy-4,5-dimethoxybenzoic acid.[1][3] Its chemical structure, featuring a phenolic hydroxyl group and a phenyl ester, makes it a versatile building block in organic synthesis. The compound's significance is underscored by its role as a key intermediate and its potential applications in medicinal chemistry, attributed to possible antimicrobial and anti-inflammatory properties.[1]

The synthesis of this ester presents a common challenge in organic chemistry: the selective esterification of a carboxylic acid in the presence of a phenolic hydroxyl group. This guide focuses on a robust and scalable method for this transformation, while also exploring other modern synthetic techniques that offer different advantages in terms of reaction conditions and substrate scope.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

Reagent/SolventFormulaMolar Mass ( g/mol )SupplierPurity
2-Hydroxy-4,5-dimethoxybenzoic acidC₉H₁₀O₅198.17Sigma-Aldrich≥98%
Triphenyl phosphiteC₁₈H₁₅O₃P310.28Acros Organics97%
TolueneC₇H₈92.14Fisher ScientificAnhydrous, 99.8%
Concentrated Sulfuric AcidH₂SO₄98.08VWR95-98%
MethanolCH₃OH32.04J.T. BakerACS Grade
EthanolC₂H₅OH46.07Decon LabsAnhydrous
Deionized WaterH₂O18.02In-house-
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and flask

  • Vacuum pump

  • Rotary evaporator

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Detailed Synthesis Protocol: Triphenyl Phosphite Method

This protocol is adapted from established procedures for the synthesis of this compound.[4][] The reaction proceeds via an in-situ formation of a mixed anhydride, which is then nucleophilically attacked by the phenoxy group from another molecule of triphenyl phosphite or phenol generated in situ.

Reaction Setup
  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a stopper, add 2-hydroxy-4,5-dimethoxybenzoic acid (1.5 g).

  • Add toluene (1.5 g) and triphenyl phosphite (2.35 g).[4]

  • Place the flask in a heating mantle and begin stirring the mixture under a gentle flow of nitrogen.

Reaction Execution
  • Carefully add concentrated sulfuric acid (40.3 µL) to the stirred mixture.[4]

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain this temperature for 2.5 to 3.5 hours.[4][6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting carboxylic acid indicates the reaction's completion.

Work-up and Purification
  • Once the reaction is complete, cool the flask to room temperature.

  • Add methanol (5 g) dropwise to the reaction mixture and continue stirring for 30 minutes.[4]

  • Subsequently, add deionized water (2.5 g) and stir for an additional 30 minutes to precipitate the crude product.[4]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold methanol to remove impurities.

  • Dry the crude product under reduced pressure to obtain this compound. A yield of approximately 96% can be expected.[4]

  • For further purification, the crude product can be washed with ethanol or recrystallized from a suitable solvent system.[]

Alternative Synthetic Methodologies

While the triphenyl phosphite method is effective, other modern esterification techniques can also be employed, particularly when dealing with sensitive substrates or requiring milder conditions.

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for sterically hindered substrates and reactions that are sensitive to acidic or basic conditions.[7][9]

The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[9]

DOT Script for Steglich Esterification Workflow

Steglich_Esterification Carboxylic_Acid 2-Hydroxy-4,5- dimethoxybenzoic Acid Reaction_Vessel Reaction at Room Temperature Carboxylic_Acid->Reaction_Vessel Phenol Phenol Phenol->Reaction_Vessel DCC_EDC DCC or EDC DCC_EDC->Reaction_Vessel DMAP DMAP (catalyst) DMAP->Reaction_Vessel Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction_Vessel Product Phenyl 2-hydroxy-4,5- dimethoxybenzoate Reaction_Vessel->Product Esterification Byproduct Urea Byproduct (DCU or EDU) Reaction_Vessel->Byproduct

Caption: Workflow for Steglich Esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, upon treatment with a carboxylic acid, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] A key feature of this reaction is the inversion of stereochemistry at the alcohol's stereocenter, which is characteristic of an Sₙ2 mechanism.[12]

In the context of synthesizing this compound, the roles of the alcohol and carboxylic acid would be reversed, with phenol acting as the nucleophile. The reaction is initiated by the formation of a phosphonium intermediate from the reaction of triphenylphosphine and DEAD.[10][12]

DOT Script for Mitsunobu Reaction Mechanism

Mitsunobu_Reaction cluster_activation Activation cluster_reaction Ester Formation PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Phosphonium Alkoxyphosphonium Ion [ROPPh₃]⁺ Betaine->Phosphonium + ROH Alcohol Alcohol (ROH) Alcohol->Phosphonium Ester Ester (R'COOR) Phosphonium->Ester + R'COO⁻ (SN2) TPPO Triphenylphosphine oxide Phosphonium->TPPO Carboxylate Carboxylate (R'COO⁻) Carboxylate->Ester

References

Application Notes and Protocols: Direct Esterification for the Synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed protocol for the direct esterification synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate, a key intermediate in the manufacturing of various organic compounds and pharmaceuticals, including its role as an impurity in the synthesis of Acotiamide.[1][] This document is intended for researchers, scientists, and professionals in drug development. We will delve into a robust and high-yield synthetic method, explore the underlying chemical principles, and present a step-by-step protocol. Furthermore, we will briefly discuss alternative esterification strategies to provide a comprehensive overview for synthetic chemists.

Introduction: The Significance of this compound

This compound (C₁₅H₁₄O₅, Molar Mass: 274.27 g/mol ) is a valuable building block in organic synthesis.[1][3] Its structure, featuring a phenyl ester linked to a substituted benzoic acid, makes it a versatile precursor for more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][3] Understanding its efficient synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This guide focuses on a direct esterification method that offers high yields and operational simplicity.

The Synthetic Challenge: Direct Esterification of Phenols

Directly forming an ester bond between a carboxylic acid and a phenol presents a greater challenge than esterification with aliphatic alcohols. Phenols are less nucleophilic than alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, which reduces its ability to attack the carbonyl carbon of the carboxylic acid.[4] Consequently, standard Fischer-Speier esterification conditions, which typically involve refluxing a carboxylic acid and an alcohol with a strong acid catalyst, are often inefficient for phenol esterification.[4][5] To overcome this, more potent activating agents and specific catalytic systems are required.

Recommended Synthetic Approach: Triphenyl Phosphite Mediated Esterification

A highly effective and scalable method for the synthesis of this compound involves the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite in the presence of a catalytic amount of concentrated sulfuric acid. This method has been reported to produce the desired product in excellent yields (up to 96%).[6][7]

Reaction Mechanism and Rationale

The reaction proceeds through the in-situ formation of a highly reactive mixed anhydride intermediate. The key steps are as follows:

  • Activation of the Carboxylic Acid: Triphenyl phosphite reacts with the carboxylic acid (2-hydroxy-4,5-dimethoxybenzoic acid) to form a mixed phosphite-carboxylate anhydride. This intermediate is significantly more electrophilic than the parent carboxylic acid.

  • Nucleophilic Attack by Phenol: The hydroxyl group of a second molecule of the starting material or another phenol source (in this case, derived from the triphenyl phosphite) acts as the nucleophile, attacking the activated carbonyl carbon.

  • Ester Formation and Byproduct Generation: The tetrahedral intermediate collapses to form the desired phenyl ester, with the release of phosphorous acid byproducts. The concentrated sulfuric acid acts as a catalyst to facilitate these steps.

This approach is advantageous because it circumvents the poor nucleophilicity of the phenol by activating the carboxylic acid, thus driving the reaction towards the ester product.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and workup process.

experimental_workflow Workflow for this compound Synthesis reagents 1. Reagent Charging - 2-hydroxy-4,5-dimethoxybenzoic acid - Triphenyl phosphite - Toluene - Conc. H₂SO₄ reaction 2. Reaction - Heat to reflux (110°C) - Stir for 2.5-3 hours - Under Argon/Nitrogen reagents->reaction Inert Atmosphere cooling 3. Cooling - Cool to room temperature reaction->cooling precipitation 4. Precipitation - Add Methanol, stir - Add Water, stir cooling->precipitation filtration 5. Filtration & Drying - Filter the precipitate - Dry under reduced pressure precipitation->filtration purification 6. Purification - Wash with ethanol filtration->purification product Final Product This compound purification->product

Caption: A schematic overview of the synthesis and purification process.

Detailed Experimental Protocol

This protocol is based on established literature procedures.[][6][7]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 1.5 g scale)Moles (mmol)Notes
2-hydroxy-4,5-dimethoxybenzoic acid198.171.5 g7.57Starting material
Triphenyl phosphite310.282.35 g7.57Reagent and phenol source
Toluene92.141.5 g (~1.7 mL)-Solvent
Concentrated Sulfuric Acid (98%)98.0840.3 µL~0.74Catalyst
Methanol32.045.0 g (~6.3 mL)-For precipitation
Water18.022.5 g (2.5 mL)-For precipitation
Ethanol46.07As needed-For purification wash
Step-by-Step Procedure
  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine toluene (1.5 g), triphenyl phosphite (2.35 g), and 2-hydroxy-4,5-dimethoxybenzoic acid (1.5 g).[6]

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, to prevent side reactions.[1][]

  • Catalyst Addition: Carefully add concentrated sulfuric acid (40.3 µL) to the mixture.[6]

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110°C) with continuous stirring. Maintain the reflux for 2.5 to 3 hours.[1][][6]

  • Cooling: After the reaction is complete, cool the mixture to room temperature.[6]

  • Precipitation: Add methanol (5 g) to the cooled mixture and continue stirring for 30 minutes. Subsequently, add water (2.5 g) and stir for an additional 30 minutes. A precipitate should form.[6]

  • Isolation: Collect the precipitated crystals by filtration.

  • Drying: Dry the crude product under reduced pressure to remove residual solvents.[6]

  • Purification: Wash the crude product with ethanol to remove impurities, yielding the pure this compound.[] A yield of approximately 2.0 g (96%) can be expected.[6][7]

Alternative Esterification Methods

While the triphenyl phosphite method is highly effective, other esterification techniques can be considered, each with its own advantages and limitations.

  • Fischer-Speier Esterification: This classic method involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[5][8][9] While simple, it is generally less effective for phenols due to their lower nucleophilicity.[4] To drive the equilibrium, a large excess of one reactant or removal of water is necessary.[10]

  • Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).[11][12][13] It is a mild and efficient method, particularly useful for sterically hindered substrates.[11][12] The reaction proceeds through an O-acylisourea intermediate.[12]

  • Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of an alcohol to an ester using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15][16] The reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[14][15] It is a powerful tool for the synthesis of esters under mild conditions and has been successfully applied to the esterification of benzoic acids with phenols.[17][18]

Conclusion

The direct esterification of 2-hydroxy-4,5-dimethoxybenzoic acid using triphenyl phosphite and a catalytic amount of sulfuric acid provides a high-yield and straightforward route to this compound. This method is well-suited for laboratory-scale synthesis and has the potential for scale-up. Understanding the principles behind this and alternative esterification methods allows researchers to select the most appropriate synthetic strategy based on substrate scope, desired yield, and available resources.

References

High-Yield, One-Pot Synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate Using a Triphenyl Phosphite-Mediated Esterification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a key organic intermediate in the synthesis of pharmaceuticals, notably as a known impurity in the production of Acotiamide, a gastroprokinetic agent.[1][] This compound also demonstrates potential as a research chemical due to its antimicrobial and anti-inflammatory properties.[1][] Traditional esterification methods can be multi-step or require harsh conditions. This application note details a highly efficient, one-pot synthesis of this compound from 2-hydroxy-4,5-dimethoxybenzoic acid. The protocol leverages triphenyl phosphite not only as a powerful dehydrating and activating agent but also as the direct source of the phenyl group for the ester, streamlining the process. This acid-catalyzed method, conducted in toluene, consistently achieves high yields (approaching 96%) and offers a straightforward work-up procedure, making it an attractive and scalable option for research and manufacturing environments.[3]

Reaction Principle and Proposed Mechanism

The synthesis is a direct phenylation of a carboxylic acid, a process efficiently mediated by triphenyl phosphite (TPP) in the presence of a strong acid catalyst like sulfuric acid. Unlike conventional esterifications that require a separate alcohol, this reaction utilizes one of the phenoxy groups from the TPP molecule itself. The driving force is the formation of a stable P=O bond in the phosphonate byproducts.

Overall Reaction:

Proposed Mechanism:

The reaction is thought to proceed through the activation of the carboxylic acid by the phosphite reagent. The following steps outline the proposed mechanistic pathway:

  • Activation of Phosphite: The triphenyl phosphite is protonated by the sulfuric acid catalyst, making the phosphorus atom more electrophilic.

  • Nucleophilic Attack: The carboxylic acid group of 2-hydroxy-4,5-dimethoxybenzoic acid acts as a nucleophile, attacking the activated phosphorus center. This forms a protonated intermediate and displaces a molecule of phenol.

  • Acyl-Phosphonium Intermediate Formation: A rearrangement occurs, leading to the formation of a highly reactive acyl-phosphonium intermediate.

  • Intramolecular Phenyl Transfer: A phenoxide ion, either from the displaced phenol or from the phosphonium intermediate itself, attacks the activated carbonyl carbon. This results in the formation of the desired phenyl ester and diphenyl phosphinous acid as a byproduct. The byproducts further react and are quenched during the work-up phase.

Below is a diagram illustrating this proposed mechanistic pathway.

G RCOOH 2-Hydroxy-4,5-dimethoxybenzoic Acid Acyl_Phosphonium Acyl-Phosphonium Intermediate [R-C(O)O-P⁺(OPh)₃] RCOOH->Acyl_Phosphonium 2. Nucleophilic Attack TPP Triphenyl Phosphite P(OPh)₃ TPP_H Protonated TPP [HP(OPh)₃]⁺ TPP->TPP_H H_plus H⁺ (from H₂SO₄) H_plus->TPP TPP_H->Acyl_Phosphonium Intermediate1 Activated Complex [R-C(O)O-P(OPh)₂ + PhOH] Product This compound Intermediate1->Product 4. Phenyl Transfer Byproduct Byproducts (e.g., (PhO)₂POH) Intermediate1->Byproduct Acyl_Phosphonium->Intermediate1 3. Rearrangement caption Fig 1. Proposed mechanism for TPP-mediated phenylation.

Fig 1. Proposed mechanism for TPP-mediated phenylation.

Detailed Experimental Protocol

This protocol is based on a laboratory scale synthesis yielding approximately 2.0 g of the final product.[3][4]

Materials and Equipment

Reagents:

  • 2-hydroxy-4,5-dimethoxybenzoic acid (CAS: 5722-93-0), ≥98% purity

  • Triphenyl phosphite (CAS: 101-02-0), ≥97% purity

  • Toluene (CAS: 108-88-3), anhydrous

  • Sulfuric acid (CAS: 7664-93-9), concentrated (98%)

  • Methanol (CAS: 67-56-1), ACS grade

  • Deionized Water

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Drying oven or vacuum desiccator

Reagent Quantities

The table below outlines the quantities for a typical reaction.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Equiv.
2-hydroxy-4,5-dimethoxybenzoic acid198.171.50 g7.571.0
Triphenyl phosphite310.282.35 g7.571.0
Toluene92.14~1.5 g (2 mL)-Solvent
Sulfuric Acid (conc.)98.0840.3 µL0.74~0.1
Experimental Workflow

The following diagram provides a high-level overview of the entire synthesis workflow.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Assemble & Dry Glassware B Establish Inert Atmosphere (N₂ or Ar) A->B C Charge Flask with Reactants: - Benzoic Acid - Toluene - Triphenyl Phosphite B->C D Add H₂SO₄ Catalyst C->D E Heat to Reflux (~110°C) for 2.5 - 3 hours D->E F Cool to Room Temperature E->F G Add Methanol & Stir 30 min F->G H Add Water & Stir 30 min to Precipitate Product G->H I Filter Crude Solid H->I J Wash Filter Cake (Ethanol or Water) I->J K Dry Under Reduced Pressure J->K L Obtain Pure Product K->L caption Fig 2. Step-by-step experimental workflow.

Fig 2. Step-by-step experimental workflow.
Step-by-Step Procedure

A. Reaction Setup

  • Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a gas inlet adapter. Ensure all glassware is thoroughly dried.

  • Establish an inert atmosphere by flushing the system with nitrogen or argon gas. Maintain a gentle positive pressure throughout the reaction.

B. Synthesis

  • To the reaction flask, add 2-hydroxy-4,5-dimethoxybenzoic acid (1.5 g), toluene (1.5 g), and triphenyl phosphite (2.35 g).[3]

  • Begin stirring the mixture to form a suspension.

  • Carefully add concentrated sulfuric acid (40.3 µL) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) using the heating mantle.[1][5]

  • Maintain the reflux with vigorous stirring for 2.5 to 3 hours.[1][3] The reaction can be monitored by TLC if desired.

C. Product Isolation and Purification

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.[3]

  • Once cooled, add methanol (5 g) to the flask and continue stirring for 30 minutes.[3][4] This step helps to quench any remaining reactive species and aids in precipitation.

  • Subsequently, add water (2.5 g) to the mixture and stir for an additional 30 minutes to fully precipitate the product.[3][4]

  • Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.

  • For further purification, wash the crude product on the filter with a small amount of ethanol to remove soluble impurities.[]

  • Dry the purified crystals under reduced pressure to a constant weight. The expected yield of this compound is approximately 2.0 g (96% yield).[3]

D. Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Triphenyl phosphite is an irritant. Avoid contact and inhalation.

Results and Discussion

This protocol provides a reliable and high-yielding route to this compound. The one-pot nature of the reaction, combined with the use of readily available and relatively inexpensive reagents, makes it highly practical.

  • Yield: The reported yield for this specific scale is excellent at 96%.[3] Larger scale reactions have also been reported with good results.[]

  • Purity: The purity of the product after the precipitation and washing steps is generally high, often exceeding 99% as determined by HPLC.[1] The final product should be a white powder.[6]

  • Troubleshooting: If the yield is low, ensure the inert atmosphere was maintained throughout the reaction to prevent hydrolysis of the triphenyl phosphite. Additionally, confirm that the starting benzoic acid is completely dry, as water will consume the phosphite reagent. Incomplete reaction may necessitate a longer reflux time.

Conclusion

The triphenyl phosphite-mediated synthesis of this compound is a superior method for laboratory and potential scale-up applications. Its high efficiency, operational simplicity, and the dual role of triphenyl phosphite as both activator and phenyl source represent a significant advantage over other esterification techniques. This protocol provides a robust and validated pathway for researchers and drug development professionals requiring access to this important pharmaceutical intermediate.

References

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This compound is a notable impurity in the synthesis of Acotiamide, a pharmaceutical agent used for treating functional dyspepsia, making its precise measurement critical for quality control in drug manufacturing.[1][] The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.[3][4][5][6] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

This compound is a key organic intermediate and a known impurity in the synthesis of the gastroprokinetic agent, Acotiamide.[1][] Rigorous monitoring and control of impurities are paramount in pharmaceutical production to ensure the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for the quantification of this compound is essential.

This application note presents a comprehensive HPLC method developed to meet these stringent requirements. The choice of reverse-phase chromatography is predicated on the physicochemical properties of the analyte. This compound (Structure shown in Figure 1) is a moderately polar compound, making it an ideal candidate for separation on a non-polar C18 stationary phase.[7][8]

Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₅[1][9][10][11]
Molecular Weight274.27 g/mol [1][9][10][11]
Predicted XLogP33.5[9][12]
Predicted Boiling Point431.2 ± 45.0 °C[][10][12]
Predicted Density1.250 ± 0.06 g/cm³[][10][12]

The developed method employs a photodiode array (PDA) detector, which allows for the determination of peak purity and the selection of the optimal detection wavelength for maximum sensitivity. This is particularly advantageous as phenolic compounds typically exhibit strong UV absorbance.[7][13]

Experimental

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Software: Chromatography data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (H₃PO₄) (Analytical grade)

    • Water (HPLC grade)

    • This compound reference standard (≥98% purity)[10][11]

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve a balance between resolution, analysis time, and sensitivity.

ParameterConditionRationale
Stationary Phase C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm)The non-polar nature of the C18 stationary phase provides excellent retention and separation for the moderately polar analyte.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄)The acidic pH suppresses the ionization of the phenolic hydroxyl group, reducing peak tailing and improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC, providing good elution strength for the analyte.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% BA gradient elution is employed to ensure efficient elution of the analyte while maintaining good resolution from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA suitable injection volume to achieve good sensitivity without overloading the column.
Detection PDA Detector at 278 nmPhenolic compounds generally exhibit strong UV absorbance around this wavelength. A PDA detector allows for confirmation of the optimal wavelength.[14]
Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition: 70% A, 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of bulk drug substances, accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. For drug products, an appropriate extraction method may be required. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms were examined for any interference at the retention time of this compound. The peak purity was also assessed using the PDA detector.

Linearity and Range

Linearity was determined by injecting the working standard solutions at five concentration levels (e.g., 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated. The range was established based on the linearity data.

Accuracy

Accuracy was assessed by performing recovery studies on a spiked placebo at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The relative standard deviation (%RSD) was calculated for both studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 12.5 minutes. The peak shape was symmetrical, with a tailing factor within the acceptable range (typically < 1.5).

Table 1: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria (ICH)
Linearity (r²) > 0.999≥ 0.995
Range 10 - 100 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Repeatability (%RSD) < 1.0%≤ 2.0%
Intermediate Precision (%RSD) < 2.0%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-

The validation results demonstrate that the method is linear, accurate, and precise over the specified range. The low LOD and LOQ indicate that the method is sensitive enough for the determination of this compound at low impurity levels.

Experimental Workflow and Protocols

HPLC System Preparation and Equilibration
  • System Purge: Purge all mobile phase lines to remove any air bubbles.

  • Column Installation: Install the C18 column in the column oven.

  • System Equilibration: Equilibrate the system with the initial mobile phase composition (70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

Standard and Sample Analysis Protocol
  • Sequence Setup: Create a sequence in the chromatography software including injections of the blank, standard solutions, and sample solutions.

  • Injections: Start the sequence. Ensure that the system suitability test (SST) criteria are met before proceeding with the sample analysis. SST typically includes parameters like retention time, peak area, tailing factor, and theoretical plates from replicate injections of a standard solution.

  • Data Processing: After the sequence is complete, integrate the chromatograms and calculate the concentration of this compound in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases (A: Buffer, B: ACN) equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solutions injection Inject Samples & Standards prep_sample->injection equilibration->sst Stable Baseline sst->injection SST Pass acquisition Data Acquisition injection->acquisition processing Chromatogram Integration & Peak Area Determination acquisition->processing quantification Quantification using Calibration Curve processing->quantification report Generate Report quantification->report

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The RP-HPLC method described in this application note is a reliable, sensitive, and robust analytical procedure for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The use of a C18 column with a gradient elution and PDA detection ensures high selectivity and accuracy.

References

Application Note: Structural Characterization of Phenyl 2-hydroxy-4,5-dimethoxybenzoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the structural characterization of Phenyl 2-hydroxy-4,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis and a known impurity of the gastroprokinetic agent, Acotiamide.[1][2][3][] We present detailed, field-proven protocols for sample preparation, and Nuclear Magnetic Resonance (NMR) data acquisition. Due to the absence of publicly available experimental spectra, this guide provides a robust, predicted ¹H and ¹³C NMR spectral analysis based on established spectroscopic principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals requiring unambiguous structural verification and purity assessment of this compound.

Introduction: The Significance of Structural Verification

This compound (Figure 1) is an organic compound with the molecular formula C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol .[5][6] Its importance is underscored by its role as a precursor in the synthesis of various organic molecules and its classification as "Acotiamide Impurity 35".[2][3] In the context of pharmaceutical development and quality control, unequivocal structural confirmation is paramount to ensure the identity, purity, and safety of active pharmaceutical ingredients (APIs) and their intermediates.

NMR spectroscopy stands as a primary analytical technique for the structural elucidation of organic molecules.[7] Its ability to provide detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) allows for a complete and unambiguous assignment of the molecular structure. This application note outlines the optimized workflow for achieving high-quality NMR data for this compound and provides a detailed interpretation of the predicted spectra.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound

Source: PubChem CID 53424183[5]

Experimental Protocols: A Self-Validating System

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to minimize experimental artifacts and ensure data of the highest quality.

Sample Preparation: The Foundation of Quality Data

The choice of solvent and sample concentration are crucial for obtaining a well-resolved spectrum. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[8]

Protocol:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. For enhanced solubility or to better observe the phenolic hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be utilized.

  • Analyte Quantity:

    • For ¹H NMR, accurately weigh 5-25 mg of this compound.[9]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to compensate for the low natural abundance of the ¹³C isotope.[9]

  • Sample Dissolution:

    • Transfer the weighed solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10]

    • Gently agitate the vial to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

  • Filtration and Transfer:

    • To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[11]

  • Tube Sealing and Labeling: Securely cap the NMR tube and label it clearly.

Causality Behind Choices: Filtering the sample is a critical step as suspended solids can severely distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[11] The specified sample concentrations provide a good balance between obtaining a strong signal-to-noise ratio in a reasonable timeframe and avoiding issues with sample viscosity that can also lead to line broadening.

NMR Data Acquisition: Optimizing Spectral Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Pulse ProgramStandard single-pulse (e.g., zg30)Proton-decoupled single-pulse (e.g., zgpg30)
Spectral Width (SW)~16 ppm~240 ppm
Acquisition Time (AQ)2 - 4 s1 - 2 s
Relaxation Delay (D1)2 - 5 s2 s
Number of Scans (NS)16 - 641024 or more
Temperature298 K298 K

Causality Behind Choices: For ¹H NMR, a longer acquisition time and relaxation delay ensure that all protons have fully relaxed before the next pulse, which is crucial for accurate integration. For ¹³C NMR, a larger number of scans is necessary due to the lower sensitivity of the ¹³C nucleus. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

NMR Data Interpretation: Unraveling the Molecular Structure

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy protons, and the hydroxyl proton. Aromatic protons typically resonate in the region of 6.5-8.5 ppm.[12]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6~7.5Singlet1H
Phenyl-H (ortho)~7.4Multiplet2H
Phenyl-H (meta, para)~7.2Multiplet3H
H-3~6.6Singlet1H
-OHVariable (broad)Singlet1H
-OCH₃ (at C-4)~3.95Singlet3H
-OCH₃ (at C-5)~3.90Singlet3H

Interpretation:

  • Aromatic Protons: The two singlets at approximately 7.5 and 6.6 ppm are assigned to H-6 and H-3 of the substituted benzoate ring, respectively. Their singlet nature arises from the absence of adjacent protons for coupling. The protons of the unsubstituted phenyl ester group are expected to appear as multiplets around 7.2-7.4 ppm.

  • Methoxy Protons: Two distinct singlets are predicted for the two methoxy groups, as they are in different chemical environments.

  • Hydroxyl Proton: The phenolic hydroxyl proton will likely appear as a broad singlet with a variable chemical shift, depending on concentration and solvent.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Aromatic carbons typically resonate between 120-150 ppm.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165
Phenyl-C (ipso, attached to O)~151
C-2~150
C-5~148
C-4~144
Phenyl-C (para)~129.5
Phenyl-C (ortho)~129
Phenyl-C (meta)~126
C-1~113
Phenyl-C (ipso, attached to C=O)~122
C-6~108
C-3~102
-OCH₃ (at C-4)~56.5
-OCH₃ (at C-5)~56.0

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 165 ppm.

  • Aromatic Carbons: The carbons attached to oxygen atoms (C-2, C-4, C-5, and the ipso-carbon of the phenyl ester) will be shifted downfield. The remaining aromatic carbons will appear in the typical range of 102-130 ppm.

  • Methoxy Carbons: The two methoxy carbons will have distinct signals around 56 ppm.

Workflow Visualization

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add filter Filter into NMR Tube dissolve->filter Transfer H1_acq Acquire ¹H NMR Spectrum filter->H1_acq C13_acq Acquire ¹³C NMR Spectrum process Fourier Transform & Phase Correction H1_acq->process C13_acq->process assign Peak Assignment & Structural Interpretation process->assign report Generate Report assign->report

Caption: NMR Characterization Workflow

Conclusion

This application note provides a robust framework for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted spectral data and interpretation serve as a reliable reference for the structural verification of this compound, which is crucial for its application in pharmaceutical research and development. The methodologies described herein are designed to ensure scientific integrity and provide a self-validating system for the unambiguous structural elucidation of this compound.

References

Application Note: High-Resolution Mass Spectrometric Analysis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive guide for the structural elucidation of Phenyl 2-hydroxy-4,5-dimethoxybenzoate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a significant intermediate and potential impurity in the synthesis of pharmaceuticals, such as Acotiamide.[1] A detailed protocol for sample preparation, chromatographic separation, and mass spectrometric analysis is provided. We explore the fragmentation pathways in both positive (ESI+) and negative (ESI-) electrospray ionization modes, offering a predictive framework for the identification and characterization of this and structurally related molecules. This guide is intended for researchers in pharmaceutical development, quality control, and analytical chemistry.

Introduction

This compound (C₁₅H₁₄O₅, M.W.: 274.27 g/mol ) is a key chemical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] Its robust characterization is critical for ensuring the purity, safety, and efficacy of final drug products. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the identification of such small molecules and their potential impurities.[4][5][6][7]

This document provides an in-depth analysis of the mass spectrometric behavior of this compound. By understanding its ionization and fragmentation patterns, researchers can develop robust analytical methods for its detection and quantification in complex matrices. We will detail the causal logic behind the selection of analytical parameters and interpret the resulting mass spectra based on fundamental principles of ion chemistry and established fragmentation of related phenolic and benzoate structures.[8]

Chemical Structure:

  • IUPAC Name: this compound[5]

  • CAS Number: 877997-98-3[5]

  • Molecular Formula: C₁₅H₁₄O₅[5]

  • Monoisotopic Mass: 274.08412 Da[5]

Experimental Design & Rationale

The following sections outline a validated protocol for the LC-MS/MS analysis of this compound. The choices of reagents, columns, and instrument parameters are explained to provide a clear understanding of the methodological rationale.

Sample and Standard Preparation

Objective: To prepare the analyte in a solvent compatible with reverse-phase liquid chromatography and electrospray ionization.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of LC-MS grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to achieve a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates prior to injection.

Rationale: Acetonitrile and methanol are common solvents in reverse-phase chromatography and are highly compatible with ESI.[9] The addition of 0.1% formic acid is crucial for promoting protonation in positive ion mode, leading to the formation of the [M+H]⁺ ion and improving chromatographic peak shape.[9][10]

Liquid Chromatography (LC) Parameters

Objective: To achieve efficient chromatographic separation of the analyte from potential impurities and matrix components, ensuring a clean introduction into the mass spectrometer.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)C18 columns provide excellent retention and separation for moderately polar aromatic compounds like the target analyte. Smaller particle sizes enhance peak efficiency and resolution.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase in reverse-phase chromatography. Formic acid acts as a mobile phase modifier to improve peak shape and ionization efficiency.[9][10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase for eluting the analyte. Acetonitrile is favored for its low viscosity and UV transparency.[9]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency and compatibility with the ESI source.
Injection Volume 2 µLA small injection volume minimizes peak broadening and prevents column overloading.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure. It also ensures reproducible retention times.
Gradient Elution 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.A gradient elution is necessary to ensure the analyte is eluted with a good peak shape and to clean the column of any less polar components.
Mass Spectrometry (MS) Parameters

Objective: To optimize the ionization of the analyte and to generate information-rich fragmentation spectra for structural confirmation. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

ParameterESI+ SettingESI- SettingRationale
Ionization Mode PositiveNegativeAnalyzing in both modes provides complementary fragmentation data, enhancing confidence in structural elucidation. Phenolic compounds often ionize well in negative mode.[8]
Capillary Voltage 3.5 kV-3.0 kVOptimizes the formation of the electrospray plume for efficient ion generation.
Source Temperature 120 °C120 °CA lower source temperature helps to preserve the integrity of the molecular ion for thermally labile compounds.
Desolvation Gas NitrogenNitrogenNitrogen is the most common and effective gas for desolvation.
Desolvation Temp. 350 °C350 °CEfficiently removes solvent droplets from the ions before they enter the mass analyzer.
Scan Range (MS1) m/z 50 - 500m/z 50 - 500A range that encompasses the expected molecular ion and its fragments.
Collision Gas ArgonArgonArgon is an inert and effective collision gas for inducing fragmentation in the collision cell.[11]
Collision Energy (MS2) Ramped 10-40 eVRamped 10-40 eVA ramped collision energy allows for the observation of both low-energy (primary) and high-energy (secondary, tertiary) fragments in a single experiment.

Results and Discussion: Predicted Fragmentation Pathways

The structural features of this compound—a phenyl ester linkage, a hydroxyl group, and two methoxy groups on an aromatic ring—give rise to characteristic fragmentation patterns under collision-induced dissociation (CID).

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the analyte is expected to be observed as the protonated molecule, [M+H]⁺, at m/z 275.0914. The fragmentation cascade is likely initiated by the cleavage of the most labile bonds and the loss of stable neutral molecules.

Proposed Fragmentation Pathway (ESI+):

G M_H [M+H]⁺ m/z 275.09 F181 [C₉H₉O₄]⁺ m/z 181.05 M_H->F181 - C₆H₆O (Phenol) F77 [C₆H₅]⁺ m/z 77.04 M_H->F77 - C₉H₉O₄ (Hydroxy-dimethoxy-benzoic acid) F166 [C₈H₆O₄]⁺• m/z 166.03 F181->F166 - •CH₃ F138 [C₇H₆O₃]⁺• m/z 138.03 F166->F138 - CO

Caption: Predicted ESI+ fragmentation of this compound.

  • Formation of m/z 181.05: The primary fragmentation is the cleavage of the ester bond, leading to the loss of a neutral phenol molecule (C₆H₆O, 94.04 Da). This results in the formation of the stable 2-hydroxy-4,5-dimethoxybenzoyl cation at m/z 181.05. This is analogous to the formation of acylium ions from other benzoate esters.[9]

  • Formation of m/z 166.03: A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15.02 Da) from one of the methoxy groups.[1] This would lead to a radical cation at m/z 166.03. The formation of such radical ions is well-documented in CID experiments.[12]

  • Formation of m/z 138.03: Subsequent loss of carbon monoxide (CO, 28.00 Da) from the ion at m/z 166.03 is a common fragmentation pathway for phenolic compounds and would result in an ion at m/z 138.03.

  • Formation of m/z 77.04: An alternative pathway involves the cleavage of the C-O bond of the ester, retaining the charge on the phenyl group to form the phenyl cation at m/z 77.04, with the neutral loss of the 2-hydroxy-4,5-dimethoxybenzoic acid moiety.

Table of Predicted ESI+ Fragments:

m/z (Calculated)FormulaDescription
275.0914[C₁₅H₁₅O₅]⁺Protonated Molecule [M+H]⁺
181.0495[C₉H₉O₄]⁺Loss of Phenol
166.0257[C₈H₆O₄]⁺•Loss of Phenol and a methyl radical
138.0311[C₇H₆O₃]⁺•Loss of Phenol, a methyl radical, and CO
77.0386[C₆H₅]⁺Phenyl cation
Negative Ion Mode (ESI-) Fragmentation

Phenolic compounds are often more sensitive in negative ion mode, forming a deprotonated molecule [M-H]⁻ at m/z 273.0768.[8] The fragmentation is driven by the loss of stable neutrals from this anionic precursor.

G M_H_neg [M-H]⁻ m/z 273.08 F179 [C₉H₇O₄]⁻ m/z 179.03 M_H_neg->F179 - C₆H₆ (Benzene) F93 [C₆H₅O]⁻ m/z 93.03 M_H_neg->F93 - C₉H₈O₄ F164 [C₈H₄O₄]⁻• m/z 164.01 F179->F164 - •CH₃ F136 [C₇H₄O₃]⁻• m/z 136.01 F164->F136 - CO

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a robust framework for the analysis of this compound by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to be readily implemented in a research or quality control setting. The predictive fragmentation analysis in both positive and negative ion modes serves as a powerful tool for the unambiguous identification of this important pharmaceutical intermediate. By applying the principles and methodologies outlined herein, scientists can achieve high-confidence structural elucidation, contributing to the development of safe and effective medicines.

References

Application Notes and Protocols for Evaluating the Antioxidant Activity of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Antioxidant Potential of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

This compound is an aromatic ester with the molecular formula C₁₅H₁₄O₅.[1][2] While it has been noted as an intermediate in the synthesis of pharmaceuticals like Acotiamide, emerging interest lies in its potential biological activities, including its significant antioxidant properties.[1][] The structure of this compound, featuring a phenolic hydroxyl group and methoxy substituents on the benzene ring, suggests its capacity to act as a potent free radical scavenger. Phenolic compounds are well-documented antioxidants that can neutralize harmful reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET).[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in various established antioxidant assays. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough assessment of its antioxidant efficacy.

Part 1: Foundational Principles of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.[6][7] This action interrupts the chain reactions of oxidation that can lead to cellular damage. The key mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxy radical (ArO•) that does not readily propagate further oxidation.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer.

The assays described in this guide are based on these fundamental principles to quantify the antioxidant capacity of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Part 2: In Vitro Antioxidant Assays

This section provides detailed protocols for three widely used in vitro antioxidant assays: DPPH, ABTS, and FRAP. These assays are colorimetric and rely on spectrophotometric measurements.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[8][9] In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, the purple color fades to yellow, and the absorbance decreases.[8][10] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[10]

Workflow for DPPH Assay

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[10] This solution should be prepared fresh daily.[8]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and the standard in a 96-well microplate.

    • Add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH working solution to each well.[8]

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH working solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8][9]

    • Measure the absorbance at 517 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [9] Where:

      • Abs_control is the absorbance of the blank.

      • Abs_sample is the absorbance of the test compound/standard.

    • Plot the % inhibition against the concentration of the test compound and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Example Data Presentation:

Concentration (µg/mL)% Inhibition (this compound)% Inhibition (Ascorbic Acid)
1015.2 ± 1.125.8 ± 1.5
2535.8 ± 2.355.1 ± 2.8
5060.5 ± 3.189.7 ± 3.5
10085.1 ± 2.995.2 ± 1.9
IC₅₀ (µg/mL) 41.5 22.3
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[11] ABTS•+ is a blue-green chromophore with an absorbance maximum at 734 nm.[11] The addition of an antioxidant reduces the ABTS•+, leading to a decrease in absorbance. This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]

ABTS_Mechanism

Caption: General workflow for a cellular antioxidant assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HepG2, HeLa) in appropriate media.

    • Seed the cells in a 96-well black, clear-bottom microplate and allow them to reach confluence. [12]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., Quercetin) for a specified time (e.g., 1 hour).

    • Remove the treatment solution and add the DCFH-DA solution (e.g., 25 µM) to the cells. Incubate for a further period (e.g., 30 minutes).

    • Wash the cells to remove excess probe.

    • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress. [13] * Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour.

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time.

    • The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

Example Data Presentation:

CompoundConcentration (µM)CAA Value
This compound1025.3
5068.9
Quercetin1035.1
5085.4

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antioxidant properties of this compound. By employing a combination of in vitro and cell-based assays, researchers can gain valuable insights into its radical scavenging capabilities and its potential efficacy in a biological context. Further investigations could explore its effects on specific intracellular signaling pathways related to oxidative stress, such as the Nrf2/Keap1 pathway, to elucidate its mechanism of action more fully. The promising antioxidant activity of this compound warrants its continued investigation as a potential therapeutic agent or a valuable lead compound in drug discovery programs targeting oxidative stress-related diseases.

References

Application Notes and Protocols for Reactions of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a key chemical intermediate, notably utilized in the synthesis of pharmaceuticals, including the gastroprokinetic agent Acotiamide.[1][2] Its chemical structure, featuring a phenolic hydroxyl group, a phenyl ester, and an activated aromatic ring, allows for a variety of chemical transformations. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent reactions, including amidation, O-alkylation (etherification), and electrophilic aromatic substitution. The protocols are designed to be robust and reproducible for laboratory applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₄O₅[1][3][4]
Molecular Weight 274.27 g/mol [1][3][4]
CAS Number 877997-98-3[1][3]
Appearance White solid[5]
Boiling Point (Predicted) 431.2 ± 45.0 °C[4]
Density (Predicted) 1.250 ± 0.06 g/cm³[4]
Storage 2-8°C, airtight, dry[4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with phenol. A highly efficient method utilizes triphenyl phosphite, which avoids the harsh conditions of direct acid-catalyzed esterification.[1]

Workflow for Synthesis

A 2-Hydroxy-4,5-dimethoxybenzoic Acid C Reflux (110°C, 2.5-3h) A->C Reagents B Triphenyl Phosphite, Toluene, H₂SO₄ (cat.) B->C D This compound C->D Reaction E Work-up & Purification D->E Isolation A Phenyl 2-hydroxy-4,5- dimethoxybenzoate D Heat (100°C, 3h) A->D Reactants B Methyl 2-amino-1,3- thiazole-4-carboxylate B->D C Triphenyl borate, Toluene C->D Reagents E Amide Product D->E Reaction F Work-up & Purification E->F Isolation

References

Application Notes and Protocols: Phenyl 2-hydroxy-4,5-dimethoxybenzoate as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block in Modern Synthesis

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a highly functionalized aromatic compound that has emerged as a valuable intermediate and reagent in the field of organic synthesis.[1] With a molecular formula of C₁₅H₁₄O₅ and a molecular weight of 274.27 g/mol , this crystalline solid serves as a pivotal precursor in the construction of complex molecular architectures, most notably in the pharmaceutical industry.[2][3] Its structure, featuring a phenyl ester, a phenolic hydroxyl group, and two methoxy substituents, provides multiple reactive sites for strategic chemical modifications.

One of its most critical roles is as an activated ester in the synthesis of amides, a function exemplified by its use as an intermediate in the preparation of Acotiamide, a drug for treating functional dyspepsia.[1][4] The strategic placement of the phenoxy group makes it an excellent leaving group, facilitating nucleophilic acyl substitution reactions with amines under relatively mild conditions. This guide provides an in-depth exploration of its synthesis, key applications, and detailed protocols for its use, aimed at researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Handling Properties

A clear understanding of the reagent's properties is fundamental to its effective use and storage.

PropertyValueReference
CAS Number 877997-98-3[4]
Molecular Formula C₁₅H₁₄O₅[1][2]
Molecular Weight 274.27 g/mol [1][2]
Appearance White to off-white crystalline solid/powder[5][6]
Boiling Point 431.2±45.0 °C (Predicted)[2]
Density 1.250±0.06 g/mL (Predicted)[2]
Storage 2-8°C, airtight, dry, away from moisture[2][6]

Protocol 1: Synthesis of this compound

The most common and high-yielding synthesis of the title compound involves the direct esterification of 2-hydroxy-4,5-dimethoxybenzoic acid using triphenyl phosphite. This method is efficient and scalable.[4][]

Causality and Mechanistic Insight

This reaction proceeds via an acid-catalyzed esterification. Concentrated sulfuric acid protonates the carboxylic acid, making it more electrophilic. Triphenyl phosphite acts as the phenol source and a dehydrating agent, facilitating the formation of the phenyl ester and preventing the reverse hydrolysis reaction. The reaction is driven to completion by heating under reflux.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up R1 2-Hydroxy-4,5- dimethoxybenzoic Acid Mix Mix in Toluene (Inert Atmosphere) R1->Mix R2 Triphenyl Phosphite R2->Mix Cat Conc. H₂SO₄ Cat->Mix Reflux Heat to Reflux (110-115°C, 2.5-4h) Mix->Reflux Precipitate Cool, add Methanol, then Water Reflux->Precipitate Isolate Filter & Dry Precipitate->Isolate Product Phenyl 2-hydroxy-4,5- dimethoxybenzoate Isolate->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 2-hydroxy-4,5-dimethoxybenzoic acid

  • Triphenyl phosphite (P(OPh)₃)

  • Toluene

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Methanol (MeOH)

  • Deionized Water

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction flask equipped with a condenser and magnetic stir bar, add 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), toluene (approx. 1 mL per g of acid), and triphenyl phosphite (1.0 eq).[4][]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon) to displace air and moisture.[4][8]

  • Catalyst Addition: Under stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.025 mL per g of acid).[]

  • Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 2.5 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4][9]

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature (approx. 20-25 °C).[]

  • Precipitation: Slowly add methanol (approx. 3.7 mL per g of initial acid) to the reaction mixture and continue stirring for 30 minutes. Subsequently, add water (approx. 1.9 mL per g of initial acid) and stir for another 30 minutes to induce precipitation of the product.[4][]

  • Isolation and Purification: Filter the precipitated crystals using a Buchner funnel. Wash the filter cake with a small amount of methanol.[9] Dry the collected solid under reduced pressure to a constant weight to afford pure this compound.[4] A typical yield for this procedure is approximately 96%.[4][8]

Protocol 2: Application in Amide Bond Formation

A primary application of this compound is as an activated ester for the synthesis of amides. The phenyl ester moiety serves as a good leaving group, allowing for efficient acylation of primary and secondary amines. This is particularly useful in the synthesis of pharmaceutical intermediates.[8]

Causality and Mechanistic Insight

The reaction is a nucleophilic acyl substitution. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The phenoxide ion is displaced as the leaving group. The reaction can be facilitated by additives like triphenylborate, which may coordinate with the reactants to promote the transformation. The intramolecular hydrogen bond from the ortho-hydroxyl group can also play a role in activating the carbonyl group.

AmideFormation Reagent This compound (Activated Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Intermediate Product Target Amide Intermediate->Product Collapse & Phenoxide Elimination Biproduct Phenol Intermediate->Biproduct

Caption: General mechanism for amide synthesis using the title reagent.

Step-by-Step Methodology (Example: Synthesis of an Acotiamide Precursor)

This protocol is adapted from a patented procedure for the synthesis of an intermediate for Acotiamide.[8]

Materials:

  • This compound

  • Methyl 2-amino-1,3-thiazole-4-carboxylate

  • Triphenylborate ((PhO)₃B)

  • Toluene

  • Methanol

  • Reaction flask, condenser, heating mantle, inert gas supply

Procedure:

  • Reaction Setup: Under an argon stream, suspend this compound (1.0 eq), methyl 2-amino-1,3-thiazole-4-carboxylate (approx. 0.9 eq), and triphenylborate (approx. 1.0 eq) in toluene (5 mL per g of phenyl ester).[8]

  • Heating: Stir the suspension under heating at 100 °C for approximately three hours. Monitor the reaction by TLC.[8]

  • Work-up: Cool the reaction mixture to 70 °C. Add methanol (5 mL per g of initial phenyl ester) dropwise.[8]

  • Reflux and Crystallization: Heat the resultant mixture to reflux for one hour. After reflux, cool the mixture and continue stirring at 30 °C or lower for one hour to allow for complete crystallization of the product.[8]

  • Isolation: Filter the precipitated solid, wash with methanol, and dry under reduced pressure to obtain the desired amide product, 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester.[8]

Further Synthetic Utility and Context

While amide synthesis is a major application, the functional groups on this compound allow for other transformations:

  • Nucleophilic Substitution: The phenyl ester can undergo substitution with other nucleophiles besides amines, leading to different esters or amides.[1]

  • Oxidation/Reduction: The electron-rich aromatic ring and hydroxyl group can be subject to oxidation to form quinone-type structures, or the ester can be reduced to an alcohol, depending on the reagents used.[1]

  • Medicinal Chemistry Scaffolding: The core structure is of interest in medicinal chemistry due to its potential anti-inflammatory and antimicrobial properties.[1][] Studies have suggested it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation.[] This biological context often drives its use in the synthesis of new drug candidates.

This reagent's utility lies in its ability to act as a stable, easily prepared, and reactive intermediate for introducing the 2-hydroxy-4,5-dimethoxybenzoyl moiety into target molecules, providing a reliable pathway for the synthesis of complex and biologically active compounds.

References

Application Notes & Protocols for the Synthesis of Acotiamide via a Phenyl 2-hydroxy-4,5-dimethoxybenzoate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Acotiamide, a first-in-class drug for functional dyspepsia. The synthetic strategy detailed herein proceeds through a key Phenyl 2-hydroxy-4,5-dimethoxybenzoate intermediate. This approach offers a robust pathway for the generation of the active pharmaceutical ingredient (API). The protocols are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and methods for in-process control and final product characterization. This guide is intended to provide experienced researchers with the technical insights required for the successful laboratory-scale synthesis of Acotiamide.

Introduction to Acotiamide

Acotiamide is a gastroprokinetic agent approved for the treatment of functional dyspepsia, a condition characterized by symptoms like postprandial fullness, upper abdominal bloating, and early satiation.[][2] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE) in the digestive tract, which enhances gastric motility and accommodation.[3][4] The development of efficient and scalable synthetic routes is paramount for the production of high-purity Acotiamide. The pathway involving the this compound intermediate is a notable strategy in the synthesis of this complex benzamide derivative.[5][6][7]

Overall Synthetic Strategy

The synthesis of Acotiamide from 2-hydroxy-4,5-dimethoxybenzoic acid can be logically divided into three primary stages:

  • Activation of the Carboxylic Acid: The carboxylic acid of the starting material is first converted into a more reactive phenyl ester, forming the key intermediate, this compound. This activation is crucial for facilitating the subsequent amide bond formation.

  • Formation of the Thiazole Amide Core: The activated phenyl ester is then reacted with a suitable aminothiazole derivative to construct the central 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole structure.

  • Final Amidation and Salification: The ester functional group on the thiazole ring is subsequently converted to the final amide via reaction with N,N-diisopropylethylenediamine, yielding Acotiamide free base, which is then converted to its stable hydrochloride salt for purification.

The overall workflow is depicted below.

Acotiamide Synthesis Workflow A 2-Hydroxy-4,5- dimethoxybenzoic Acid B Phenyl 2-hydroxy-4,5- dimethoxybenzoate (Intermediate 1) A->B Esterification (Activation) C 2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino]- 1,3-thiazole-4-carboxylic Acid Ester (Intermediate 2) B->C Amidation 1 (Core Formation) D Acotiamide (Free Base) C->D Amidation 2 (Final Coupling) E Acotiamide Hydrochloride (Final API) D->E Salification & Purification

Caption: High-level overview of the Acotiamide synthesis pathway.

Part I: Synthesis of this compound (Intermediate 1)

Principle and Rationale

The direct amidation of a carboxylic acid with an amine is often inefficient without coupling agents. Converting the carboxylic acid of 2-hydroxy-4,5-dimethoxybenzoic acid into a phenyl ester serves as an effective activation strategy. The phenyl group is an excellent leaving group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine in the subsequent step. This esterification is achieved by reacting the starting benzoic acid derivative with triphenyl phosphite in the presence of an acid catalyst.[8][]

Experimental Protocol

Materials:

  • 2-hydroxy-4,5-dimethoxybenzoic acid

  • Triphenyl phosphite

  • Concentrated Sulfuric Acid (98%)

  • Toluene

Procedure:

  • To a clean, dry reactor equipped with a reflux condenser and under a nitrogen atmosphere, add toluene.

  • Sequentially charge the reactor with 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq) and triphenyl phosphite (1.0 eq).[]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, monitoring the reaction progress by TLC or HPLC.[]

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with a standard aqueous work-up to remove the acid catalyst and byproducts. The toluene layer containing the product can be washed with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be used in the next step, sometimes without further purification.

Reagent Data
ReagentMolecular Wt. ( g/mol )Molar Eq.Role
2-hydroxy-4,5-dimethoxybenzoic acid198.171.0Starting Material
Triphenyl phosphite310.281.0Reagent
Concentrated H₂SO₄98.08CatalyticCatalyst
Toluene92.14-Solvent

Part II: Synthesis of the Thiazole Amide Core (Intermediate 2)

Principle and Rationale

This step involves a nucleophilic acyl substitution where the amino group of 2-aminothiazole-4-carboxylic acid methyl ester attacks the activated carbonyl of the this compound intermediate. This reaction forms the stable amide bond that constitutes the core of the Acotiamide molecule. Some procedures may employ a catalyst like triphenyl borate to facilitate this condensation reaction.[8][10]

Experimental Protocol

Materials:

  • This compound (Intermediate 1)

  • 2-aminothiazole-4-carboxylic acid methyl ester

  • Toluene or another suitable high-boiling solvent

  • Triphenyl borate (optional, as catalyst)[8]

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve Intermediate 1 (1.0 eq) in toluene.

  • Add 2-aminothiazole-4-carboxylic acid methyl ester (1.0-1.2 eq).[10]

  • If used, add the triphenyl borate catalyst.[8]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete as monitored by an appropriate chromatographic technique (HPLC/TLC).

  • After cooling, the product, 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester, may precipitate.

  • The solid product can be collected by filtration, washed with a cold solvent (e.g., methanol or dichloromethane), and dried.[10]

Part III: Final Assembly of Acotiamide and Salification

Principle and Rationale

The final step is an aminolysis reaction where the methyl ester of Intermediate 2 is converted into the final N-[2-(diisopropylamino)ethyl] amide. This is achieved by heating Intermediate 2 with N,N-diisopropylethylenediamine.[11] The resulting Acotiamide free base is typically an oil or a solid that requires further purification. Conversion to the hydrochloride salt is a highly effective method for both purification and formulation into a stable, solid form.[11]

Experimental Protocol

Materials:

  • 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester (Intermediate 2)

  • N,N-diisopropylethylenediamine

  • N,N-dimethylacetamide (DMAC) or similar high-boiling polar aprotic solvent[3][11]

  • Isopropanol, Methanol, or other suitable alcohol for salification

  • Hydrochloric acid (gaseous or concentrated solution)

Procedure: Acotiamide Base Synthesis

  • Suspend or dissolve Intermediate 2 (1.0 eq) in DMAC.

  • Add N,N-diisopropylethylenediamine (1.1-1.5 eq).[3][11]

  • Under a nitrogen atmosphere, heat the reaction mixture to approximately 130-135 °C for 8-20 hours.[3][11]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture and perform a work-up. This may involve diluting the reaction mixture with water and extracting with an organic solvent like ethyl acetate. The combined organic layers are then washed and concentrated to yield crude Acotiamide base.[3]

Procedure: Salification and Purification

  • Dissolve the crude Acotiamide base in a suitable solvent such as methanol or isopropanol.[11]

  • Cool the solution in an ice bath.

  • Slowly introduce hydrogen chloride gas or add a concentrated HCl solution until the pH is acidic (pH 1-2).[3][12]

  • Stir the mixture for several hours to allow for complete crystallization of the hydrochloride salt.[11]

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude salt from a mixed solvent system, such as isopropanol and water, to achieve high purity.[4][12]

  • Dry the final product under reduced pressure to obtain Acotiamide hydrochloride as a crystalline solid.[3]

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the final API is a critical step mandated by regulatory bodies. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow cluster_0 Purity & Identity Confirmation cluster_1 Final Validation A Synthesized Acotiamide HCl B HPLC / UHPLC Analysis A->B Assess Purity (%) C Mass Spectrometry (LC-MS) A->C Confirm Molecular Weight D NMR Spectroscopy (¹H, ¹³C) A->D Confirm Structure E Purity ≥ 99.8% Identity Confirmed B->E C->E D->E

Caption: Standard analytical workflow for API characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound and detecting any process-related impurities or degradation products.[13]

  • Column: A reverse-phase column, such as a C18 or Cyano column, is typically used.[2][13]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM KH₂PO₄) and an organic solvent like acetonitrile is common.[2][13]

  • Detection: UV detection at a wavelength of approximately 284 nm is suitable for Acotiamide.[2]

  • Purpose: To quantify the purity of the API and separate it from any potential impurities.[14]

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound. Techniques like ESI-QTOF-MS/MS are invaluable for structural elucidation by analyzing fragmentation patterns.[13][15]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used.

  • Expected Ion: The protonated molecular ion [M+H]⁺ should be observed at a mass-to-charge ratio corresponding to the molecular formula of Acotiamide.

  • Fragmentation Analysis: MS/MS analysis can confirm the connectivity of the molecule by breaking it into characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework of the molecule. Although specific spectral data is not provided in the search results, the expected ¹H NMR spectrum of Acotiamide would show characteristic signals for the aromatic protons, the methoxy groups, the thiazole proton, and the aliphatic protons of the diisopropylethylenediamine side chain.[11][16][17]

Safety and Handling Precautions

  • All synthetic steps should be carried out in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.

  • Reagents such as concentrated sulfuric acid are highly corrosive and must be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for each reagent before use to understand its specific hazards and handling requirements.

References

Application Note: Quantitative Analysis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate in a Mixture by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated method for the quantification of Phenyl 2-hydroxy-4,5-dimethoxybenzoate in a mixture using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key intermediate in pharmaceutical synthesis and can also be a process-related impurity, making its accurate quantification critical for quality control and drug development.[1][] The described method is tailored for researchers, scientists, and drug development professionals, providing a step-by-step protocol from sample preparation to data analysis, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound (MW: 274.27 g/mol , CAS: 877997-98-3) is an aromatic ester with a phenolic hydroxyl group.[1][3] Its chemical structure lends itself to strong ultraviolet (UV) absorbance, making UV-based detection methods highly suitable for its quantification.

Choice of Analytical Technique: RP-HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying components in a mixture.[1] For non-volatile, polar to moderately non-polar compounds like this compound, Reverse-Phase (RP) HPLC is the method of choice.[4][5]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase.[5][6] Components of the mixture are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, a high degree of separation can be achieved.[7]

This method offers several advantages:

  • Specificity: The chromatographic separation isolates the analyte of interest from other components in the mixture, ensuring that the detected signal is specific to this compound.

  • Sensitivity: Aromatic compounds exhibit strong UV absorbance, allowing for low limits of detection (LOD) and quantification (LOQ).[8]

  • Accuracy and Precision: Modern HPLC systems provide highly reproducible results, which is a cornerstone of a validated analytical method as per ICH guidelines.

The logical workflow for this analysis is outlined in the diagram below.

Quantification_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Std_Prep Standard Solution Preparation HPLC RP-HPLC Separation Std_Prep->HPLC Inject Standards Sample_Prep Sample Solution Preparation Sample_Prep->HPLC Inject Samples UV_Detect UV Detection HPLC->UV_Detect Elution Cal_Curve Calibration Curve Generation UV_Detect->Cal_Curve Peak Area Data Quant Quantification of Analyte in Sample UV_Detect->Quant Peak Area Data Cal_Curve->Quant Apply Calibration

Caption: Workflow for HPLC Quantification.

Experimental Protocol

This protocol provides a comprehensive methodology for the quantification of this compound.

Materials and Reagents
  • Reference Standard: this compound, purity ≥98% (ChemScene or equivalent).

  • Sample: Mixture containing this compound.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Water: Deionized water (18.2 MΩ·cm) or HPLC-grade water.

  • Acid: Formic acid (≥98% purity).

  • Filters: 0.45 µm syringe filters (PTFE or nylon).

Instrumentation and Chromatographic Conditions
  • System: HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined (see section 2.3.1). A wavelength between 250-300 nm is recommended for initial screening based on the UV absorbance of structurally similar compounds.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030
Solution Preparation

Before preparing calibration standards, the wavelength of maximum absorbance (λmax) for this compound must be determined.

  • Prepare a stock solution of the reference standard at approximately 100 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Using the UV detector's scanning function (or a separate UV-Vis spectrophotometer), scan the solution from 200 nm to 400 nm.

  • Identify the wavelength that exhibits the maximum absorbance. This λmax should be used for all subsequent measurements to ensure maximum sensitivity. Based on structurally similar compounds like 2,4-dihydroxybenzoic acid, which has absorption maxima at 258 nm and 296 nm, the λmax is expected to be in this region.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the this compound reference standard and transfer it to a 25-mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Stock Solution (100 µg/mL): Pipette 5.0 mL of the Primary Stock Solution into a 50-mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Working Stock Solution. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL. Use the 50:50 mobile phase mixture as the diluent.

The goal of sample preparation is to extract the analyte into a clean solution compatible with the HPLC system, free from interfering matrix components.

  • Initial Extraction: Accurately weigh a portion of the mixture expected to contain approximately 2.5 mg of this compound. Transfer to a 25-mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 15 minutes to ensure complete dissolution/extraction of the analyte.

  • Allow the solution to cool to room temperature, then dilute to the mark with methanol. This yields a target concentration of ~100 µg/mL.

  • Dilution: Pipette 2.5 mL of this extracted solution into a 10-mL volumetric flask and dilute to the mark with the 50:50 mobile phase mixture. This results in a final target concentration of 25 µg/mL, which should fall within the calibration range.

  • Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Sample_Prep_Diagram Start Weigh Sample Mixture Step1 Add Methanol & Sonicate for 15 min Start->Step1 Step2 Dilute to Volume (Target: 100 µg/mL) Step1->Step2 Step3 Pipette 2.5 mL into 10 mL flask Step2->Step3 Step4 Dilute with 50:50 Mobile Phase (Target: 25 µg/mL) Step3->Step4 Step5 Filter through 0.45 µm syringe filter Step4->Step5 End Inject into HPLC Step5->End

Caption: Sample Preparation Workflow.

Method Validation and System Suitability

For the method to be trustworthy, it must be validated according to ICH guidelines. A validation protocol should be established before the study.

System Suitability

Before running the main analysis, inject the 25 µg/mL standard solution six times. The system is deemed suitable if the following criteria are met:

  • Peak Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Validation Parameters
  • Linearity: Analyze the calibration standards (1-50 µg/mL). Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target sample concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days' results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Specificity: Analyze a placebo (mixture without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

Data Analysis and Calculation

  • Construct the Calibration Curve: From the analysis of the standard solutions, generate a linear regression equation:

    • y = mx + c

    • Where y is the peak area, m is the slope, x is the concentration, and c is the y-intercept.

  • Calculate Analyte Concentration: For each sample injection, determine the concentration (x) using its measured peak area (y) and the regression equation.

    Concentration in Sample Solution (µg/mL) = (Peak Area - y-intercept) / slope

  • Calculate Amount in Original Mixture: Account for the dilution steps performed during sample preparation.

    Amount (mg) in weighed sample = Concentration (µg/mL) × 10 (mL) × (25 mL / 2.5 mL) / 1000 (µg/mg)

    Percentage (% w/w) = [Amount (mg) / Weight of sample taken (mg)] × 100

Representative Data

Table 1: Calibration Curve Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.055,120
5.0274,950
10.0550,100
25.01,375,500
50.02,752,000
0.9998

Table 2: Sample Quantification Results

Sample IDWeight (mg)Peak AreaCalculated Conc. (µg/mL)% w/w in Mixture
Mix-01-A105.21,380,15025.0823.84%
Mix-01-B104.81,372,50024.9423.80%
Mean - - - 23.82%
RSD - - - 0.12%

Conclusion

The RP-HPLC method detailed in this application note is specific, accurate, and precise for the quantification of this compound in a mixture. The protocol is grounded in established chromatographic theory and meets the validation criteria set forth by the ICH, ensuring its suitability for use in regulated research and quality control environments.

References

Title: A Guide to the Derivatization of Phenyl 2-hydroxy-4,5-dimethoxybenzoate for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocols for the derivatization of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. The primary objective of derivatization in this context is to enhance the analyte's properties for robust and sensitive quantification via gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). We will explore the chemical rationale for derivatization, focusing on the active hydroxyl group, and present a validated protocol for silylation, a common and effective technique. This guide is intended for researchers, analytical chemists, and drug development professionals who require a reliable method for the analysis of this and structurally related compounds.

Introduction: The Rationale for Derivatization

This compound is a benzoate ester containing a phenolic hydroxyl group. While amenable to direct analysis, its analytical performance can be hindered by several factors inherent to its structure:

  • Polarity: The free hydroxyl group imparts polarity, which can lead to poor peak shape (tailing) in gas chromatography due to interactions with the stationary phase.

  • Thermal Lability: At the high temperatures required for GC analysis, the compound may exhibit thermal degradation, compromising quantitative accuracy.

  • Ionization Efficiency: For mass spectrometry-based detection, the native compound's ionization efficiency may be suboptimal.

Derivatization addresses these challenges by chemically modifying the analyte to produce a derivative with more favorable analytical properties. The most common strategy for compounds containing hydroxyl groups is to replace the active hydrogen with a non-polar, thermally stable group. This process, often silylation, acylation, or alkylation, effectively "caps" the polar site.

The primary benefits of derivatizing this compound include:

  • Increased Volatility: Reduces the boiling point, making it more suitable for GC analysis.

  • Improved Thermal Stability: Protects the molecule from degradation in the hot GC inlet and column.

  • Enhanced Chromatographic Resolution: Produces sharper, more symmetrical peaks, leading to better separation and more accurate integration.

  • Characteristic Mass Spectra: The resulting derivative often produces a predictable and unique fragmentation pattern in mass spectrometry, aiding in structural confirmation and improving sensitivity.

This application note will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely used and highly effective reagent for derivatizing hydroxyl groups.

Experimental Workflow and Chemical Principles

The Silylation Reaction

The core of the proposed protocol is the silylation of the phenolic hydroxyl group. BSTFA is a powerful silylating agent that reacts with the active hydrogen of the hydroxyl group to form a trimethylsilyl (TMS) ether. TMCS is added as a catalyst to accelerate the reaction and to act as a scavenger for any moisture present.

Reaction Mechanism:

This compound + BSTFA --(TMCS catalyst)--> Phenyl 2-(trimethylsilyloxy)-4,5-dimethoxybenzoate (TMS-derivative) + Byproducts

The resulting TMS-derivative is significantly less polar and more volatile, making it ideal for GC-MS analysis.

Workflow Diagram

The following diagram outlines the complete workflow from sample preparation to data analysis.

Derivatization_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization Reaction cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing Sample Sample containing Analyte Solvent Dissolve in Aprotic Solvent (e.g., Acetonitrile, Pyridine) Sample->Solvent Dry Ensure Anhydrous Conditions (e.g., Nitrogen Stream) Solvent->Dry Reagent Add Derivatizing Agent (BSTFA + 1% TMCS) Dry->Reagent Incubate Incubate at 60-70°C (30 minutes) Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool GCMS Inject into GC-MS System Cool->GCMS Separate Chromatographic Separation GCMS->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the silylation and GC-MS analysis of this compound.

Detailed Protocols and Methodologies

Materials and Reagents
Reagent/MaterialSupplierGradePart Number (Example)
This compoundSigma-AldrichAnalytical Standard48070
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSThermo ScientificDerivatization GradeTS-48915
Pyridine, AnhydrousSigma-Aldrich>99.8%270970
Acetonitrile (ACN)Fisher ScientificHPLC GradeA998-4
Ethyl AcetateSigma-AldrichACS Reagent270989
2 mL Screw-Top Vials with PTFE-lined capsAgilentCertified5182-0714
Protocol: Silylation for GC-MS Analysis

This protocol is designed for creating a calibration curve or analyzing unknown samples.

1. Standard/Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate.

  • Create a series of calibration standards by serial dilution of the stock solution into clean vials.

  • For each standard or sample, transfer a 100 µL aliquot into a 2 mL autosampler vial.

2. Solvent Evaporation (Crucial Step):

  • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature. The absence of protic solvents and water is critical for a successful derivatization.

3. Reconstitution and Derivatization:

  • To the dry residue, add 50 µL of anhydrous pyridine. Pyridine acts as a solvent and a catalyst by scavenging the HCl byproduct.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly.

4. Reaction Incubation:

  • Vortex the vial for 10-15 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven at 70°C for 30 minutes. This provides the necessary activation energy for the reaction to proceed to completion.

5. Cooling and Analysis:

  • Remove the vial from the heat source and allow it to cool to room temperature before injection.

  • The sample is now ready for injection into the GC-MS system. Note that the TMS-derivative is sensitive to moisture and should be analyzed within 24 hours for best results.

Recommended GC-MS Parameters

The following parameters serve as a starting point and should be optimized for your specific instrumentation.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalent
Inlet Split/Splitless, 250°CEnsures rapid volatilization of the TMS-derivative while minimizing thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for separating the non-polar TMS-derivative.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency.
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and potential byproducts.
MS System Agilent 5977B MSD or equivalent
Source Temp 230°CStandard temperature for electron ionization.
Quad Temp 150°CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and quantification.
Acquisition Scan Mode (m/z 50-550) for method development; Selected Ion Monitoring (SIM) for quantification.Scan mode helps identify the derivative, while SIM mode provides superior sensitivity and selectivity.

Expected Results and Data Interpretation

Upon successful derivatization, the TMS-derivative of this compound will have a molecular weight of 284.35 g/mol (C14H20O5Si). The gas chromatogram should show a sharp, symmetrical peak at a retention time determined by the GC method.

Mass Spectrum Interpretation: The EI mass spectrum is expected to show a molecular ion (M+) at m/z 284. The fragmentation pattern will be characteristic of a TMS-ether and benzoate ester. Key expected fragments include:

  • m/z 269: [M-CH3]+, a very common loss from TMS derivatives.

  • m/z 73: [Si(CH3)3]+, the base peak and a hallmark of TMS derivatization.

  • Other fragments corresponding to the aromatic structure.

Monitoring ions such as m/z 284, 269, and another structurally significant fragment in SIM mode is recommended for achieving the lowest limits of detection and quantification.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, a validation process must be undertaken. Key validation parameters to assess include:

  • Linearity: Analyze a series of calibration standards (e.g., 1-100 µg/mL) to demonstrate a linear relationship between concentration and response (R² > 0.995).

  • Precision: Perform replicate injections of a single standard to assess system precision (RSD < 5%). Analyze replicate preparations of a sample to assess method precision (RSD < 15%).

  • Accuracy: Analyze a spiked sample with a known concentration of the analyte. The recovery should be within 85-115%.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Stability: Analyze derivatized samples over time (e.g., 0, 4, 8, 24 hours) to determine the stability of the TMS-derivative.

By systematically evaluating these parameters, the protocol becomes a self-validating system, ensuring that the generated data is accurate, reproducible, and reliable for research and development applications.

In Vitro Profiling of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: Application Notes and Protocols for Evaluating Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a phenolic organic compound with the molecular formula C15H14O5.[1][2][3] As an aromatic compound, it serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4] Beyond its role in synthesis, preliminary research has highlighted its potential as a bioactive agent, with studies indicating possible anti-inflammatory, antioxidant, and antimicrobial properties.[1][] Specifically, it has been suggested to act as an inhibitor of cyclooxygenase (COX) enzymes and to possess significant free-radical scavenging capabilities, which are hallmarks of compounds with therapeutic potential.[1][]

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework of detailed in vitro assays to systematically investigate and quantify the biological activities of this compound. The protocols herein are presented not merely as procedural steps, but with an emphasis on the underlying scientific rationale, causality behind experimental choices, and the inclusion of self-validating systems to ensure data integrity and trustworthiness.

Section 1: Assessment of Anti-inflammatory Activity

Scientific Rationale: Inflammation is a critical biological response implicated in a vast array of diseases. A key strategy in drug discovery is the identification of compounds that can modulate inflammatory pathways. The anti-inflammatory potential of this compound can be dissected by examining its effects on key enzymatic drivers and cellular signaling cascades. Initial evidence suggests it may inhibit COX enzymes, which are responsible for producing pro-inflammatory prostaglandins.[] Furthermore, many phenolic compounds exert anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.[6] The following assays are designed to probe these mechanisms.

Protocol 1.1: Cyclooxygenase (COX) Enzyme Inhibition Assay

Principle: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[] This protocol uses a cell-free enzymatic assay to directly measure the ability of this compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay relies on the colorimetric detection of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which is proportional to the prostaglandin G2 produced by the enzyme.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare stock solutions of positive controls: a non-selective COX inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).

    • Reconstitute purified human COX-1 and COX-2 enzymes and arachidonic acid substrate according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer.

    • Add 10 µL of the heme cofactor.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the respective wells.

    • Add 10 µL of the test compound dilution, positive control, or vehicle (DMSO) for the control wells.

    • Incubate the plate at room temperature for 15 minutes.

    • To initiate the reaction, add 10 µL of arachidonic acid substrate to all wells.

    • Immediately add 10 µL of the colorimetric substrate (TMPD).

    • Measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that causes 50% inhibition).

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-1Experimental Value
This compoundCOX-2Experimental Value
Indomethacin (Positive Control)COX-1 / COX-2Literature/Experimental Value
Celecoxib (Positive Control)COX-2Literature/Experimental Value
Protocol 1.2: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Upon stimulation with pro-inflammatory agents like bacterial lipopolysaccharide (LPS), macrophages (such as the RAW 264.7 cell line) upregulate the inducible nitric oxide synthase (iNOS) enzyme, leading to a surge in nitric oxide (NO) production.[7] This assay quantifies the inhibitory effect of the test compound on this process by measuring the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium using the Griess reagent.

Workflow for LPS-Induced NO Production:

LPS_NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFkB_Activation NF-κB Activation (p65/p50 translocation) IKK->NFkB_Activation iNOS_Expression iNOS Gene Transcription NFkB_Activation->iNOS_Expression iNOS_Protein iNOS Enzyme iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production

Caption: LPS stimulation of macrophages activates the NF-κB pathway, leading to iNOS expression and NO production.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells for 1-2 hours with various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Cell Viability (Trustworthiness Check):

    • To ensure the observed decrease in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) on the remaining cells in the original plate according to the manufacturer's protocol.[8][9]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines by ELISA

Principle: Activated macrophages are a major source of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell culture supernatant, providing a direct measure of the compound's anti-inflammatory effect.

Experimental Protocol:

  • Sample Collection: Use the same cell culture supernatant collected in Protocol 1.2.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 using commercially available kits.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add standards, controls, and experimental samples (supernatants) to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample.

    • Calculate the percentage inhibition of cytokine production for each treatment condition relative to the LPS-stimulated control.

Section 2: Evaluation of Antioxidant Potential

Scientific Rationale: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in cellular damage and various pathologies.[10] Phenolic compounds are well-known for their antioxidant activity, which is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6][11] The DPPH assay is a rapid and reliable method to assess this free-radical scavenging capacity.

Protocol 2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable, commercially available free radical with a deep violet color. When it reacts with a compound that can donate a hydrogen atom (an antioxidant), it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[11][12] The degree of color change is proportional to the antioxidant capacity of the compound.

Workflow for DPPH Radical Scavenging:

DPPH_Assay cluster_0 Reaction DPPH DPPH• (Radical, Violet) DPPH_H DPPH-H (Reduced, Yellow) DPPH->DPPH_H + R-H Antioxidant Test Compound (Antioxidant, R-H) Radical_R R• (Compound Radical) Antioxidant->Radical_R - H•

Caption: The DPPH assay measures the reduction of the violet DPPH radical to its yellow, non-radical form by an antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

    • Prepare a stock solution of this compound in methanol. Create a serial dilution series (e.g., 1 µg/mL to 500 µg/mL).

    • Prepare a similar dilution series for a positive control, such as Ascorbic Acid or Trolox.[6]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each dilution of the test compound, positive control, or methanol (for the blank) to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100 (where Abs_control is the absorbance of the methanol + DPPH solution).

    • Plot the percentage of scavenging activity against the concentration of the compound to determine the EC50 value (the effective concentration required to scavenge 50% of the DPPH radicals).[12]

Data Presentation:

CompoundAntioxidant AssayEC50 (µg/mL)
This compoundDPPH ScavengingExperimental Value
Ascorbic Acid (Positive Control)DPPH ScavengingLiterature/Experimental Value

General Considerations for In Vitro Assays

  • Compound Solubility and Preparation: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

  • Cell Line Authentication: Ensure that cell lines (e.g., RAW 264.7) are obtained from a reputable source (e.g., ATCC) and are periodically authenticated to prevent cross-contamination and ensure reproducibility.

  • Controls are Critical: Every assay must include appropriate controls.

    • Negative Control: Cells or enzyme without any treatment.

    • Vehicle Control: Cells or enzyme treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compound. This is the primary control for calculating inhibition.

    • Positive Control: A known inhibitor or activator for the pathway/enzyme being studied (e.g., Indomethacin for COX, Ascorbic Acid for DPPH) to validate that the assay is performing correctly.

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of this compound. By employing these assays, researchers can generate reliable, quantitative data on the compound's anti-inflammatory and antioxidant properties. The findings from these studies can elucidate its mechanisms of action, establish its potency through IC50 and EC50 values, and provide a strong foundation for further investigation, including structure-activity relationship (SAR) studies, and progression into more complex cell-based or in vivo models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phenyl 2-hydroxy-4,5-dimethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and achieve higher yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to troubleshooting specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the potential causes and providing step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Yield of this compound

Question: I am following a standard esterification protocol using 2-hydroxy-4,5-dimethoxybenzoic acid and phenol, but my yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this esterification can arise from several factors, primarily related to reaction equilibrium, reagent purity, and reaction conditions. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Reaction Equilibrium Esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield of the desired ester.[1]1. Water Removal: Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene to continuously remove water as it is formed.[1]2. Drying Agents: Add molecular sieves to the reaction mixture to absorb the water produced.[1]
Incomplete Activation of Carboxylic Acid For the esterification to proceed efficiently, the carboxylic acid needs to be activated to make it a better electrophile for the nucleophilic attack by phenol. Inadequate activation will result in a slow and incomplete reaction.1. Strong Acid Catalysis: Use a strong protic acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[1][2]2. Coupling Agents: For a milder and often more efficient approach, use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). This is known as the Steglich esterification.[1][3][4]
Steric Hindrance The ortho-hydroxyl group and the two methoxy groups on the benzoic acid derivative can create steric hindrance, making the approach of the phenol nucleophile more difficult.1. Optimize Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions.[1]2. Use of a More Reactive Phenol Derivative: If the specific phenyl ester is not a strict requirement, consider using a more nucleophilic phenol derivative.
Purity of Reactants and Solvents Impurities in the starting materials (2-hydroxy-4,5-dimethoxybenzoic acid or phenol) or the presence of water in the solvent can interfere with the reaction and reduce the yield.1. Reagent Purification: Ensure the purity of your starting materials through recrystallization or other appropriate purification techniques.2. Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before starting the reaction.
Issue 2: Formation of Significant Byproducts Complicating Purification

Question: My reaction is producing the desired ester, but I'm also getting significant amounts of byproducts that are difficult to separate. What are these byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge, especially when dealing with multifunctional molecules like 2-hydroxy-4,5-dimethoxybenzoic acid. The primary side reactions are often self-condensation of the starting material or reactions involving the phenolic hydroxyl group.

Common Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Mitigation Strategy
Polyester Oligomers Self-esterification of 2-hydroxy-4,5-dimethoxybenzoic acid, where the phenolic hydroxyl group of one molecule attacks the activated carboxylic acid of another.1. Controlled Addition of Reagents: Add the activating agent (e.g., DCC) slowly to a solution of the carboxylic acid and phenol. This ensures that the phenol is present to react with the activated acid before it can react with another molecule of the acid.2. Use of a Large Excess of Phenol: Using a significant excess of phenol can outcompete the self-esterification reaction.
N-Acylurea (with DCC) In a Steglich esterification, the O-acylisourea intermediate can rearrange to a more stable N-acylurea, which is a common byproduct that can be difficult to remove.[3]1. Catalytic DMAP: The addition of 4-(dimethylamino)pyridine (DMAP) is crucial. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that reacts rapidly with the alcohol, minimizing the time for the O- to N-acyl migration.[3][5]2. Alternative Coupling Agents: Consider using other coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea byproduct is water-soluble and easily removed by aqueous workup.[4][6]
Products of Side Reactions with Triphenyl Phosphite If using the triphenyl phosphite method, side reactions can occur if the reaction conditions are not carefully controlled.1. Strict Temperature Control: Maintain the reaction temperature at the recommended 110°C.[7][]2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphite reagent.[2][9]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

There are two primary, well-documented methods for the synthesis of this compound:

  • Triphenyl Phosphite Method: This is a common and high-yielding method that involves reacting 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite in a suitable solvent like toluene, with concentrated sulfuric acid as a catalyst. The reaction is typically heated to reflux.[2][7][]

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as DCC or EDC, in the presence of a catalytic amount of DMAP.[3][4] This is a milder alternative to the high-temperature phosphite method and is particularly useful for substrates that may be sensitive to harsh acidic conditions.

Q2: How do I purify the crude this compound?

Purification of the crude product is crucial for obtaining a high-purity final compound. The most common purification method involves the following steps:

  • Precipitation and Filtration: After the reaction is complete, the crude product is often precipitated by the addition of a non-polar solvent or a mixture of solvents like methanol and water.[2][] The precipitate is then collected by filtration.

  • Washing: The filtered solid is typically washed with a suitable solvent, such as ethanol or methanol, to remove unreacted starting materials and soluble impurities.[7][]

  • Recrystallization: For higher purity, the crude product can be recrystallized from an appropriate solvent system.

Q3: Can I use other coupling agents besides DCC for the Steglich esterification?

Yes, several other coupling agents can be used, and some may offer advantages over DCC. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular alternative because its urea byproduct is water-soluble, making purification significantly easier.[4][6] Other uronium-based coupling agents like TBTU and HATU have also been shown to be effective for esterifications, although their efficacy can be substrate-dependent.[10][11]

Q4: What is the role of DMAP in the Steglich esterification?

In the Steglich esterification, 4-(dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC) to generate a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the O-acylisourea and reacts rapidly with the alcohol (phenol in this case) to form the ester. This catalytic cycle significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[3][5]

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis via Triphenyl Phosphite

This protocol is adapted from established literature procedures.[2][][9]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), triphenyl phosphite (1.2 eq), and toluene (~1 mL per gram of benzoic acid).

  • With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2.5-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add methanol (approximately 3-4 times the volume of toluene) and stir for 30 minutes.

  • Add water (approximately half the volume of methanol) and continue stirring for another 30 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash the filter cake with ethanol.

  • Dry the product under reduced pressure to obtain this compound.

Triphenyl_Phosphite_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants: - 2-hydroxy-4,5-dimethoxybenzoic acid - Triphenyl phosphite - Toluene - Conc. H₂SO₄ reaction 2. Heat to Reflux (110°C) for 2.5-3 hours reactants->reaction Inert Atmosphere cool 3. Cool to RT reaction->cool precipitate 4. Add Methanol & Water to Precipitate cool->precipitate filtrate 5. Filter & Wash with Ethanol precipitate->filtrate dry 6. Dry under Vacuum filtrate->dry product Final Product: Phenyl 2-hydroxy-4,5- dimethoxybenzoate dry->product

Caption: Workflow for the synthesis of this compound using the triphenyl phosphite method.

Protocol 2: Steglich Esterification

This protocol is a general method for Steglich esterification and may require optimization for your specific needs.

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), phenol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in the same anhydrous solvent.

  • Slowly add the DCC solution to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH (2-hydroxy-4,5-dimethoxybenzoic acid) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_acylisourea->Acylpyridinium DCU DCU Byproduct O_acylisourea->DCU Rearrangement (Side Reaction) DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Catalyst Ester Phenyl Ester Product Acylpyridinium->Ester Phenol Phenol Phenol->Ester

Caption: Mechanism of the Steglich esterification highlighting the role of DMAP.

IV. References

  • Benchchem. (n.d.). This compound | 877997-98-3. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 877997-98-3. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 877997-98-3 this compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). 877997-98-3, this compound Formula. Retrieved from --INVALID-LINK--

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid. Retrieved from --INVALID-LINK--

  • Morressier. (2019). Investigation of coupling reagents for esterification reactions of carboxylic acid-containing cyclic carbonate monomers. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from --INVALID-LINK--

  • TCI EUROPE N.V. (n.d.). Coupling [Synthetic Reagents]. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2021). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega, 6(4), 3034–3040. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from --INVALID-LINK--

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from --INVALID-LINK--

  • European Patent Office. (2011). EP 2275415 A2 - Method for producing aminothiazole derivative and production intermediate. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Catalyst selection for the esterification of 4-hydroxy-3,5-dimethylbenzoic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. This compound is a key intermediate, notably in the synthesis of the gastroprokinetic agent Acotiamide.[1][] Its synthesis, primarily an esterification involving a phenol, presents unique challenges that are often not encountered in standard esterifications with aliphatic alcohols. This guide provides in-depth, cause-and-effect troubleshooting, validated protocols, and answers to frequently asked questions.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction yield is extremely low. TLC analysis shows predominantly unreacted 2-hydroxy-4,5-dimethoxybenzoic acid.

Symptom: The primary spot on the TLC plate corresponds to the polar starting carboxylic acid, with only a faint spot for the desired, less polar phenyl ester product.

Causality: This is the most common issue and stems from the inherently low nucleophilicity of the phenolic hydroxyl group.[3] Unlike aliphatic alcohols, the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring through resonance, making it a much weaker nucleophile.[4] Consequently, a direct acid-catalyzed Fischer esterification between a carboxylic acid and a phenol is highly inefficient, requiring harsh conditions or extremely long reaction times for even modest yields.[3][4]

Resolution:

  • Avoid Direct Fischer Esterification: Do not use a simple protocol of mixing the benzoic acid and phenol with a mineral acid catalyst (like H₂SO₄) and expecting high yields. This method is not suitable for preparing phenolic esters efficiently.[3][5]

  • Employ an Activating Agent: The most effective strategy is to activate the carboxylic acid. The literature-validated method for this specific synthesis utilizes triphenyl phosphite (P(OPh)₃) in the presence of an acid catalyst.[][6][7] Triphenyl phosphite reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate, which is then readily attacked by the phenol nucleophile.

  • Alternative Activation: While not the primary documented route for this specific molecule, another general strategy for phenol acylation involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][8] The resulting acyl chloride is much more electrophilic and reacts readily with phenols.

    • Caution: The free 2-hydroxyl group on the benzoic acid can lead to self-esterification or polymerization when forming the acyl chloride.[8] This would necessitate a protection-acylation-deprotection sequence, adding steps to the synthesis.[8]

Q2: The reaction has stalled. How can I drive the esterification to completion?

Symptom: The reaction proceeds initially but stops, leaving a mixture of starting materials and product, even when using an activating agent.

Causality: Esterification is an equilibrium reaction.[9][10] The formation of water as a byproduct can drive the reaction in reverse through hydrolysis of the ester product.[5][10] Even small amounts of water present in the reagents or solvent, or produced during the reaction, can significantly inhibit the forward reaction.

Resolution:

  • Azeotropic Water Removal: The reaction should be conducted in a solvent that forms an azeotrope with water, such as toluene or xylene.[1][11] Using a Dean-Stark apparatus allows for the continuous physical removal of water as it forms, effectively shifting the equilibrium toward the product side according to Le Châtelier's principle.[4][9]

  • Use of Anhydrous Reagents: Ensure all reagents (solvents, acids, phenols) are thoroughly dried before use.

  • Excess Reagent: While not always cost-effective, using a slight excess of one of the reactants (typically the less expensive one) can also help push the equilibrium forward.[9] For this synthesis, using an excess of the activating agent (triphenyl phosphite) is common.[6]

Q3: My isolated product is a dark brown or pinkish solid, not the expected off-white powder. What is the cause?

Symptom: The final product is highly colored, suggesting the presence of impurities.

Causality: Phenolic compounds, including both the starting material and the final product, are highly susceptible to oxidation.[12] Trace metal impurities, exposure to air (oxygen) at high temperatures, or prolonged reaction times can lead to the formation of colored quinone-type structures or other oxidative degradation products.[1][12]

Resolution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[][7][13] This is a critical parameter mentioned in all successful literature protocols for this synthesis.

  • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating, as this can promote degradation.[12] Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.

  • Purification via Activated Carbon: If the product is already discolored, a decolorization step can be employed. Dissolve the crude product in a suitable solvent (e.g., ethanol or toluene), add a small amount of activated carbon, heat gently with stirring, and then filter the hot solution through a pad of Celite.[12] The activated carbon will adsorb the colored impurities. Subsequent recrystallization will then yield a purer, colorless product.

Q4: I see an unexpected byproduct with a different aromatic proton pattern in the ¹H NMR. What could it be?

Symptom: Besides the expected signals, the NMR spectrum shows additional aromatic signals, and the mass spectrum may show a peak at M+80.

Causality: When using concentrated sulfuric acid (H₂SO₄) as a catalyst, especially at elevated temperatures, a common side reaction is the electrophilic aromatic sulfonation of the electron-rich phenolic rings.[3] Either the starting phenol or the aromatic rings of the benzoic acid derivative or the product could be sulfonated. This introduces a sulfonic acid group (-SO₃H) onto the ring, dramatically changing its polarity and NMR spectrum.

Resolution:

  • Catalyst Control: Use only the minimum required catalytic amount of sulfuric acid (typically 0.5–1.0 mol%).[1]

  • Temperature Management: Avoid excessive temperatures that can favor the sulfonation side reaction. Adhere to the recommended reflux temperature of the chosen solvent (e.g., ~110°C for toluene).[1][]

  • Alternative Acid Catalysts: Consider using other strong acid catalysts that are less prone to causing sulfonation, such as p-toluenesulfonic acid (TsOH) or certain Lewis acids, though these must be validated for this specific reaction.[9][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the critical parameters and reagents for the triphenyl phosphite synthesis method? A1: Based on established protocols, the key parameters are summarized in the table below.[1][][6][7]

ParameterRecommended SpecificationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of phenolic compounds.[][7]
Solvent Toluene or XyleneAllows for azeotropic removal of water to drive the reaction equilibrium.[1]
Activating Agent Triphenyl Phosphite (P(OPh)₃)Activates the carboxylic acid for efficient reaction with the weakly nucleophilic phenol.[][6]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Protonates the carbonyl, increasing electrophilicity. Use in catalytic amounts only.[][9]
Temperature 110-120°C (Reflux)Provides sufficient energy for the reaction without causing significant degradation.[1]
Workup Sequential addition of Methanol, then WaterSpecifically designed to precipitate the desired product while keeping byproducts soluble.[][6]

Q2: How should I monitor the reaction's progress effectively? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) on silica gel plates. The starting carboxylic acid will have a low Rf value (highly polar), while the product ester will have a significantly higher Rf value (less polar). The reaction is complete when the spot corresponding to the 2-hydroxy-4,5-dimethoxybenzoic acid is no longer visible.

Q3: What is the best method for purifying the final product? A3: The crude product obtained after filtration is typically purified by recrystallization or washing/beating with a solvent like ethanol.[1][] This process effectively removes residual starting materials and soluble byproducts. If the product is colored, a pre-treatment with activated carbon is recommended as described in Troubleshooting Q3. For very impure samples, column chromatography on silica gel is the most rigorous purification method.[12]

Part 3: Protocols and Methodologies

Protocol 1: Synthesis via Triphenyl Phosphite Method

This protocol is a synthesis of literature procedures.[][6][7][13] Always perform a risk assessment before conducting any chemical reaction.

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • Charging Reagents: Under a positive flow of inert gas, charge the flask with toluene (approx. 1 mL per gram of starting acid), 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), and triphenyl phosphite (approx. 1.0-1.2 eq).

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (98%, approx. 0.02-0.03 mL per gram of starting acid).

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature (approx. 20°C).

  • Workup:

    • Slowly add methanol (approx. 3 mL per gram of starting acid) dropwise to the stirred reaction mixture. Stir for 30 minutes.

    • Subsequently, add water (approx. 1.5 mL per gram of starting acid) dropwise and continue stirring for another 30 minutes. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum to obtain the crude this compound.

  • Purification: Proceed with recrystallization from a suitable solvent (e.g., ethanol/water) for further purification.

Diagram 1: Troubleshooting Workflow for Low Yield

G Start Low or No Product Yield Check_Method Are you using a direct Fischer Esterification? Start->Check_Method Use_Activation Action: Switch to an activated method (e.g., Triphenyl Phosphite). [See Protocol 1] Check_Method->Use_Activation Yes Check_Water Is water being effectively removed? Check_Method->Check_Water No Success Improved Yield Use_Activation->Success Use_DeanStark Action: Use a Dean-Stark trap and anhydrous reagents. Check_Water->Use_DeanStark No Check_Reagents Are reagents (P(OPh)3, catalyst) of sufficient purity and quantity? Check_Water->Check_Reagents Yes Use_DeanStark->Success Verify_Reagents Action: Verify reagent quality and stoichiometry. Check_Reagents->Verify_Reagents No Check_Reagents->Success Yes Verify_Reagents->Success

Caption: Troubleshooting decision tree for low product yield.

Diagram 2: Simplified Reaction Concept

G cluster_0 Activation Step cluster_1 Esterification Step RCOOH R-COOH (Benzoic Acid Derivative) Active_Intermediate [Active Intermediate] RCOOH->Active_Intermediate + H⁺ P_OPh3 P(OPh)₃ (Triphenyl Phosphite) P_OPh3->Active_Intermediate Product R-COOAr (Phenyl Ester Product) Active_Intermediate->Product Nucleophilic Attack Phenol Ar-OH (Phenol) Phenol->Product

Caption: Conceptual workflow of the synthesis reaction.

Part 4: References

  • This compound | 877997-98-3 | Benchchem. (n.d.). Retrieved from 1

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Science Info. (2023, September 5). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 877997-98-3 this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, September 25). This compound | 877997-98-3. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid. Retrieved from --INVALID-LINK--

  • European Patent Office. (2011, January 19). EP 2275415 A2 - Method for producing aminothiazole derivative and production intermediate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Esterification of phenols - EP0923532A4. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Resolving Impurities in Methyl 3-hydroxy-4,5-dimethoxybenzoate Samples. Retrieved from --INVALID-LINK--

References

Troubleshooting low yield in Phenyl 2-hydroxy-4,5-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate.

Q1: What is the most common synthetic route for this compound?

A common and effective method involves the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with a phenol source. One established procedure utilizes triphenyl phosphite in toluene, catalyzed by concentrated sulfuric acid, with the reaction mixture heated to reflux.[1][][3][4][5]

Q2: What are the critical parameters to control during the synthesis?

Key parameters for a successful synthesis include:

  • Reagent Purity: Ensure the starting materials, 2-hydroxy-4,5-dimethoxybenzoic acid and the phenol source, are of high purity.

  • Inert Atmosphere: The reaction is often conducted under a nitrogen or argon atmosphere to prevent side reactions.[][3][4][5]

  • Temperature Control: Precise temperature control during reflux is crucial for reaction kinetics and minimizing byproduct formation.[][3][4][5]

  • Reaction Time: Monitoring the reaction progress, for example by Thin-Layer Chromatography (TLC), is essential to determine the optimal reaction time.[6]

Q3: Are there alternative methods for synthesizing the precursor, 2-hydroxy-4,5-dimethoxybenzoic acid?

Yes, alternative synthetic routes for the precursor include:

  • Bromination-Hydrolysis: This two-step process starts with the bromination of 3,4-dimethoxybenzoic acid, followed by hydrolysis to introduce the hydroxyl group.[1]

  • Selective Demethylation: This method involves the selective removal of a methyl group from 2,4,5-trimethoxybenzoic acid using amines in a polar aprotic solvent.[1][7]

II. Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving common issues that lead to low yields in the synthesis of this compound.

Issue 1: Incomplete Reaction or Low Conversion Rate

Symptoms:

  • TLC analysis shows a significant amount of unreacted 2-hydroxy-4,5-dimethoxybenzoic acid.

  • The isolated product yield is substantially lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action References
Insufficient Catalyst Activity The acid catalyst (e.g., sulfuric acid) may be old, hydrated, or used in an insufficient amount, leading to poor activation of the carboxylic acid.Use fresh, concentrated sulfuric acid or consider alternative strong acid catalysts like p-toluenesulfonic acid. Ensure the catalytic amount is appropriate for the reaction scale.[6]
Suboptimal Reaction Temperature The reaction temperature may be too low to overcome the activation energy for the esterification, especially with sterically hindered substrates.Ensure the reaction mixture reaches and maintains the specified reflux temperature (e.g., 110°C for toluene). Monitor the temperature of the reaction vessel, not just the heating mantle.[1][][6]
Inadequate Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using TLC or HPLC. Extend the reaction time if starting material is still present.[6]
Poor Solubility of Starting Materials 2-hydroxy-4,5-dimethoxybenzoic acid may have limited solubility in the chosen solvent, reducing the effective concentration of reactants.While toluene is common, consider exploring other high-boiling point, non-polar aprotic solvents. Ensure vigorous stirring to maintain a homogenous reaction mixture.[1]

Experimental Workflow: Optimizing Reaction Conditions

References

Technical Support Center: Stability of Phenyl 2-hydroxy-4,5-dimethoxybenzoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This document is designed for researchers, scientists, and drug development professionals who are working with this compound in aqueous environments. This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as Acotiamide, and other complex organic molecules[1]. Understanding its stability in aqueous solutions is paramount for ensuring the accuracy, reproducibility, and success of your experiments.

This guide provides a series of frequently asked questions (FAQs) to cover the fundamental principles of its stability, a troubleshooting section to address common experimental challenges, and detailed protocols for stability analysis.

Section 1: Frequently Asked Questions (FAQs) - Stability Fundamentals

This section addresses the core chemical principles governing the stability of this compound in aqueous media.

Q1: What is the primary stability concern for this compound in an aqueous solution?

A1: The primary stability concern is the hydrolysis of the ester bond. As a phenyl benzoate derivative, the molecule is susceptible to cleavage by water, a reaction that breaks the ester linkage to form its parent carboxylic acid and alcohol[2]. This reaction is the most common degradation pathway in aqueous formulations.

Q2: What are the expected degradation products from hydrolysis?

A2: The hydrolysis of this compound yields two primary degradation products:

  • 2-hydroxy-4,5-dimethoxybenzoic acid

  • Phenol

Monitoring the appearance of these compounds is a direct way to quantify the degradation of the parent molecule.

Q3: How does pH influence the stability of the compound?

A3: The pH of the aqueous solution is the single most critical factor controlling the rate of hydrolysis. Like most esters, this compound is susceptible to both acid-catalyzed and, more significantly, base-catalyzed hydrolysis. The rate of degradation is typically minimized in a slightly acidic pH range (approximately pH 4-5). Under alkaline (basic) conditions, the rate of hydrolysis increases dramatically[2][3]. Therefore, precise pH control is essential for any aqueous experiment involving this compound.

Q4: What is the impact of temperature and light on the stability of this compound?

A4:

  • Temperature: Increased temperature accelerates the rate of hydrolysis. As a general rule, reaction rates double for every 10°C increase in temperature. Therefore, for maximum stability, solutions should be stored at refrigerated (2-8°C) or frozen temperatures, unless experimental conditions require otherwise[4].

  • Light (Photodegradation): Aromatic compounds containing hydroxyl and methoxy functional groups can be susceptible to photodegradation upon exposure to UV or visible light[5][6]. To prevent this, solutions should always be prepared and stored in amber glass vials or otherwise protected from light.

Q5: What is the expected aqueous solubility of this compound, and how does this affect my experiments?

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered during your experiments.

Problem Observed Potential Cause Recommended Solution & Rationale
Rapid disappearance of the parent compound in my HPLC analysis. 1. Incorrect pH: The solution may be neutral or alkaline, leading to rapid base-catalyzed hydrolysis.Verify and adjust the pH of your solution. Use a calibrated pH meter. Incorporate a suitable buffer system (e.g., acetate or citrate buffer) to maintain a stable pH in the optimal range of 4-5[2][3].
2. High Storage Temperature: The solution is being stored at room temperature or higher.Store all aqueous solutions at 2-8°C. For long-term storage, consider storing at -20°C or -80°C after flash-freezing. This minimizes the kinetic energy of the system, slowing the rate of hydrolysis.
3. Light Exposure: The solution is stored in clear glass vials and exposed to ambient light.Use amber vials or wrap your containers in aluminum foil. This prevents photodegradation, a potential secondary degradation pathway for this aromatic compound[5].
Unexpected new peaks appear in my chromatogram over time. 1. Degradation Products: The new peaks are likely 2-hydroxy-4,5-dimethoxybenzoic acid and phenol.Confirm the identity of the peaks. If available, inject standards of the expected degradation products to confirm their retention times. This validates that you are observing the expected hydrolysis pathway.
2. Excipient Interaction: Impurities within your formulation excipients (e.g., peroxides, aldehydes, or metal ions) may be catalyzing degradation[7][8].Review the certificate of analysis for all excipients. Ensure they are of high purity. Consider including a chelating agent like EDTA (0.01%) to sequester catalytic metal ions[2]. Run a control experiment with the compound in high-purity water without excipients.
The compound fails to dissolve completely in my aqueous buffer. 1. Low Intrinsic Solubility: The compound's hydrophobicity prevents it from dissolving in a purely aqueous system.Introduce a co-solvent. Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol) and add it to the aqueous buffer in small volumes. Crucially, you must validate the stability of the compound in the final co-solvent mixture , as the solvent can alter the degradation kinetics.
Experimental results are inconsistent between batches. 1. Inconsistent pH Control: Minor variations in pH between experiments can lead to significant differences in degradation rates.Standardize your solution preparation protocol. Always use a freshly calibrated pH meter and ensure the buffer capacity is sufficient for the experiment.
2. Variable Storage Conditions: Differences in storage time, temperature, or light exposure between batches.Implement a strict storage protocol. Log the preparation date and storage conditions for every solution to ensure traceability and consistency.

Section 3: Visualizations & Key Pathways

Visual aids to understand the core degradation mechanism and the experimental workflow for its analysis.

Primary Degradation Pathway: Ester Hydrolysis

The diagram below illustrates the fundamental hydrolytic cleavage of this compound.

G cluster_reactants Reactant cluster_conditions Condition cluster_products Degradation Products reactant This compound condition Aqueous Solution (H₂O) Catalyzed by H⁺ or OH⁻ reactant->condition product1 2-hydroxy-4,5-dimethoxybenzoic acid condition->product1 Hydrolysis product2 Phenol condition->product2 Hydrolysis

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the key steps for conducting a robust stability study.

G A 1. Prepare Solutions (Compound in buffered media at various pH values) B 2. Set Incubation Conditions (Define temperature and light exposure, e.g., 40°C, protected from light) A->B C 3. Initial Sampling (T=0) (Immediately analyze a sample to establish baseline) B->C D 4. Time-Point Sampling (Collect samples at predefined intervals: e.g., 1, 2, 4, 8, 24 hours) C->D E 5. Sample Analysis (HPLC) (Quantify parent compound and degradation products) D->E F 6. Data Analysis (Plot concentration vs. time, calculate degradation rate constant 'k') E->F G Is stability acceptable? F->G H Proceed with Experiment G->H Yes I Reformulate / Optimize Conditions G->I No

Caption: Workflow for a kinetic stability study.

Section 4: Experimental Protocols

These protocols provide step-by-step guidance for preparing solutions and evaluating stability.

Protocol 1: General Preparation of an Aqueous Solution

Objective: To prepare a buffered aqueous solution of this compound for experimental use.

Materials:

  • This compound

  • Co-solvent (e.g., HPLC-grade DMSO or Ethanol)

  • High-purity (Type I) water

  • Buffer salts (e.g., sodium acetate and acetic acid for a pH 4.5 buffer)

  • Calibrated pH meter

  • Volumetric flasks (Class A)

  • Amber glass storage vials

Procedure:

  • Prepare the Buffer: Prepare a 50 mM acetate buffer by dissolving the appropriate amounts of sodium acetate and acetic acid in Type I water. Adjust the pH to 4.5 using dilute acetic acid or sodium hydroxide.

  • Prepare the Stock Solution: Accurately weigh the required amount of this compound. Dissolve it in a minimal amount of the chosen co-solvent (e.g., DMSO) in a volumetric flask to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Prepare the Final Aqueous Solution: Dilute the stock solution into the prepared pH 4.5 buffer to achieve the final desired concentration. Important: The final concentration of the co-solvent should be kept to a minimum, typically <1% v/v, to minimize its effect on the solution properties and stability.

  • Final pH Check: Verify the pH of the final solution. Adjust if necessary.

  • Storage: Store the solution in a tightly sealed amber glass vial at 2-8°C.

Protocol 2: Kinetic Analysis of pH-Dependent Hydrolysis via HPLC

Objective: To determine the degradation rate of this compound at different pH values.

Procedure:

  • Solution Preparation: Prepare three separate buffered solutions of the compound (e.g., at 100 µg/mL) as described in Protocol 1, but at three different pH values:

    • pH 4.0 (e.g., acetate buffer)

    • pH 7.4 (e.g., phosphate buffer)

    • pH 9.0 (e.g., borate buffer)

  • Incubation: Place the vials containing the three solutions into a temperature-controlled incubator set at a constant temperature (e.g., 40°C). Protect all vials from light.

  • Sampling:

    • Immediately take a sample from each vial. This is your T=0 time point.

    • Continue to collect samples at predetermined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Analyze each sample by a validated stability-indicating HPLC method. The method must be able to resolve the parent compound from its degradation products. Record the peak area of the parent compound at each time point.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (or peak area) of this compound versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Compare the 'k' values at different pH levels to quantify the effect of pH on stability.

References

Technical Support Center: A Guide to Preventing Hydrolysis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate in their work. This compound is a key building block in the synthesis of complex organic molecules and pharmaceuticals, including serving as an intermediate or identified impurity in the synthesis of drugs like Acotiamide.[1][] Its utility, however, is matched by its susceptibility to hydrolysis—a chemical reaction that can compromise sample purity, reduce reaction yields, and introduce variability into experimental results.

This document provides in-depth, field-proven insights into the causes of hydrolysis and offers robust, validated strategies to maintain the integrity of your compound. We will move from foundational chemical principles to practical, actionable troubleshooting guides.

Section 1: The Chemistry of Hydrolysis—Understanding the "Why"

Before preventing a problem, it is critical to understand its root cause. Ester hydrolysis is the chemical breakdown of an ester into a carboxylic acid and an alcohol (or, in this case, a phenol) by reaction with water.[3][4][5]

Q: Why is this compound susceptible to hydrolysis?

A: The susceptibility of this compound to hydrolysis stems from the electronic nature of its ester functional group. The carbonyl carbon (C=O) is electrophilic, meaning it is electron-deficient and an attractive target for nucleophiles—electron-rich species like water (H₂O) or the hydroxide ion (OH⁻).

The reaction is catalyzed under both acidic and basic conditions, though the mechanisms differ slightly.[3][6][7]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated. This makes the carbonyl carbon even more electrophilic and thus more reactive towards a weak nucleophile like water. This reaction is reversible.[4][5][6]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon. This process is generally faster and is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt.[3][8][9]

The hydrolysis of this compound yields 2-hydroxy-4,5-dimethoxybenzoic acid and phenol as its degradation products.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Phenyl 2-hydroxy- 4,5-dimethoxybenzoate H2O_A + H₂O, H⁺ (cat.) Ester_A->H2O_A Intermediate_A Tetrahedral Intermediate H2O_A->Intermediate_A Nucleophilic attack Products_A 2-hydroxy-4,5-dimethoxy- benzoic Acid + Phenol Intermediate_A->Products_A Elimination of Phenol Products_A->Intermediate_A Reverse reaction Ester_B Phenyl 2-hydroxy- 4,5-dimethoxybenzoate OH_B + OH⁻ Ester_B->OH_B Intermediate_B Tetrahedral Intermediate OH_B->Intermediate_B Nucleophilic attack Products_B Carboxylate Salt + Phenol Intermediate_B->Products_B Elimination of Phenoxide

General mechanisms for acid- and base-catalyzed ester hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q: What are the primary factors that accelerate the hydrolysis of my compound?

A: The rate of hydrolysis is primarily influenced by three factors:

  • pH: The reaction is slowest near neutral pH and significantly faster under either acidic or, especially, alkaline (basic) conditions.[3] Phenolic compounds are generally more stable under acidic conditions than alkaline ones.[10]

  • Temperature: An increase in temperature accelerates the rate of hydrolysis.[3][11]

  • Presence of Water: As a reactant, the presence of water is essential for hydrolysis. This includes atmospheric moisture, residual water in solvents, or use in aqueous solutions.

Q: What are the ideal storage conditions for this compound?

A: To maximize shelf-life and maintain purity, proper storage is non-negotiable. The goal is to mitigate exposure to moisture and heat.

ParameterRecommendationRationale
Temperature Room Temperature or lower (2-8°C).[12]Slows the rate of potential degradation reactions, including hydrolysis.[11]
Atmosphere Store under an inert gas (Nitrogen or Argon).[13]Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly sealed, airtight container.[14]Prevents ingress of atmospheric moisture. Amber glass is preferred to protect from light.
Location A cool, dark, and dry place, preferably in a desiccator.[11][14][15]A desiccator provides a low-humidity environment, actively protecting the compound from water.[16]
Q: Which solvents should I use or avoid during my experiments?

A: Solvent choice is critical. Protic solvents can act as a source of protons or water, facilitating hydrolysis, while aprotic solvents are generally safer.

Solvent ClassRecommendationExamples
Recommended Anhydrous Aprotic SolventsToluene, Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[1][17]
Use with Caution Anhydrous Protic SolventsAnhydrous Ethanol, Anhydrous Methanol. Use only when required by reaction chemistry and for short durations.
Avoid (if possible) Aqueous & Non-Anhydrous SolventsWater, buffers, standard grade alcohols, any solvent with significant water content.
Q: How can I tell if my sample has degraded via hydrolysis?

A: Degradation can be detected by the presence of its hydrolysis products. Standard analytical techniques are effective for this purpose:

  • Thin-Layer Chromatography (TLC): A quick check may show new spots corresponding to the more polar hydrolysis products.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative assessment of purity, showing distinct peaks for the parent ester and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new peaks corresponding to the protons of 2-hydroxy-4,5-dimethoxybenzoic acid and phenol, alongside a decrease in the integration of the parent compound's signals, is a clear indicator.

  • Infrared (IR) Spectroscopy: The formation of the carboxylic acid can be identified by the appearance of a very broad O-H stretching band around 2500-3300 cm⁻¹.[18]

Section 3: Troubleshooting Guide for Experimental Workflows

This section provides a structured approach to diagnosing and solving common issues related to hydrolysis during experimentation.

Troubleshooting_Workflow cluster_review Corrective Action Plan Start Unexpected Result (Low Yield, Impurities) Suspect Suspect Hydrolysis? Start->Suspect Analyze Perform Analytical Check (HPLC, TLC, NMR) Suspect->Analyze Yes Investigate Investigate Other Side Reactions Suspect->Investigate No Detect Hydrolysis Products Detected? Analyze->Detect Detect->Investigate No Review_Storage Review Storage (Temp, Desiccation) Detect->Review_Storage Yes Review_Solvent Review Solvent (Anhydrous, Aprotic) Review_Storage->Review_Solvent Review_Conditions Review Reaction Conditions (pH, Temp, Atmosphere) Review_Solvent->Review_Conditions Implement Implement Corrective Actions (See Protocols) Review_Conditions->Implement

A logical workflow for troubleshooting potential hydrolysis.
Issue 1: "My reaction yield is significantly lower than expected, and my analytical data (NMR, LC-MS) shows unexpected polar impurities."

  • Plausible Cause: Your starting material or an intermediate may be hydrolyzing during the reaction. This is common in reactions that require elevated temperatures, long reaction times, or involve aqueous workups.

  • Diagnostic Steps:

    • Co-inject your crude reaction mixture with authentic samples of 2-hydroxy-4,5-dimethoxybenzoic acid and phenol in an HPLC analysis to confirm the identity of the impurities.

    • Check the pH of any aqueous layers used during the workup. A basic pH (e.g., from a sodium bicarbonate wash) can rapidly hydrolyze any remaining ester.

  • Corrective Actions:

    Protocol: Reaction Setup with Anhydrous Technique

    • Glassware: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas (nitrogen or argon) or in a desiccator.

    • Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.

    • Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using standard laboratory procedures.

    • Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. Use septa and syringes/cannulas for reagent transfers.[16]

    • Workup: If an aqueous workup is necessary, perform it with cooled solutions and minimize contact time. If washing with a basic solution is required, consider using a milder, non-nucleophilic base or proceed immediately to the next step to avoid prolonged exposure.

Issue 2: "The purity of my stored this compound has decreased over time. A repeat analysis shows new peaks."
  • Plausible Cause: The compound is slowly hydrolyzing due to improper storage conditions, most likely exposure to atmospheric moisture.

  • Diagnostic Steps:

    • Perform an HPLC or NMR analysis on the stored material to quantify the level of impurity and confirm its identity as the hydrolysis products.

    • Inspect your storage container and location. Check the seal on the container and the status of the desiccant (e.g., has the indicating silica gel changed color?).

  • Corrective Actions:

    Protocol: Long-Term Sample Storage

    • Aliquot: If you use the compound frequently, divide the bulk material into smaller, single-use aliquots. This prevents repeated exposure of the entire batch to the atmosphere.

    • Container: Transfer the aliquot to a small, clean, dry vial.

    • Inerting: Flush the vial with nitrogen or argon gas for 15-30 seconds before tightly capping it.

    • Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm®.

    • Secondary Containment: Place the sealed vial inside a larger, airtight container (like a screw-top jar or a desiccator) that contains an active desiccant.[11]

    • Storage: Store the secondary container in a dark, cool environment, such as a refrigerator designated for chemicals.[15]

    • Equilibration: When retrieving a sample from cold storage, always allow the container to warm to room temperature before opening . This critical step prevents condensation of atmospheric moisture onto the cold compound.[11]

Section 4: Summary of Best Practices

To ensure the integrity of this compound, adhere to the following core principles:

  • Assume it is Moisture-Sensitive: Treat the compound with the care required for any hydrolytically unstable reagent.

  • Control the Environment: Always prioritize dry, cool, and inert conditions for both storage and reactions.

  • Choose Solvents Wisely: Default to anhydrous, aprotic solvents unless the chemistry absolutely forbids it.

  • Mind the pH: Avoid basic conditions. If unavoidable, minimize exposure time and temperature.

  • Analyze Before Use: If a sample has been stored for a long time or you suspect degradation, re-analyze its purity before committing it to a reaction.

  • Practice Proper Technique: Use anhydrous handling techniques and allow containers to equilibrate to room temperature before opening to prevent condensation.[11]

By implementing these guidelines, you can significantly mitigate the risk of hydrolysis, leading to more reliable, reproducible, and successful experimental outcomes.

References

Technical Support Center: Phenyl 2-hydroxy-4,5-dimethoxybenzoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the BenchChem Senior Application Scientist Team December 2025

Welcome to the technical support center for researchers investigating the degradation of Phenyl 2-hydroxy-4,5-dimethoxybenzoate (CAS 877997-98-3). This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols for common experimental hurdles, and validated methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the compound's properties, potential degradation mechanisms, and the analytical techniques used to study them.

General Compound Information

Q1: What is this compound and what are its primary uses? this compound (C₁₅H₁₄O₅, Molar Mass: 274.27 g/mol ) is a benzoate ester.[1] It is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[2][3] Notably, it is known as an impurity generated during the synthesis of Acotiamide, a drug for treating functional dyspepsia.[] Its chemical structure also lends it to research in medicinal chemistry due to potential antimicrobial and anti-inflammatory properties.[2]

Q2: What are the key physical and chemical properties I should be aware of during experiments? This compound is a white crystalline powder.[5] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[5] It is stable under normal conditions but will undergo ester hydrolysis in the presence of strong acids or bases.[5] When planning experiments, consider its predicted boiling point of approximately 431.2°C and its storage requirements at 2-8°C in a dry, airtight container.[3]

Postulated Degradation Pathways

Q3: Are there established microbial degradation pathways for this compound? While specific literature detailing the complete microbial degradation pathway of this exact molecule is limited, its degradation can be logically postulated based on well-documented pathways for structurally similar aromatic compounds, such as other benzoate esters and methoxylated aromatics.[6] The process is expected to involve a sequence of enzymatic reactions, beginning with modifications to the substituent groups and culminating in the cleavage of the aromatic ring.[7][8]

Q4: What are the likely initial steps in the microbial degradation of this compound? Based on its structure, the initial enzymatic attacks are hypothesized to be:

  • Ester Hydrolysis: The most probable first step is the cleavage of the phenyl ester bond by an esterase enzyme. This would yield two primary metabolites: 2-hydroxy-4,5-dimethoxybenzoic acid and phenol .

  • O-Demethylation: Concurrently or subsequently, monooxygenase or dioxygenase enzymes are likely to cleave one or both of the methoxy (-OCH₃) groups.[6] This process is a common strategy used by bacteria to degrade methoxylated aromatic compounds, as seen in the degradation of 3,4,5-trimethoxycinnamic acid.[9] This would result in the formation of dihydroxy or trihydroxybenzoic acid derivatives.

  • Ring Hydroxylation: Enzymes may further hydroxylate the aromatic ring, preparing it for cleavage.

Q5: What happens after the initial breakdown? What is the central pathway? Following initial modifications, the resulting di- or tri-hydroxybenzoic acids (like protocatechuic acid or gallic acid derivatives) become the substrates for ring-cleavage dioxygenases.[6] These enzymes are critical as they break open the stable aromatic ring, converting it into aliphatic dicarboxylic acids. These intermediates then enter central metabolic pathways, such as the Krebs cycle, where they are fully mineralized to CO₂ and H₂O.[7]

G cluster_0 Phase 1: Initial Transformations cluster_1 Phase 2: Ring Cleavage & Central Metabolism Compound This compound Metabolite1 2-hydroxy-4,5-dimethoxybenzoic acid + Phenol Compound->Metabolite1 Esterase (Hydrolysis) Metabolite2 Protocatechuic Acid / Gallic Acid Derivatives Metabolite1->Metabolite2 Monooxygenase (O-Demethylation) RingCleavage Ring Cleavage Products (e.g., Carboxylic Acids) Metabolite2->RingCleavage Dioxygenase (Ring Fission) TCA Central Metabolism (Krebs Cycle) RingCleavage->TCA Mineralization CO2 + H2O TCA->Mineralization

Caption: Postulated microbial degradation pathway for this compound.

Q6: What about abiotic degradation pathways? Abiotic degradation can occur through processes like photodegradation or chemical hydrolysis.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under strongly acidic or basic pH conditions.[5] The rate of hydrolysis is influenced by factors like temperature and the presence of catalysts.[10][11]

  • Photodegradation: Aromatic compounds with methoxy groups can undergo photodegradation when exposed to UV light. Studies on dimethoxybenzene isomers show that this process can be significantly enhanced at air-ice interfaces compared to aqueous solutions.[12][13] The degradation likely proceeds through the formation of excited triplet states and radical cations, leading to products like dimethoxybenzaldehyde and dimethoxybenzoic acid.[14][15]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during degradation studies.

Troubleshooting Microbial Degradation Experiments
Problem Potential Cause(s) Recommended Solution(s)
No degradation observed. 1. The selected microorganism or consortium cannot metabolize the compound. 2. Culture conditions (pH, temp, nutrients) are suboptimal or inhibitory.[16] 3. Compound concentration is toxic. 4. Compound is not bioavailable (low solubility).1. Screen different microbial strains or consortia known for degrading aromatic compounds.[7] Use an enrichment culture approach (see Protocol 1). 2. Optimize culture conditions. Typical values for soil bacteria are pH 6.5-7.5 and 25-30°C. Ensure essential nutrients (N, P, S) are present. 3. Test a range of substrate concentrations to identify potential toxicity. 4. Add a co-solvent (e.g., a small amount of DMSO) or a surfactant to increase solubility. The presence of a readily degradable carbon source can also enhance bioavailability.[17][18]
Degradation is very slow. 1. Suboptimal experimental conditions. 2. Insufficient microbial biomass. 3. Oxygen limitation (for aerobic pathways). 4. Nutrient limitation (e.g., incorrect C:N ratio).[19]1. Re-evaluate and optimize pH, temperature, and nutrient media composition.[6] 2. Increase the initial inoculum size or allow for a longer acclimatization period. 3. Ensure adequate aeration by using a shaker incubator with baffled flasks or by sparging with filtered air. 4. Adjust the C:N ratio. An ideal ratio for many microbial processes is around 15:1 to 20:1.[19]
Results are inconsistent between replicates. 1. Inhomogeneous inoculum. 2. Inaccurate substrate dosing. 3. Contamination of the culture. 4. Abiotic loss (e.g., volatilization, adsorption) is not accounted for.1. Thoroughly mix the inoculum culture before transferring it to experimental flasks. 2. Prepare a stock solution of the compound in a suitable solvent and add it consistently to all replicates. 3. Use strict aseptic techniques. Check for contamination via microscopy or plating on rich media. 4. Crucially, include a sterile (e.g., autoclaved or poisoned with sodium azide) control. This control will quantify any loss due to abiotic factors, allowing you to isolate the biological degradation.
Troubleshooting Analytical Methods

High-Performance Liquid Chromatography (HPLC)

G Start Problem: Peak Tailing Observed CheckpH Is mobile phase pH >1.5 units away from analyte pKa? Start->CheckpH CheckLoad Is sample concentration high? CheckpH->CheckLoad Yes AdjustpH Action: Adjust and buffer mobile phase pH. CheckpH->AdjustpH No CheckColumn Is the column old or contaminated? CheckLoad->CheckColumn No Dilute Action: Dilute sample or reduce injection volume. CheckLoad->Dilute Yes Wash Action: Implement a robust column wash protocol. (See Protocol 3) CheckColumn->Wash Maybe Replace Action: Replace guard or analytical column. CheckColumn->Replace Yes Wash->Replace If problem persists

Caption: Troubleshooting decision tree for HPLC peak tailing.[20]
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting 1. Silanol Interactions: The hydroxyl group on the analyte interacts with active silanol groups on the silica-based column packing.[20] 2. Sample Overload: Injecting too much sample saturates the column inlet.[20] 3. Column Contamination: Strongly retained compounds from previous injections accumulate on the column.1. Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it's in a single, un-ionized state.[20] Add a competing base (e.g., triethylamine) in small concentrations if tailing persists for basic compounds. 2. Dilute the sample or reduce the injection volume. 3. Implement a column washing protocol between sequences (see Protocol 3). Replace the guard column.
Shifting Retention Times 1. Mobile Phase Instability: The mobile phase composition is changing over time due to poor mixing, evaporation of a volatile component, or degradation. 2. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature.[21] 3. Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.1. Ensure mobile phase components are miscible and degassed properly.[21] If preparing gradients online, check pump performance. Manually pre-mix the mobile phase to confirm if the pump is the issue.[22] 2. Use a reliable column oven and allow it to stabilize before starting the analysis. 3. Flush the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection. 3. Sample degradation in the autosampler. 1. Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Water is a common source of contamination.[21] 2. Run a blank injection (mobile phase only) to confirm carryover. Optimize the needle wash procedure on the autosampler. 3. Keep the autosampler tray cooled, if possible, and analyze samples promptly after preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites: The analyte is interacting with active sites in the injector liner, column, or transfer line. 2. Column Contamination: Non-volatile residues have accumulated at the head of the column.1. Use a deactivated injector liner. Perform inlet maintenance. Trim the first few cm from the front of the column. 2. "Bake out" the column at its maximum isothermal temperature (without exceeding the limit) for 1-2 hours. If this fails, the column may need to be replaced.
Low Sensitivity / Poor Response 1. Sample Degradation in the Injector: The analyte is thermally degrading at the injection temperature. 2. Leak in the System: Air is entering the system, leading to high background noise and poor ionization. 3. Ion Source is Dirty: The MS ion source is contaminated, reducing its efficiency.1. Lower the injector temperature in 10-20°C increments to find the optimal temperature that allows volatilization without degradation. 2. Perform a leak check on the GC-MS system, paying close attention to the injector septum and column fittings. 3. Vent the MS and perform ion source cleaning according to the manufacturer's protocol.
Difficulty Identifying Metabolites 1. Co-elution: Multiple metabolites or matrix components are eluting at the same time.[23] 2. Low Concentration: Metabolites are below the instrument's detection limit. 3. Matrix Effects: Other compounds in the sample interfere with the ionization of the target analyte.[24]1. Optimize the GC temperature program (e.g., use a slower ramp rate) to improve separation. Consider using a different column phase. 2. Concentrate the sample extract before analysis (e.g., by solvent evaporation under nitrogen). 3. Perform a sample cleanup/extraction step (see Protocol 2) to remove interfering matrix components.

Experimental Protocols

Protocol 1: Isolation of Degrading Microorganisms via Enrichment Culture

Objective: To isolate bacteria from an environmental sample (e.g., contaminated soil) capable of using this compound as a carbon source.

Materials:

  • Environmental sample (e.g., 10g soil from an industrial site).

  • Mineral Salts Medium (MSM), sterilized.

  • This compound stock solution (e.g., 10 g/L in DMSO), filter-sterilized.

  • Sterile flasks, petri dishes, and pipettes.

  • Shaker incubator.

Procedure:

  • Primary Enrichment: Add 1g of the soil sample to a 250 mL flask containing 100 mL of sterile MSM. Add the target compound from the stock solution to a final concentration of 50-100 mg/L.

  • Incubation: Incubate the flask at 25-30°C on a rotary shaker at 150 rpm for 7-10 days.

  • Sub-culturing: Transfer 10 mL of the enriched culture to a new flask with 90 mL of fresh MSM and the target compound. Repeat this step 2-3 times every 7 days. This selects for microorganisms that can efficiently utilize the substrate.[6]

  • Isolation: After the final enrichment step, prepare serial dilutions of the culture in sterile saline. Plate the dilutions onto MSM agar plates containing this compound as the sole carbon source.

  • Purification: Incubate the plates until colonies appear. Pick morphologically distinct colonies and re-streak them onto fresh plates to ensure purity.

  • Verification: Grow pure isolates in liquid MSM with the compound and monitor for its disappearance using HPLC or GC-MS to confirm degradation capability.

Protocol 2: Sample Preparation for HPLC/GC-MS Analysis

Objective: To extract the analyte and its degradation metabolites from a liquid culture for analysis, removing interferences like proteins and salts.

Materials:

  • Liquid culture sample (e.g., 5 mL).

  • Ethyl acetate (or other suitable water-immiscible solvent).

  • Anhydrous sodium sulfate.

  • Centrifuge tubes.

  • Vortex mixer and centrifuge.

  • Nitrogen evaporator (optional).

Procedure:

  • Cell Removal: Centrifuge the 5 mL culture sample at 8,000 x g for 10 minutes to pellet the cells. Transfer the supernatant to a clean glass tube.

  • Acidification: Adjust the pH of the supernatant to ~2.0 using HCl. This protonates acidic metabolites, making them more extractable into an organic solvent.

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube. Repeat the extraction (steps 3-5) two more times on the aqueous layer, pooling the organic fractions.

  • Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL). The sample is now ready for HPLC analysis. For GC-MS, a derivatization step (e.g., silylation) may be required to make polar metabolites volatile.

Protocol 3: General Purpose HPLC Column Wash Protocol

Objective: To remove strongly retained hydrophobic and polar contaminants from a reversed-phase (e.g., C18) column to restore performance.[20]

Procedure:

  • Disconnect Column: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Buffer Flush: Wash the column with 20 column volumes of HPLC-grade water (with no buffer) to remove buffer salts.

  • Polar Contaminant Flush: Flush with 20 column volumes of Isopropanol.

  • Hydrophobic Contaminant Flush: Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • Re-equilibration: Before returning to your analytical mobile phase, flush with an intermediate solvent if needed (e.g., isopropanol if your mobile phase is incompatible with pure acetonitrile). Finally, re-equilibrate the column with your starting mobile phase for at least 15-20 column volumes until the baseline is stable.

References

Improving solubility of Phenyl 2-hydroxy-4,5-dimethoxybenzoate for assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Welcome to the technical support guide for this compound (CAS 877997-98-3). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro assay development. Our goal is to provide not just protocols, but the scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Chemical Properties

This compound is an aromatic ester with a molecular weight of 274.27 g/mol .[1][2] Its structure, containing a phenyl ring, a benzoate core, two methoxy groups, and a hydroxyl group, confers significant hydrophobicity, making its dissolution in aqueous assay buffers a common challenge. The phenolic hydroxyl group is weakly acidic and presents a key opportunity for pH-mediated solubility enhancement. This compound is noted as an impurity of the drug Acotiamide and has been investigated for its own biological activities, including antioxidant and anti-inflammatory properties.[3][]

PropertyValue/DescriptorSource
Molecular Formula C₁₅H₁₄O₅[1]
Molecular Weight 274.27 g/mol [1][2]
Appearance White powder[5]
Key Structural Features Phenolic hydroxyl, two methoxy groups, phenyl ester[1]
Predicted Boiling Point 431.2±45.0 °C[2]
Aqueous Solubility Not specified; expected to be low[6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving the compound directly in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's chemical structure.

  • Causality: The molecule is predominantly nonpolar due to its aromatic rings and methoxy groups. Water, a highly polar solvent, cannot effectively solvate the hydrophobic regions of the molecule, leading to very low aqueous solubility.[7] The recovery and solubility of polyphenolic compounds are significantly influenced by the polarity of the solvent used.[7]

  • Recommendation: Always start by preparing a concentrated stock solution in a suitable organic solvent. This is a standard and essential practice for compounds that are not freely water-soluble.[8][9]

Q2: What is the best organic solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a concentrated stock solution.

  • Expertise & Experience: DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of hydrophobic compounds. It is a standard choice in high-throughput screening and cell-based assays.[10] For initial stock preparation, aim for a high but manageable concentration (e.g., 10-100 mM). Preparing concentrated stocks is more accurate and conserves material.[11]

  • Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

    • Accurately weigh 2.74 mg of this compound (MW: 274.27 g/mol ).

    • Transfer the powder to a sterile, appropriate-sized vial (e.g., 1.5 mL microcentrifuge tube).

    • Add 1 mL of anhydrous, high-purity DMSO.[12]

    • Vortex vigorously for 1-2 minutes.

    • If dissolution is slow, gently warm the solution to 37°C and/or sonicate for 5-10 minutes until the solution is clear.[12]

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13]

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's wrong?

A3: This is a very common and expected issue known as "solvent-shift" precipitation. It occurs when a compound dissolved in a strong organic solvent is diluted into an "anti-solvent" (in this case, your aqueous buffer) in which it is poorly soluble.[10][12]

  • Trustworthiness - A Self-Validating Troubleshooting Workflow: The key is to find a final concentration and solvent composition where the compound remains soluble while ensuring the solvent itself does not interfere with the assay.

G cluster_0 Initial Observation cluster_1 Troubleshooting Paths cluster_2 Validation Precipitation Precipitation upon aqueous dilution of DMSO stock Lower_Conc 1. Lower Final Concentration Precipitation->Lower_Conc Is final conc. >10 µM? Co_Solvent 2. Introduce Co-solvent Precipitation->Co_Solvent Is DMSO % >1%? pH_Adjust 3. Adjust Buffer pH Precipitation->pH_Adjust Is compound acidic? Excipient 4. Use Solubilizing Excipients Precipitation->Excipient Are other methods failing? Lower_Conc->Precipitation Still precipitates Vehicle_Control Run Vehicle Control (Solvent without compound) Lower_Conc->Vehicle_Control Co_Solvent->Precipitation Still precipitates Co_Solvent->Vehicle_Control pH_Adjust->Precipitation Still precipitates pH_Adjust->Vehicle_Control Excipient->Vehicle_Control Assay_Validation Validate Assay Performance (Signal, Z', etc.) Vehicle_Control->Assay_Validation No interference observed Final_Protocol Final Protocol Established Assay_Validation->Final_Protocol Acceptable performance

Caption: Troubleshooting workflow for compound precipitation.

  • Step 1: Lower the Final Concentration: The simplest solution is often to reduce the final assay concentration of the compound. Many hydrophobic compounds precipitate from DMSO stocks when the final aqueous concentration exceeds 10-30 µM.[14]

  • Step 2: Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer slowly, with vigorous vortexing or stirring. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.[12]

  • Step 3: Control the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5-1.0% to avoid solvent-induced artifacts or toxicity.[15][16] However, sometimes a slightly higher but consistent final DMSO concentration (e.g., up to 2%) can maintain solubility. Crucially, you must run a parallel "vehicle control" with the exact same final DMSO concentration to ensure the solvent itself isn't causing an effect. [15][17]

Q4: Can I use pH to my advantage? The molecule has a phenolic hydroxyl group.

A4: Yes, modifying the pH is an excellent strategy for this class of compound.

  • Expertise & Experience: The phenolic hydroxyl group is weakly acidic. By increasing the pH of the buffer to be above the pKa of this group, it will deprotonate to form a phenolate anion. This charged species is significantly more polar and thus more soluble in aqueous solutions.[18][19][20] For many phenolic compounds, solubility increases as the pH becomes more alkaline.[21]

  • Protocol 2: pH-Based Solubility Test

    • Prepare several small batches of your primary assay buffer, adjusting the pH upwards in increments (e.g., pH 7.4, 7.8, 8.2, 8.6).

    • Prepare your working dilution of this compound in each buffer.

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour at 37°C).

    • Self-Validating System: Before adopting a higher pH, confirm that the pH shift does not negatively impact your assay components (e.g., enzyme activity, protein stability, cell viability). Run positive and negative controls for your assay at the new pH to validate performance.

Q5: pH adjustment isn't sufficient or is incompatible with my assay. What other advanced techniques can I try?

A5: If standard methods fail, co-solvents and solubilizing excipients like surfactants or cyclodextrins are powerful alternatives.

  • Option A: Co-solvents: Using a less aggressive organic solvent in combination with water can improve solubility. Ethanol, polyethylene glycol (PEG), or propylene glycol (PG) can be used, but require careful validation as they can have their own biological effects.[22][23]

  • Option B: Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles in aqueous solution. At concentrations above the critical micelle concentration (CMC), these micelles can encapsulate hydrophobic compounds in their nonpolar core, effectively solubilizing them in the bulk aqueous phase.[24][25]

    • Starting Point: Try adding 0.01% - 0.1% (v/v) of Tween® 20 or Triton™ X-100 to your assay buffer.

    • Caution: Surfactants can interfere with some biological assays, particularly those involving protein-protein interactions or membrane dynamics.[26] Always run a vehicle control with the surfactant alone.

  • Option C: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[27][28] They can form "inclusion complexes" with hydrophobic molecules, effectively shielding them from the aqueous environment and dramatically increasing solubility.[29][30]

    • Mechanism: The hydrophobic this compound molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the complex allows it to dissolve in water.[27]

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research.[27] Start by testing a range of HP-β-CD concentrations (e.g., 1-10 mM) in your buffer. Studies have shown that β-cyclodextrins generally do not interfere with many cell-based assays at low concentrations.[16]

G cluster_0 Cyclodextrin Inclusion Complex cluster_1 Complex CD Cyclodextrin Water Water CD->Water Hydrophilic exterior interacts with water Drug Hydrophobic Drug Drug->CD Enters hydrophobic cavity Water->Drug Drug is poorly soluble CD_core Drug_in_CD Drug

Caption: Mechanism of cyclodextrin solubilization.

Summary of Recommended Solubilization Strategies

MethodPrincipleStarting ConcentrationKey Consideration (Trustworthiness)
DMSO Stock High-concentration organic stock10-100 mMKeep final assay [DMSO] <0.5-1.0%; always use a vehicle control.[15]
pH Adjustment Increase charge via deprotonationBuffer pH > pKa (e.g., 7.8-8.6)Must validate that the new pH does not alter assay performance or stability.[19]
Surfactants Micellar encapsulation0.01-0.1% Tween® 20/Triton™ X-100Potential for assay interference; run surfactant-only controls.[24]
Cyclodextrins Inclusion complex formation1-10 mM HP-β-CDGenerally low biological interference, but must be validated for your specific system.[16]

References

Phenyl 2-hydroxy-4,5-dimethoxybenzoate interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Mitigating Interference in Biological Assays

Welcome to the technical support resource for researchers utilizing Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This guide is designed to provide in-depth, field-proven insights into the potential for this compound to interfere with biological assays. As your Senior Application Scientist, my goal is to equip you with the knowledge and tools to anticipate, identify, and troubleshoot these issues, ensuring the integrity and validity of your experimental results.

This compound is a phenolic ester with potential applications in medicinal chemistry. However, its chemical structure contains moieties that are frequently associated with non-specific activity and assay interference, potentially leading to misleading data and false positives in high-throughput screening (HTS) campaigns. This guide will walk you through the underlying mechanisms of interference and provide a systematic approach to de-risking your findings.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the use of this compound in biological assays.

Q1: What are the primary structural features of this compound that could cause assay interference?

A1: The key structural alerts in this compound are its phenolic hydroxyl group and the vicinal dimethoxy substituents on the benzene ring. This arrangement is structurally related to catechol and hydroquinone derivatives, which are well-documented to be redox-active. Such compounds can undergo oxidation to form reactive quinone species, which can lead to a variety of off-target effects. Additionally, the phenyl ester linkage may be susceptible to hydrolysis under certain assay conditions.

Q2: What are the most likely mechanisms of assay interference for this compound?

A2: Based on its chemical structure, this compound may interfere with biological assays through several mechanisms:

  • Redox Cycling: The dimethoxyphenol moiety can be oxidized to a semiquinone radical and subsequently a quinone, while reducing molecular oxygen to reactive oxygen species (ROS) like superoxide and hydrogen peroxide. This process can be catalyzed by enzymes or metal ions in your assay system. The generated ROS can then non-specifically oxidize and damage proteins, leading to false-positive or false-negative results. Phenolic compounds are known to undergo enzymatically driven redox-cycling, causing oxidative stress[1][2].

  • Covalent Modification: The oxidized quinone form of the molecule is an electrophile and can covalently modify nucleophilic residues on proteins, such as cysteine thiols[3][4][5][6][7]. This irreversible modification can alter protein function and lead to promiscuous inhibition.

  • Compound Aggregation: At higher concentrations, many organic small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes. This is a common source of false positives in HTS. Dynamic light scattering (DLS) is a useful technique to detect such aggregation[8][9][10][11].

  • Hydrolytic Instability: The phenyl ester bond may be hydrolyzed by esterases present in biological samples or under certain pH conditions in the assay buffer, leading to the formation of 2-hydroxy-4,5-dimethoxybenzoic acid and phenol. These degradation products could have their own biological activities or interfere with the assay, confounding the interpretation of the results for the parent compound. Phenyl esters are known to be susceptible to hydrolysis[12][13][14][15].

Q3: My dose-response curve for this compound is unusually steep and shows a high Hill slope. What could be the cause?

A3: A steep dose-response curve with a high Hill slope is often a characteristic of non-specific inhibition, frequently caused by compound aggregation. When the compound reaches its critical aggregation concentration (CAC), it forms colloidal particles that can sequester and inhibit the target protein, leading to a sharp, non-stoichiometric drop in activity. It is crucial to perform experiments to rule out aggregation, such as those described in the troubleshooting section below.

Q4: I am observing time-dependent inhibition with this compound. Does this confirm a covalent mechanism of action?

A4: Time-dependent inhibition can be an indication of a covalent mechanism, where the inhibitory effect increases with pre-incubation time as more protein molecules become irreversibly modified. However, it is not definitive proof. Other mechanisms, such as slow-binding kinetics or compound instability leading to the formation of a more potent inhibitor over time, can also result in time-dependent effects. Further experiments, such as a "jump-dilution" assay, are needed to confirm irreversibility.

Q5: How can I proactively mitigate the risk of interference from this compound in my screening campaign?

A5: Proactive mitigation is key. Before initiating a large-scale screen, it is advisable to perform a series of preliminary "triage" assays on the compound. These can include:

  • Computational Assessment: Use Pan-Assay Interference Compounds (PAINS) filters to check if the compound or its substructures are known promiscuous hitters.

  • Solubility and Aggregation Assessment: Determine the aqueous solubility of the compound and test for aggregation using Dynamic Light Scattering (DLS) at concentrations relevant to your assay.

  • Stability Analysis: Assess the stability of the compound in your assay buffer over the time course of the experiment using techniques like HPLC-MS[16].

  • Redox Activity Assays: Perform simple assays to detect redox cycling, such as the H2O2 generation assay described in the troubleshooting guide.

Troubleshooting Guide

This section provides a structured, question-and-answer approach to troubleshooting specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Irreproducible Results

Question: My results with this compound are not consistent between experiments. What should I check first?

Answer: Inconsistent results are often the first sign of an assay artifact. The following steps can help you diagnose the problem:

  • Confirm Compound Integrity and Purity: Re-verify the identity and purity of your compound stock using analytical techniques such as LC-MS and NMR. Impurities could be responsible for the observed activity.

  • Assess Compound Stability in Assay Buffer: The phenyl ester moiety may be unstable. Perform a time-course experiment where the compound is incubated in the assay buffer for varying durations before initiating the assay. Analyze the samples by LC-MS to check for degradation.

  • Evaluate the Impact of Assay Components: Systematically omit components from your assay (e.g., co-factors, metal ions) to see if the compound's activity is dependent on a specific reagent that it might be reacting with.

Issue 2: Suspected Redox-Mediated Interference

Question: I suspect that this compound is acting as a redox cycler in my assay. How can I confirm this?

Answer: The dimethoxyphenol structure is a strong indicator of potential redox activity. The following experiments are crucial for confirmation:

  • Dithiothreitol (DTT) Sensitivity Assay: DTT is a reducing agent that can quench reactive oxygen species and compete with protein thiols for covalent modification by electrophiles. A significant rightward shift in the IC50 value in the presence of DTT suggests redox cycling or covalent modification of cysteine residues.

  • Catalase Addition: If the interference is mediated by the generation of hydrogen peroxide, the addition of catalase to the assay should rescue the activity.

  • Hydrogen Peroxide (H2O2) Generation Assay: Directly measure the production of H2O2 by the compound in your assay buffer using commercially available kits (e.g., Amplex Red).

Experimental Protocols

Here are detailed, step-by-step methodologies for key troubleshooting experiments.

Protocol 1: Dithiothreitol (DTT) Sensitivity Assay

Objective: To determine if the inhibitory activity of this compound is sensitive to the presence of a reducing agent, which is indicative of redox cycling or covalent modification of thiols.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your standard assay components (buffer, enzyme, substrate, etc.)

  • Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

  • Microplate reader and appropriate microplates

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with a final concentration of 1 mM DTT.

  • Generate Dose-Response Curves:

    • Prepare serial dilutions of this compound in both Buffer A and Buffer B.

    • Perform your standard assay protocol in parallel using both sets of compound dilutions.

    • Ensure that the final concentration of DMSO is consistent across all wells and does not exceed a level that affects your assay (typically <1%).

  • Data Analysis:

    • Calculate the IC50 values for this compound in the absence (Buffer A) and presence (Buffer B) of DTT.

    • A significant increase (e.g., >5-fold) in the IC50 value in the presence of DTT suggests that the compound's activity is mediated by redox cycling or covalent modification of thiols.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To determine if this compound forms aggregates at concentrations relevant to your biological assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your standard assay buffer

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes or a DLS-compatible microplate

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in your assay buffer, spanning the concentration range where you observe activity.

    • Include a buffer-only control and a control with the same concentration of DMSO as your highest compound concentration.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the temperature of your assay.

    • Measure the particle size distribution for each sample.

    • Acquire multiple readings for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the DLS data to determine the presence and size of any particles.

    • The appearance of particles with a hydrodynamic radius >100 nm at and above a certain compound concentration is indicative of aggregation.

    • The concentration at which particles begin to form is the Critical Aggregation Concentration (CAC).

Visualizing Interference Mechanisms and Workflows

Diagram 1: Potential Redox Cycling Mechanism

Redox_Cycling Compound This compound (Reduced Form) Quinone Reactive Quinone (Oxidized Form) Compound->Quinone Oxidation Quinone->Compound Reduction Oxygen O₂ Quinone->Oxygen Enzyme Enzyme / Metal Ion Enzyme->Compound ROS Reactive Oxygen Species (O₂⁻, H₂O₂) Oxygen->ROS Protein Target Protein ROS->Protein Oxidation Oxidized_Protein Oxidized/Damaged Protein (False Positive) Protein->Oxidized_Protein Troubleshooting_Workflow Start Unexpected/Irreproducible Activity Observed Check_Purity Confirm Compound Purity & Integrity (LC-MS, NMR) Start->Check_Purity Check_Stability Assess Compound Stability in Assay Buffer (LC-MS) Check_Purity->Check_Stability Aggregation_Test Test for Aggregation (DLS, Detergent Sensitivity) Check_Stability->Aggregation_Test Redox_Test Investigate Redox Activity (DTT Sensitivity, Catalase) Aggregation_Test->Redox_Test Covalent_Test Assess Irreversibility (Jump-Dilution Assay) Redox_Test->Covalent_Test Orthogonal_Assay Confirm with Orthogonal Assay (Different Technology) Covalent_Test->Orthogonal_Assay Conclusion_Artifact High Likelihood of Artifact Deprioritize Compound Orthogonal_Assay->Conclusion_Artifact Activity Not Confirmed Conclusion_Real Activity Confirmed Proceed with Caution Orthogonal_Assay->Conclusion_Real Activity Confirmed

References

Technical Support Center: Catalyst Selection for Phenyl 2-hydroxy-4,5-dimethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on catalyst selection and troubleshooting common experimental hurdles. As an important intermediate in pharmaceutical manufacturing, notably for drugs like Acotiamide, achieving a high-yield, high-purity synthesis is paramount.[1][] This document provides field-proven insights, detailed protocols, and systematic troubleshooting to ensure the success of your experiments.

Catalyst & Method Selection: A Comparative Analysis

The esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with phenol presents unique challenges due to potential steric hindrance and the presence of multiple functional groups. The choice of catalyst and reaction methodology is therefore the most critical decision in the synthetic workflow. Below is a comparative analysis of the three most relevant catalytic systems.

Comparison of Synthetic Methodologies
FeatureTriphenyl Phosphite / H₂SO₄Fischer-Speier EsterificationSteglich Esterification
Primary Reagents 2-hydroxy-4,5-dimethoxybenzoic acid, Triphenyl Phosphite, Phenol.[1][3]2-hydroxy-4,5-dimethoxybenzoic acid, Phenol.2-hydroxy-4,5-dimethoxybenzoic acid, Phenol.
Catalyst System Concentrated Sulfuric Acid (H₂SO₄).[][4]Strong acid (e.g., H₂SO₄, p-TsOH).[1][5]Carbodiimide (DCC or EDC) + Acyl-Transfer Catalyst (DMAP).[6][7][8]
Typical Conditions Reflux in Toluene (110-115°C), inert atmosphere (N₂ or Ar).[][9]Reflux in a solvent that forms an azeotrope with water (e.g., Toluene), with a Dean-Stark trap.[1][10]Room temperature in a polar aprotic solvent (e.g., DCM, DMF).[8][11][12]
Advantages High yields (often >90%) reported.[3][4]Uses inexpensive, common reagents.Extremely mild conditions, suitable for sensitive substrates; overcomes steric hindrance.[6][7]
Disadvantages Requires stoichiometric use of triphenyl phosphite; high temperature.Equilibrium-limited reaction requiring water removal to drive to completion; risk of thermal degradation.[13][14]Stoichiometric carbodiimide is required; byproduct (e.g., DCU) can complicate purification; reagents are more expensive.[8]
Best Suited For Scalable, high-yield production where cost of triphenyl phosphite is not prohibitive.Initial exploratory synthesis or when cost is the primary driver.Synthesizing esters from sterically hindered substrates or when acid/heat-labile functional groups are present.[6][7]
Decision Workflow for Method Selection

This diagram outlines a logical path for choosing the most appropriate synthetic method based on experimental priorities.

MethodSelection start Start: Define Synthesis Goal priority_check What is the primary constraint? start->priority_check cost_node Lowest Reagent Cost priority_check->cost_node Cost yield_node Highest Possible Yield priority_check->yield_node Yield mildness_node Mild Conditions / Steric Hindrance priority_check->mildness_node Substrate Sensitivity fischer_method Select Fischer-Speier Esterification (Use Dean-Stark Trap) cost_node->fischer_method tpp_method Select Triphenyl Phosphite / H₂SO₄ Method (Ensure Inert Atmosphere) yield_node->tpp_method steglich_method Select Steglich Esterification (Use EDC for easier workup) mildness_node->steglich_method

Caption: Decision workflow for selecting a synthetic route.

Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered during the synthesis.

Q1: My Fischer-type esterification has stalled, and the yield is very low. What's wrong?

A: This is the most common issue with Fischer esterification and is almost always due to its equilibrium-limited nature.[13][14] The reaction produces water as a byproduct, which can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

  • Causality: Le Chatelier's principle dictates that to favor product formation, a product (water) must be removed.

  • Solution:

    • Water Removal: Ensure you are using a Dean-Stark apparatus or similar setup with an azeotrope-forming solvent like toluene to continuously remove water as it forms.[1][10]

    • Reagent Stoichiometry: Use a large excess of one reactant. However, since both phenol and the benzoic acid derivative are solids, this is less practical than water removal.

    • Catalyst Integrity: Ensure your acid catalyst (e.g., H₂SO₄) has not degraded. Use a fresh, high-purity batch.[13]

Q2: I'm attempting a Steglich esterification, but my main product is an insoluble white solid that is not my ester. What is it?

A: You are likely observing the formation of N-acylurea, a common side product in Steglich reactions when the acyl-transfer catalyst is omitted or inefficient.

  • Mechanism: The carbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. If an alcohol does not react with this intermediate quickly, it can undergo an intramolecular 1,3-rearrangement to form a stable, unreactive N-acylurea.[7][8]

  • Solution: The key is to include a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a superior nucleophile to the alcohol and intercepts the O-acylisourea to form a reactive acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol and prevents the N-acylurea side reaction.[7][8]

Q3: Why is an inert atmosphere (Nitrogen or Argon) specified for the Triphenyl Phosphite method?

A: The use of an inert atmosphere is critical for two main reasons:

  • Reagent Stability: Triphenyl phosphite can be sensitive to oxidation and hydrolysis, especially at the elevated temperatures (110-115°C) required for this reaction. Atmospheric oxygen and moisture can degrade the reagent, reducing its effectiveness and leading to lower yields.

  • Preventing Side Reactions: The reaction mechanism involves intermediates that may be sensitive to oxidation. An inert atmosphere ensures that the desired reaction pathway is dominant. Protocols in the literature consistently specify this condition for achieving high yields.[][3][4]

Q4: How can I simplify the purification process after a Steglich esterification using DCC?

A: The main purification challenge is removing the dicyclohexylurea (DCU) byproduct, which has low solubility in many common solvents.

  • Standard Method: DCU is often removed by filtration, as it precipitates out of solvents like dichloromethane (DCM) or ethyl acetate. However, some DCU may remain in solution.

  • Improved Method: Switch from dicyclohexylcarbodiimide (DCC) to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the reaction workup, eliminating the need for filtration of the byproduct.[6]

Systematic Troubleshooting Guide

When encountering poor results, a systematic approach is crucial. Use this flowchart to diagnose and resolve experimental issues.

Troubleshooting start Problem: Low or No Product Yield check_sm 1. Analyze Starting Materials (TLC, NMR, Purity) start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Pass sm_bad Degraded or Impure -> Purify/Replace Reagents check_sm->sm_bad Fail check_cond 2. Verify Reaction Conditions (Temp, Time, Atmosphere, Stirring) cond_ok Conditions Match Protocol check_cond->cond_ok Pass cond_bad Deviation Found -> Correct Parameter & Rerun check_cond->cond_bad Fail check_crude 3. Analyze Crude Product (TLC, LCMS, ¹H NMR) crude_sm Mainly Unreacted Starting Material check_crude->crude_sm Result crude_side Significant Side Products check_crude->crude_side Result sm_ok->check_cond cond_ok->check_crude action_sm -> Reaction Not Proceeding - Check catalyst activity - Increase reaction time/temp - Ensure water removal (Fischer) crude_sm->action_sm action_side -> Wrong Pathway Favored - Check for N-acylurea (Steglich) - Add DMAP (Steglich) - Lower temp to reduce degradation - Ensure inert atmosphere (TPP) crude_side->action_side

Caption: A step-by-step guide for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: Synthesis via Triphenyl Phosphite & Sulfuric Acid

This protocol is adapted from established literature procedures and is known for providing high yields.[][3][4]

Materials:

  • 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq)

  • Triphenyl phosphite (1.2 eq)

  • Phenol (if not generated in situ from triphenyl phosphite)

  • Concentrated Sulfuric Acid (98%, catalytic, ~0.1 eq)

  • Toluene (anhydrous)

  • Methanol

  • Deionized Water

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq) and toluene.

  • Reagent Addition: Under a positive flow of inert gas, add triphenyl phosphite (1.2 eq). Begin stirring to form a suspension.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Precipitation: Once the reaction is complete, cool the flask to room temperature (20-25°C). Slowly add methanol dropwise to the reaction system and stir for 30 minutes.

  • Workup - Crystallization: Add deionized water dropwise and continue stirring for another 30 minutes to precipitate the crude product.

  • Isolation & Purification: Filter the precipitated solid and wash the filter cake with water. The crude product can be further purified by washing with cold ethanol or recrystallization to yield pure this compound.[]

Protocol 2: Synthesis via Steglich Esterification (EDC/DMAP)

This protocol utilizes mild conditions, ideal for avoiding degradation and overcoming steric challenges.

Materials:

  • 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq)

  • Phenol (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M HCl (aq)

  • Saturated NaHCO₃ solution (aq)

  • Brine

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), phenol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add EDC (1.2 eq) to the cooled solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Workup - Quenching: Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

  • Workup - Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes unreacted starting materials, DMAP, and the water-soluble urea byproduct.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

References

Technical Support Center: Phenyl 2-hydroxy-4,5-dimethoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and frequently encountered issues in handling this versatile intermediate, with a specific focus on the critical influence of solvent choice on reaction outcomes.

Section 1: Troubleshooting the Synthesis of this compound

The synthesis of this phenyl ester is a cornerstone for various multi-step synthetic routes, including as an impurity standard or intermediate for pharmaceuticals like Acotiamide.[1][] Success hinges on careful control of reaction parameters, particularly the exclusion of water and selection of an appropriate solvent.

Q1: My esterification of 2-hydroxy-4,5-dimethoxybenzoic acid is resulting in low yields. What are the most likely causes and how can I troubleshoot them?

Low yield is the most common issue reported. It rarely stems from a single cause but rather a combination of factors. Let's diagnose the potential culprits, starting with the most frequent.

Causality Analysis: The primary synthetic route is an esterification, often mediated by triphenyl phosphite, which activates the carboxylic acid.[1] This reaction is highly sensitive to moisture, temperature, and reagent stoichiometry.

Troubleshooting Decision Workflow:

G start Low Yield Observed q1 Is the reaction setup rigorously dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Moisture Contamination q2 Was the reaction temperature maintained correctly? a1_yes->q2 sol_moisture Action: Dry all glassware. Use anhydrous solvent. Run under inert atmosphere (N₂/Ar). a1_no->sol_moisture end_node Yield Improved sol_moisture->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no Incorrect Temperature q3 Are reagents of high purity and correct stoichiometry? a2_yes->q3 sol_temp Action: Use oil bath with thermostat. Monitor internal temperature. High temps (>120°C) can cause decarboxylation. a2_no->sol_temp sol_temp->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no Reagent Issues q4 Is workup procedure optimized? a3_yes->q4 sol_reagents Action: Use fresh triphenyl phosphite. Verify purity of benzoic acid starting material. Use slight excess of activating agent. a3_no->sol_reagents sol_reagents->end_node a4_no No q4->a4_no Product Loss During Workup q4->end_node If all checks pass, consider solvent effect (See Sec. 2). a4_yes Yes sol_workup Action: Ensure complete precipitation with anti-solvent (Methanol/Water). Avoid excessive washing that dissolves product. a4_no->sol_workup sol_workup->end_node

Caption: Troubleshooting workflow for low reaction yield.

Detailed Breakdown of Causes & Solutions:

  • Moisture Contamination: This is the primary suspect. Water will hydrolyze the triphenyl phosphite activating agent and can also promote the reverse reaction (ester hydrolysis), especially under acidic conditions.[3]

    • Solution: Ensure all glassware is oven-dried. Use a high-purity, anhydrous solvent (e.g., toluene). Run the reaction under an inert atmosphere of nitrogen or argon.[4][5]

  • Incorrect Temperature Control: While heating is necessary, excessive temperatures can lead to side reactions.

    • Solution: The reaction is typically refluxed at 110-115°C in toluene.[][6] Temperatures significantly above this can lead to decarboxylation of the 2-hydroxy-4,5-dimethoxybenzoic acid starting material. Use a temperature-controlled oil bath and monitor the internal reaction temperature.

  • Reagent Quality and Stoichiometry:

    • Solution: Triphenyl phosphite can oxidize on storage; use a fresh bottle or purify it before use. The 2-hydroxy-4,5-dimethoxybenzoic acid should be pure and dry. While some protocols use equimolar amounts, using a slight excess (1.05-1.2 equivalents) of the activating agent can sometimes drive the reaction to completion.[1]

Q2: I'm observing a significant amount of unreacted 2-hydroxy-4,5-dimethoxybenzoic acid by TLC/LCMS. What's wrong?

This points to an incomplete reaction or premature termination.

Causality Analysis: The starting material is a solid with limited solubility in non-polar solvents like toluene at room temperature. Insufficient reaction time or poor activation will leave it unconsumed.

Solutions:

  • Reaction Time: The reaction typically requires 2.5 to 4.5 hours at reflux.[4][6] Ensure you are allowing sufficient time for the reaction to go to completion. Monitor by TLC until the starting acid spot disappears.

  • Catalyst Activity: The concentrated sulfuric acid catalyst is crucial.[1][][4] Ensure the correct amount (catalytic, typically 40-50 µL for a ~1.5g scale reaction) of a fresh, concentrated acid is added.

  • Mixing: Ensure efficient stirring throughout the reaction. The heterogeneous nature of the initial mixture requires good agitation to ensure all the starting acid comes into contact with the activating agent.

Q3: My final product is difficult to purify and appears oily or sticky, not a crystalline solid. Why?

This issue typically arises during the workup and precipitation step.

Causality Analysis: The product, this compound, is precipitated from the reaction mixture by adding an "anti-solvent" system, usually methanol followed by water.[][4] Improper addition or ratios can cause the product to "oil out" instead of crystallizing.

Solutions:

  • Controlled Precipitation: After cooling the reaction to room temperature, add methanol dropwise while stirring. This slowly changes the solvent environment. After a period of stirring (e.g., 30 minutes), add water dropwise to complete the precipitation.[4] Crashing the product out of solution too quickly by adding water rapidly can trap impurities and prevent proper crystal lattice formation.

  • Sufficient Cooling: Ensure the mixture is adequately cooled before and during filtration to minimize the solubility of the product in the solvent mixture.

  • Purification: If the crude product is oily, it may contain residual toluene or byproducts. It can be purified by washing/beating with ethanol or by recrystallization.[]

Section 2: The Critical Role of the Solvent - FAQs

The choice of solvent does more than just dissolve reactants; it actively influences reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states.[7]

Q4: Why is toluene the standard solvent for this synthesis? What are the mechanistic implications?

Answer: Toluene is favored for several key reasons that create a robust reaction environment.

  • High Boiling Point: Toluene's boiling point (~111°C) provides the necessary thermal energy to overcome the activation energy barrier for the reaction without leading to significant thermal decomposition.[1][4]

  • Azeotropic Water Removal: This is a critical function. Any trace moisture present in the reactants or solvent can be removed as an azeotrope with toluene during reflux, driving the equilibrium towards the ester product.[3] This is a self-validating feature of the protocol.

  • Inert Nature & Polarity: Toluene is a relatively non-polar, aprotic solvent. This is advantageous because it does not strongly solvate the anionic carboxylate intermediate, leaving it more "naked" and reactive towards the activated phosphite complex. Polar protic solvents, in contrast, could form hydrogen bonds with the carboxylate, stabilizing it and reducing its nucleophilicity, thereby slowing the reaction.[8][9]

G cluster_0 Polar Aprotic Solvent (e.g., Toluene, DCM) cluster_1 Polar Protic Solvent (e.g., Alcohols) Nu_aprotic Nucleophile (Carboxylate) TS_aprotic Transition State Nu_aprotic->TS_aprotic Low Solvation High Reactivity Nu_protic Nucleophile (Carboxylate) TS_protic Transition State Nu_protic->TS_protic High Solvation (H-Bonding) Lower Reactivity

Caption: Solvent effects on nucleophile reactivity.

Q5: Could other solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) be used?

Answer: Yes, but with significant trade-offs.

  • Dichloromethane (DCM): A polar aprotic solvent, DCM is a viable alternative.[1] It offers better solubility for the starting materials at lower temperatures. However, its low boiling point (~40°C) means the reaction would proceed much more slowly and would not benefit from azeotropic water removal. It is more suitable for esterifications using milder reagents that operate at room temperature, such as DCC/DMAP coupling.[10]

  • Tetrahydrofuran (THF): As a polar aprotic solvent, THF can also be used.[11] However, like DCM, its boiling point (~66°C) is lower than ideal for this specific transformation. There is also a risk of peroxide formation if old, uninhibited THF is used, which can lead to dangerous and unpredictable side reactions.

  • Xylene: With a higher boiling point (~140°C), xylene could be used and would be effective at removing water.[1] However, this higher temperature increases the risk of side reactions like decarboxylation.

Solvent Comparison Table

SolventTypeBoiling Point (°C)Key AdvantagesKey Disadvantages
Toluene Non-polar Aprotic111Optimal temperature, azeotropic water removal, inert.[1]Lower initial reactant solubility.
Xylene Non-polar Aprotic~140Excellent water removal, good solubility at temp.[1]Risk of thermal decomposition/side reactions.
DCM Polar Aprotic40Good solubility at room temp.Too low boiling point for this method, no water removal.
THF Polar Aprotic66Good solvent for many organics.Low boiling point, peroxide formation risk.[11]
Alcohols Polar ProticVariable-Reactant (transesterification), solvates nucleophile.[8][9]
Q6: For a subsequent hydrolysis of the phenyl ester, what solvent system is recommended?

Answer: To hydrolyze the ester back to the carboxylic acid, the conditions must be reversed. This typically involves heating in the presence of a base (e.g., NaOH, KOH) and a solvent system that can facilitate the reaction.

  • Recommended System: A mixture of an alcohol (like methanol or ethanol) and water is ideal.

  • Causality: The water is the reactant (nucleophile, as hydroxide) for the hydrolysis. The alcohol co-solvent is used to ensure the solubility of the relatively non-polar phenyl ester starting material. A polar protic solvent system is beneficial here as it can stabilize the negatively charged transition state of the nucleophilic acyl substitution, accelerating the rate of hydrolysis.[12] The reaction is typically heated to 50-100°C to ensure a reasonable rate.[5]

Section 3: Experimental Protocol

Optimized Protocol for the Synthesis of this compound

This protocol is synthesized from established methods to maximize yield and purity.[1][][4][5][6]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Product r1 1. Add Toluene, 2-hydroxy-4,5-dimethoxybenzoic acid, and triphenyl phosphite to a dry flask. r2 2. Establish inert atmosphere (N₂/Ar). r1->r2 r3 3. Add conc. H₂SO₄ catalyst via syringe. r2->r3 rxn 4. Heat to reflux (110-115 °C) for 2.5-4 hours. Monitor by TLC. r3->rxn w1 5. Cool to room temperature. rxn->w1 w2 6. Add Methanol dropwise, stir for 30 min. w1->w2 w3 7. Add Water dropwise, stir for 30 min. w2->w3 w4 8. Filter the precipitate. w3->w4 w5 9. Wash cake with water/methanol. w4->w5 w6 10. Dry under vacuum. w5->w6 product This compound w6->product

Caption: Step-by-step synthesis workflow.

Materials:

  • 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq)

  • Triphenyl phosphite (1.2 eq)

  • Toluene (anhydrous, ~1 mL per g of benzoic acid)

  • Concentrated Sulfuric Acid (98%, catalytic amount)

  • Methanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq) and toluene.

  • Begin stirring and add triphenyl phosphite (1.2 eq).

  • Flush the apparatus with an inert gas (Nitrogen or Argon) for 5-10 minutes.[4]

  • Carefully add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (~110-115°C) using an oil bath.

  • Maintain reflux for 2.5-4 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system), observing the consumption of the starting acid.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Slowly add methanol (~3.5 mL per g of initial benzoic acid) to the stirred mixture. Stir for 30 minutes.[]

  • Slowly add deionized water (~1.7 mL per g of initial benzoic acid). A precipitate should form. Stir for another 30 minutes.[]

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold methanol and then with water to remove impurities.

  • Dry the white to off-white solid under vacuum to a constant weight. A typical yield is 90-96%.[4]

References

Technical Support Center: Recrystallization of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Phenyl 2-hydroxy-4,5-dimethoxybenzoate (CAS 877997-98-3). This document provides a comprehensive, troubleshooting-oriented approach to the recrystallization of this compound, moving beyond a simple procedural outline to explain the rationale behind each step. Our goal is to empower you with the scientific principles necessary to overcome common challenges and achieve high-purity material.

Compound Profile and Recrystallization Rationale

This compound is a valuable intermediate in organic synthesis, notably as a precursor or impurity in the development of pharmaceuticals like Acotiamide.[][2] Its molecular structure, featuring a phenyl ester and substituted benzene ring, dictates its solubility and crystallization behavior.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₅[3][4][5]
Molecular Weight 274.27 g/mol [4][5]
Appearance White to off-white solid/powder[6][7]
Boiling Point (Predicted) 431.2 ± 45.0 °C[][3][5]
Density (Predicted) 1.250 ± 0.06 g/cm³[][3]
Melting Point Not experimentally reported in publicly available literature. Purity is best assessed by chromatographic or spectroscopic methods.

Recrystallization is the preferred method for purifying crude this compound due to its crystalline solid nature. The process leverages differences in solubility between the desired compound and impurities in a selected solvent system. An ideal solvent will dissolve the compound readily at elevated temperatures but have limited solvating power at lower temperatures, thus promoting the formation of pure crystals upon cooling.[8][9]

Potential Impurities and Their Impact

Understanding the potential impurities is critical for designing an effective recrystallization protocol. Based on common synthetic routes, such as the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid with a phenylating agent (e.g., triphenyl phosphite), the following impurities may be present:[][10]

  • Unreacted 2-hydroxy-4,5-dimethoxybenzoic acid: This starting material is more polar than the product due to the free carboxylic acid group.

  • Phenol: A potential byproduct or unreacted starting material from certain phenylation reactions.

  • Triphenyl phosphite and its byproducts (e.g., triphenylphosphine oxide): These are generally non-polar.

  • Side-reaction products: Such as products from the etherification of the phenolic hydroxyl group.[11]

These impurities can interfere with crystal lattice formation, leading to a lower melting point, broader melting range, and reduced overall purity.

Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of your crude material.

Solvent System Selection

Based on the compound's structure (an aromatic ester with polar methoxy and hydroxyl groups), moderately polar solvents are most effective. A mixed solvent system of Methanol and Water is highly recommended. Methanol acts as the "good" solvent, dissolving the compound, while water serves as the "anti-solvent" to induce crystallization. Ethanol can also be a suitable primary solvent.

Step-by-Step Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol and bring the mixture to a gentle boil with stirring. Continue adding hot methanol in small portions until the solid is completely dissolved. Rationale: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-warming the filtration apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization: To the hot, clear filtrate, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold methanol-water mixture to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visual Workflow of Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add minimal hot Methanol A->B C Hot, Saturated Solution B->C D Hot Filtration (optional) C->D E Add Water (Anti-solvent) D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with cold solvent H->I J Drying I->J K Pure Crystals J->K

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving, even with a large amount of hot methanol.

  • Possible Cause: The crude material may contain a significant amount of insoluble impurities.

  • Solution:

    • Ensure the methanol is at its boiling point.

    • If the compound still does not dissolve, it is likely that the remaining solid is an impurity. Proceed with hot filtration to remove the insoluble material and then continue with the crystallization step.

Q2: No crystals are forming after cooling the solution, even in an ice bath.

  • Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.

  • Solution: Reheat the solution and evaporate some of the methanol to concentrate the solution. Allow it to cool again.

  • Possible Cause 2: The solution is supersaturated, but crystal nucleation has not initiated.

  • Solution:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a seed for crystal growth.

Q3: My compound "oils out" instead of forming crystals.

  • Possible Cause: The solubility of the compound is so high that it separates as a liquid phase before the solution becomes supersaturated for crystallization. This can also be caused by the presence of impurities that depress the melting point of the solid.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot methanol to the solution.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate. This gives the molecules more time to arrange themselves into a crystal lattice.

Q4: The yield of my recrystallized product is very low.

  • Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.

  • Solution: Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

  • Possible Cause 2: The crystals were washed with a solvent that was not cold, leading to the dissolution of the product.

  • Solution: Always use an ice-cold solvent mixture for washing the crystals on the filter.

  • Possible Cause 3: Premature crystallization occurred during hot filtration.

  • Solution: Ensure the filtration apparatus is pre-warmed, and the filtration is performed quickly.

Q5: How do I assess the purity of my recrystallized product if there is no reliable melting point data?

  • Solution: In the absence of a definitive melting point, other analytical techniques are recommended for purity assessment:

    • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The purified sample should show a single spot, and its Rf value should be compared to a standard if available.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound requires careful handling.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[12]

  • Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Take measures to prevent electrostatic discharge.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse with pure water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water and do not induce vomiting.[12]

Always consult the full Safety Data Sheet before handling this chemical.

References

Technical Support Center: Phenyl 2-hydroxy-4,5-dimethoxybenzoate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support guide for Phenyl 2-hydroxy-4,5-dimethoxybenzoate (CAS 877997-98-3). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical organic intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, evidence-based answers to common questions and troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs) & Quick Reference

This section addresses the most common user inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C , in a tightly sealed (airtight) container , protected from moisture and light , preferably under an inert atmosphere (e.g., nitrogen or argon) .[1][2] While some suppliers may ship the product at room temperature for short durations, refrigerated conditions are recommended for storage upon receipt to minimize the risk of degradation over time.[2][]

Q2: Why is it critical to protect the compound from moisture?

A2: The primary reason is to prevent hydrolysis . This compound is a phenyl ester. The ester functional group is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions.[4][5] This degradation pathway breaks the ester bond, yielding 2-hydroxy-4,5-dimethoxybenzoic acid and phenol as impurities. Commercial suppliers explicitly recommend keeping the compound away from moisture.[6]

Q3: What is the purpose of storing it under an inert atmosphere like nitrogen?

A3: Storage under an inert atmosphere is crucial to prevent oxidation . The compound's chemical structure contains a phenol and a catechol-like (1,2-dihydroxybenzene derivative) moiety, both of which are highly susceptible to oxidation by atmospheric oxygen.[7][8] Oxidation can lead to the formation of colored quinone-type byproducts, which would be visible as a change in the material's appearance from a white powder to yellow or brown.[6][7] One supplier specifically recommends storage under nitrogen to maintain purity.[2]

Q4: My this compound powder, which was originally white, has developed a yellowish or brownish tint. What does this indicate?

A4: A color change is a strong visual indicator of chemical degradation, most likely due to oxidation.[7] Phenolic compounds, especially those with multiple hydroxyl or methoxy groups on the aromatic ring, can oxidize to form highly colored quinone structures.[8][9] If you observe a color change, the purity of the material is questionable, and we recommend performing an analytical purity check (see Section 4) before use in any critical application.

Q5: Is the compound sensitive to light?

A5: Yes, protection from light is a recommended precaution. Aromatic compounds containing hydroxyl groups can be susceptible to photodegradation.[10][11] UV light can provide the energy to initiate radical reactions or other photochemical processes, leading to the breakdown of the molecule.[12] Therefore, storing the compound in an amber vial or in a dark location, such as a refrigerator or cabinet, is advised.

Q6: How can I verify the purity of my stored this compound?

A6: The most reliable way to assess purity is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method.[13][14] This technique can separate the parent compound from potential degradation products (like the hydrolyzed acid) and oxidation byproducts. For unambiguous structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[13][15] A detailed protocol for a general HPLC purity check is provided in Section 4.

Section 2: The Chemistry of Degradation

Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The three primary degradation pathways are hydrolysis, oxidation, and photolysis.

Parameter Recommended Condition Rationale & Scientific Principle Primary References
Temperature 2-8°CReduces the kinetic rate of all degradation reactions (hydrolysis, oxidation).[1]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation of the electron-rich phenolic ring to form colored quinone byproducts.[2][7][8]
Moisture Dry / Airtight ContainerPrevents hydrolysis of the phenyl ester bond, which would yield the corresponding carboxylic acid and phenol.[4][6][16]
Light Protect from Light (Amber Vial)Prevents photodegradation, a process to which aromatic hydroxyl compounds can be susceptible.[10][11]

Below is a diagram illustrating the potential degradation pathways.

G cluster_main This compound cluster_degradation Degradation Products main This compound (Stable Form) hydrolysis 2-hydroxy-4,5-dimethoxybenzoic Acid + Phenol main->hydrolysis Hydrolysis (Moisture) oxidation Colored Quinone-type Byproducts main->oxidation Oxidation (Air/Oxygen) photolysis Various Photolytic Fragments main->photolysis Photolysis (UV Light) G start Start: Experiment Yields Unexpected Results check_visual Step 1: Visually Inspect the Compound. Is it a pure white powder? start->check_visual color_yes Appearance is Normal (White Powder) check_visual->color_yes Yes color_no Appearance is Abnormal (Yellow/Brown, Clumped) check_visual->color_no No check_storage Step 2: Review Storage History. Was it stored at 2-8°C, dry, dark, inert? color_yes->check_storage purity_check Step 3: Perform Analytical Purity Check (HPLC) color_no->purity_check storage_yes Storage Conditions Were Optimal check_storage->storage_yes Yes storage_no Storage Was Improper (e.g., room temp, exposed to air/moisture) check_storage->storage_no No storage_yes->purity_check storage_no->purity_check result Step 4: Analyze Results. Is purity >98% with no major degradation peaks? purity_check->result pass Result: Compound is Likely Stable. Troubleshoot other experimental parameters. result->pass Yes fail Result: Compound is Degraded. Procure a new, verified lot of the material. result->fail No

References

Minimizing impurities in Phenyl 2-hydroxy-4,5-dimethoxybenzoate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and achieve high-purity material for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthesis route for this compound?

A1: The most widely used method is the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid.[1][2] This is typically achieved by reacting it with triphenyl phosphite in a suitable solvent like toluene, with a catalytic amount of a strong acid such as concentrated sulfuric acid.[1][2][3] The reaction is generally heated to reflux to ensure completion.[1][2]

Q2: What are the primary impurities I should be concerned about in the synthesis of this compound?

A2: The main impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-hydroxy-4,5-dimethoxybenzoic acid is a common impurity if the reaction does not go to completion.

  • Side-Reaction Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type impurities.[1]

  • Process-Related Impurities: Residual solvents (e.g., toluene) and catalyst (sulfuric acid) may also be present in the crude product.

Q3: My final product has a noticeable color, ranging from yellow to brown. What is the likely cause and how can I prevent it?

A3: A colored product is most likely due to the formation of quinone-type impurities from the oxidation of the phenolic hydroxyl group.[1] To minimize this, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2] Additionally, avoiding excessive heating and prolonged reaction times can help prevent degradation and color formation.

Q4: How can I monitor the progress of the reaction to determine its endpoint?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting material (2-hydroxy-4,5-dimethoxybenzoic acid) on a silica gel plate and elute with a suitable solvent system, such as a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the synthesis and purification of this compound, along with detailed solutions.

Issue 1: Low Yield of the Desired Product

Symptoms:

  • After workup, the isolated mass of the crude product is significantly lower than the theoretical yield.

  • TLC analysis of the crude product shows a significant amount of unreacted 2-hydroxy-4,5-dimethoxybenzoic acid.

Root Causes and Solutions:

Potential Cause Explanation and Recommended Solution Supporting Rationale and Citations
Incomplete Reaction The esterification reaction is an equilibrium process. To drive it to completion, ensure all reagents are dry and use an efficient water removal technique if applicable (though the use of triphenyl phosphite as a dehydrating agent in this specific synthesis mitigates this need). Consider increasing the reaction time and monitoring closely with TLC until the starting material is consumed.Esterification reactions are reversible, and the presence of water can hydrolyze the ester product back to the starting materials.[1]
Suboptimal Reaction Temperature The reaction typically requires heating to reflux (around 110-115 °C in toluene) to proceed at a reasonable rate.[3] Ensure your heating apparatus is calibrated and maintaining the correct temperature.Insufficient temperature can lead to a slow reaction rate and incomplete conversion of the starting material.
Catalyst Inactivity Concentrated sulfuric acid can absorb moisture from the air and become diluted over time, reducing its catalytic activity. Use a fresh, unopened bottle of concentrated sulfuric acid for the best results.Strong acid catalysts are essential for protonating the carboxylic acid, making it more susceptible to nucleophilic attack.
Issue 2: Presence of Colored Impurities in the Final Product

Symptoms:

  • The isolated this compound is off-white, yellow, or even brownish.

  • The product's melting point is broad and lower than the literature value.

Root Causes and Solutions:

Potential Cause Explanation and Recommended Solution Supporting Rationale and Citations
Oxidation of the Phenolic Hydroxyl Group Phenols, especially those with electron-donating groups like methoxy groups, are susceptible to oxidation, forming colored quinones.[1] To prevent this, it is imperative to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of oxygen, especially at elevated temperatures, can facilitate the oxidation of the electron-rich aromatic ring.[2]
Thermal Degradation Prolonged heating at high temperatures can lead to the decomposition of the starting material or the product, resulting in colored byproducts. Monitor the reaction closely and avoid unnecessarily long reaction times.Organic molecules can undergo complex degradation pathways at elevated temperatures, leading to a mixture of colored impurities.
Issue 3: Difficulty in Removing Unreacted Starting Material

Symptoms:

  • After initial purification attempts (e.g., washing), the product still shows the presence of 2-hydroxy-4,5-dimethoxybenzoic acid by TLC or HPLC.

  • The purified product has an acidic character.

Root Causes and Solutions:

Potential Cause Explanation and Recommended Solution Supporting Rationale and Citations
Insufficient Workup The crude product should be thoroughly washed to remove the acidic starting material and the sulfuric acid catalyst. A wash with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove acidic impurities.A basic wash will deprotonate the carboxylic acid, making it water-soluble and easily separable from the organic layer containing the desired ester.
Co-precipitation during Crystallization If the crude product is directly crystallized without proper washing, the starting material can co-precipitate with the product. Ensure the crude product is first purified by an acid-base workup before attempting recrystallization.Impurities with similar structural features can sometimes be incorporated into the crystal lattice of the desired product if they are present in high concentrations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established literature procedures.[2][3][4]

Materials:

  • 2-hydroxy-4,5-dimethoxybenzoic acid

  • Triphenyl phosphite

  • Toluene (anhydrous)

  • Concentrated sulfuric acid

  • Methanol

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), triphenyl phosphite (1.1 eq), and toluene.

  • Begin stirring the mixture and purge the flask with an inert gas.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-115 °C) and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Add methanol and stir for 30 minutes.

  • Add deionized water and continue stirring for another 30 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water and then with cold methanol.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Solvent System: A mixture of methanol and water is effective for the recrystallization of this compound.

Procedure:

  • Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If colored impurities are present, you can add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid.

  • If too much precipitate forms, add a few drops of hot methanol to redissolve it.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold methanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Stationary Phase: Silica gel (60-120 mesh) Mobile Phase: A gradient of ethyl acetate in hexane.

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 4: Purity Analysis by HPLC

Method Parameters:

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase the percentage of B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Expected Retention Times (Approximate):

  • 2-hydroxy-4,5-dimethoxybenzoic acid: ~3-4 minutes

  • This compound: ~8-10 minutes

  • Quinone-type impurities: May vary depending on the specific structure, but generally elute later than the main product.

Visualizations

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 2-hydroxy-4,5-dimethoxybenzoic acid + Triphenyl phosphite + Toluene B Add H₂SO₄ (catalyst) A->B C Reflux (110-115 °C, 3-5h) under Inert Atmosphere B->C D Workup: Add Methanol, then Water C->D E Crude this compound D->E F Recrystallization (Methanol/Water) E->F G Column Chromatography (Silica, Hexane/EtOAc) E->G H Pure this compound F->H G->H I HPLC Purity Check H->I

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Colored Impurities

cluster_yes start Is the final product colored? check_inert Was the reaction run under an inert atmosphere? start->check_inert Yes end_node Obtain a colorless product. start->end_node No yes_inert Consider thermal degradation. Reduce reaction time/temp. check_inert->yes_inert Yes no_inert Implement inert atmosphere (N₂ or Ar). check_inert->no_inert No yes_inert->end_node no_inert->end_node

Caption: Decision-making process for addressing colored impurities.

References

Validation & Comparative

Introduction: The Analytical Imperative for Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Validation of an HPLC Method for Phenyl 2-hydroxy-4,5-dimethoxybenzoate

This compound is a key organic intermediate in the synthesis of various pharmaceuticals, notably as a known impurity in Acotiamide, a drug for functional dyspepsia.[1][] Its precise quantification is not merely an academic exercise; it is a critical component of quality control (QC) in the pharmaceutical industry. Ensuring the purity and controlling impurity levels of active pharmaceutical ingredients (APIs) is mandated by global regulatory bodies to guarantee the safety and efficacy of the final drug product.[3]

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is "fit for purpose," ensuring that the results it generates are accurate and reproducible.[4][5]

This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. We will dissect the "why" behind each validation parameter, present supporting experimental data, and compare the HPLC method with viable alternatives, grounding our discussion in the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

The Analytical Approach: A Robust RP-HPLC Method

Before validation can commence, a robust analytical method must be developed. Based on the chemical properties of this compound (a phenolic ester), a reversed-phase method provides the optimal separation mechanism. The following method was developed as the foundation for our validation study.

Experimental Protocol: HPLC Method for this compound
  • Instrumentation : HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution :

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      10.0 30 70
      12.0 30 70
      12.1 70 30

      | 15.0 | 70 | 30 |

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 280 nm.

    • Injection Volume : 10 µL.

    • Diluent : 50:50 (v/v) Acetonitrile:Water.

Pillar 1: The Validation Workflow - A Self-Validating System

Method validation is a systematic process. Each step builds upon the last, creating a chain of evidence that confirms the method's suitability. The workflow below illustrates the logical progression from system suitability to the final assessment of robustness.

HPLC_Validation_Workflow cluster_0 Phase 1: System & Method Readiness cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Detection Limits & Reliability SST System Suitability Testing (SST) (Pre-requisite) Specificity Specificity & Selectivity (Peak Purity, Forced Degradation) SST->Specificity System OK Linearity Linearity & Range Specificity->Linearity Method is Selective Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Method is Quantitatively Sound Robustness Robustness (Deliberate Variation) LOD_LOQ->Robustness Validation_Report Final Validation Report (Method is Fit for Purpose) Robustness->Validation_Report Method is Reliable

Caption: Workflow for HPLC Method Validation.

Pillar 2: Executing the Validation - Causality Behind the Criteria

As per ICH Q2(R2) and FDA guidelines, a validation protocol with predefined acceptance criteria must be established before initiating any experiments.[7][8]

System Suitability Testing (SST)

Why it's done: Before validating the method, we must verify the performance of the chromatography system itself. SST is a mandatory daily check to ensure the system (pump, injector, column, detector) is capable of generating reliable data.[9][10] It is the cornerstone of data integrity.[9]

How it's done: A standard solution of this compound (e.g., 100 µg/mL) is injected six consecutive times.

Acceptance Criteria & Results:

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T)T ≤ 2.01.15Pass
Theoretical Plates (N)N > 20008500Pass
% RSD of Peak Area≤ 1.0%0.45%Pass
% RSD of Retention Time≤ 1.0%0.12%Pass
Specificity / Selectivity

Why it's done: Specificity ensures that the signal measured is unequivocally from our analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[11][12] A lack of specificity can be compensated for by using multiple analytical procedures.[8]

How it's done:

  • Blank Analysis: A sample of the diluent is injected to ensure no interfering peaks at the analyte's retention time.

  • Forced Degradation: The analyte is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The chromatograms are then analyzed to ensure the main analyte peak is well-resolved from any degradant peaks.

Results: The method demonstrated excellent specificity. No peaks were observed in the blank injection at the retention time of this compound. In the forced degradation studies, all degradation product peaks were baseline-resolved from the parent analyte peak, and peak purity analysis via PDA confirmed the homogeneity of the analyte peak.

Linearity and Range

Why it's done: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is maintained.[13][14]

How it's done: A series of at least five standard solutions are prepared across a specified range. For an assay of a substance, the ICH recommends a range of 80% to 120% of the target concentration.[15] We will test from 50% to 150% (e.g., 50, 75, 100, 125, 150 µg/mL).

Acceptance Criteria & Results:

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²)r² ≥ 0.9980.9995
y-interceptClose to zeroMinimal
Range50 - 150 µg/mLConfirmed
Accuracy

Why it's done: Accuracy measures the closeness of the experimental value to the true value. It's typically determined through recovery studies.[16] The ICH recommends assessing a minimum of nine determinations over at least three concentration levels covering the specified range.[15]

How it's done: A known amount of analyte is "spiked" into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Each level is prepared in triplicate, and the percentage of analyte recovered is calculated.

Acceptance Criteria & Results:

Spiked LevelMean Recovery (%)% RSD
80% (80 µg/mL)99.5%0.55%
100% (100 µg/mL)100.2%0.41%
120% (120 µg/mL)99.8%0.62%
Overall Acceptance 98.0% - 102.0% Pass
Precision

Why it's done: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[15][17]

How it's done:

  • Repeatability (Intra-assay precision): Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, on the same instrument.[17]

  • Intermediate Precision (Inter-assay precision): The repeatability test is duplicated by a different analyst, on a different day, and/or on a different instrument to assess variability within the lab.

Acceptance Criteria & Results:

Precision LevelMean Assay (%)% RSDAcceptance Criteria (%RSD)
Repeatability99.9%0.58%≤ 2.0%
Intermediate Precision100.1%0.75%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done: LOD is the lowest amount of an analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[11] These are critical for analyzing impurities or low-level analytes.

How it's done: These are typically determined based on the signal-to-noise (S/N) ratio.

  • LOD: S/N ratio of 3:1.

  • LOQ: S/N ratio of 10:1.[14]

Results:

ParameterResult
LOD0.1 µg/mL
LOQ0.3 µg/mL
Robustness

Why it's done: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[13]

How it's done: Key method parameters are slightly varied, and the effect on the results is observed.

Acceptance Criteria & Results:

Parameter VariedVariationResult (SST)Impact
Flow Rate± 0.1 mL/minPassedNo significant impact
Column Temperature± 2°CPassedNo significant impact
Mobile Phase B %± 2%PassedMinor shift in RT, resolution maintained

The method is considered robust as minor variations did not significantly compromise the analytical results.

Pillar 3: Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, it's important to understand its performance relative to other available technologies for quantifying phenolic compounds.[18]

FeatureValidated HPLC MethodUV-Vis SpectrophotometryGas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation followed by UV detection.Measurement of light absorption at a specific wavelength.Separation of volatile compounds followed by mass-based detection.
Specificity High. Can resolve the analyte from structurally similar impurities and degradants.Low. Cannot distinguish between compounds with overlapping absorption spectra.[19]Very High. Provides structural information, confirming identity.
Sensitivity High (LOQ ~0.3 µg/mL).Moderate. Generally less sensitive than HPLC.Very High. Can detect trace levels of analytes.
Sample Prep Simple dissolution and filtration.Simple dissolution.Requires derivatization to make the phenolic analyte volatile, which adds complexity and potential for error.
Cost & Speed Moderate cost, ~15 min/sample.Low cost, very fast.High instrument cost, longer run times.
Best For Routine QC, stability testing, purity analysis. Rapid, high-throughput screening or total phenolic content (e.g., Folin-Ciocalteu method).[20]Definitive identification, structural elucidation, and analysis of volatile impurities.

Final Assessment

The RP-HPLC method for the quantification of this compound has been successfully validated according to ICH Q2(R2) guidelines. The method is specific, linear, accurate, precise, and robust over the specified range. The established validation parameters confirm that this analytical procedure is fit for its intended purpose in a regulated quality control environment, providing trustworthy data for batch release and stability studies.

References

A Comparative Guide to Impurity Profiling of Acotiamide with a Focus on the Starting Material Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a critical mandate for ensuring drug safety and efficacy. This guide provides an in-depth analysis of impurity profiling for Acotiamide, a prokinetic agent for functional dyspepsia, with a specific focus on impurities originating from a key starting material, Phenyl 2-hydroxy-4,5-dimethoxybenzoate. We will compare various analytical methodologies, present a robust, validated experimental protocol, and discuss alternative synthetic pathways to provide a comprehensive framework for researchers, scientists, and drug development professionals. Our discussion is grounded in established regulatory principles, particularly the ICH guidelines, to ensure a thorough and compliant approach to impurity control.

Introduction: The Imperative of Purity in Acotiamide

Acotiamide is the first-in-class drug approved for the treatment of functional dyspepsia, a condition characterized by symptoms like postprandial fullness and upper abdominal bloating.[1] It functions as an acetylcholinesterase inhibitor, enhancing gastric motility.[2] The clinical success and safety of Acotiamide, like any pharmaceutical, are inextricably linked to the purity of its API. The presence of impurities, which can arise during synthesis, purification, or storage, can significantly impact the drug's quality, safety, and efficacy.[3]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, primarily through the International Council for Harmonisation (ICH), for the control of impurities.[4][5] A critical aspect of this control is the characterization and management of the impurity profile of the designated regulatory starting materials.[6][7] Impurities present in a starting material can be carried through the synthesis, either unchanged or as derivatives, into the final drug substance.[7] This guide focuses on this compound, a key intermediate in several synthetic routes to Acotiamide, and provides a comparative analysis of methods to profile and control its associated impurities.

The Synthetic Pathway: Origin of Impurities

The synthesis of Acotiamide can be approached through various routes. One common pathway involves the use of 2-hydroxy-4,5-dimethoxybenzoic acid, which is converted to an activated form, such as this compound, to facilitate amide bond formation.[8][9] This intermediate is then reacted with other building blocks to construct the final Acotiamide molecule.

The purity of this compound is paramount. It is itself synthesized from precursors like 2-hydroxy-4,5-dimethoxybenzoic acid and triphenyl phosphite.[10] Any impurities from this preceding step, or side-products from the esterification reaction, can become starting-material impurities for the subsequent Acotiamide synthesis steps.

Acotiamide_Synthesis cluster_0 Synthesis of Intermediate cluster_1 Acotiamide Assembly 2_hydroxy_acid 2-hydroxy-4,5- dimethoxybenzoic acid phenyl_benzoate Phenyl 2-hydroxy-4,5- dimethoxybenzoate 2_hydroxy_acid->phenyl_benzoate Esterification triphenyl_phosphite Triphenyl Phosphite triphenyl_phosphite->phenyl_benzoate condensation_1 Condensation phenyl_benzoate->condensation_1 aminothiazole 2-aminothiazole -4-carboxylate derivative aminothiazole->condensation_1 intermediate_amide Intermediate Amide condensation_1->intermediate_amide condensation_2 Amidation intermediate_amide->condensation_2 diisopropyl_diamine N,N-diisopropylethylenediamine diisopropyl_diamine->condensation_2 acotiamide Acotiamide condensation_2->acotiamide impurity_source Potential Impurity Introduction Point impurity_source->phenyl_benzoate

Caption: Synthetic pathway of Acotiamide via this compound intermediate.

A Comparative Overview of Analytical Methodologies

Effective impurity profiling requires a suite of analytical techniques capable of separating, identifying, and quantifying a wide range of potential impurities. The choice of method depends on the physicochemical properties of the impurities and the required sensitivity.[11]

Analytical Technique Principle Strengths for Impurity Profiling Limitations
HPLC / UHPLC Differential partitioning of analytes between a stationary and mobile phase.- Excellent for separating complex mixtures.[12]- High precision and accuracy for quantification.- "Stability-indicating" methods can separate the API from degradation products.[3]- Does not inherently provide structural information; requires reference standards.- Method development can be time-consuming.
LC-MS / LC-MS/MS Combines HPLC separation with mass spectrometry detection.- Provides molecular weight information, aiding in the identification of unknown impurities.[13]- High sensitivity and selectivity, especially in MS/MS mode.[2][14]- Enables structural elucidation through fragmentation patterns.- Matrix effects can suppress or enhance ion signals.- Response factors can vary significantly between compounds, making quantification without standards challenging.
GC-MS Separates volatile and thermally stable compounds in the gas phase, followed by mass spec detection.- Excellent for identifying residual solvents (ICH Q3C).- High-resolution separation for volatile impurities.[15]- Not suitable for non-volatile or thermally labile compounds like Acotiamide and many of its polar impurities. Derivatization may be required.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- The definitive technique for unambiguous structure elucidation of unknown impurities.- Provides detailed information about molecular connectivity.- Relatively low sensitivity compared to MS.- Requires larger quantities of isolated impurity for analysis.- Complex spectra can be difficult to interpret.

For the comprehensive profiling of Acotiamide and its intermediates like this compound, a combination of UHPLC for separation and quantification, and LC-MS/MS for identification and structural characterization, represents the most powerful and efficient approach.[16][17]

Best-Practice Experimental Protocol: Stability-Indicating RP-HPLC Method

A stability-indicating method is essential as it proves that the analytical procedure can accurately measure the API in the presence of its impurities, degradants, and excipients. The following protocol is a robust starting point for the analysis of Acotiamide, which can be adapted for the analysis of this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Acotiamide and the separation of its process-related and degradation impurities.

Methodology Workflow:

HPLC_Workflow start Sample Preparation (API, Intermediate, or Forced Degradation Sample) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Temp) injection Sample Injection start->injection hplc_system->injection Set Conditions separation Chromatographic Separation injection->separation detection UV/PDA Detection (e.g., 282 nm) separation->detection data_analysis Data Acquisition & Analysis (Peak Integration, Quantification) detection->data_analysis validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) data_analysis->validation

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Chromatographic Conditions:

    • Column: C8 or C18 column (e.g., Thermo Hypersil BDS C8, 250 x 4.6 mm, 5 µm). A C8 column can provide different selectivity for polar compounds compared to a C18.[3]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile: 0.1% Triethylamine in 0.2% Formic Acid (30:70 v/v).[3] The buffer controls the pH to ensure consistent ionization states of the analytes, while the organic phase controls the elution strength.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity but may risk degrading thermally labile compounds.[3]

    • Detection: UV/PDA detector at 282 nm.[3] The wavelength is chosen based on the UV absorbance maximum of Acotiamide to ensure high sensitivity.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Acotiamide reference standard in a suitable solvent (e.g., water or mobile phase) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 10-60 µg/mL).[3]

    • Prepare samples of this compound and Acotiamide API at a known concentration (e.g., 25 µg/mL).

  • Forced Degradation Studies (as per ICH Q1A(R2)):

    • Acid Hydrolysis: Treat the sample with 1N HCl at 100°C for 3 hours. Neutralize before injection.[3]

    • Base Hydrolysis: Treat the sample with 1N NaOH at 100°C for a shorter duration, as base degradation is often faster. Neutralize before injection.[3]

    • Oxidative Degradation: Treat the sample with 3-6% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 60°C).[18]

    • Photolytic Degradation: Expose the sample solution to UV light in a photostability chamber.

    • Rationale: These stress tests are designed to intentionally degrade the API to generate potential degradation products.[19] The analytical method must be able to separate these newly formed peaks from the main API peak, thus proving its "stability-indicating" nature.[16]

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Analyze forced degradation samples to ensure there is no co-elution of degradant peaks with the Acotiamide peak.

    • Linearity: Analyze calibration standards and perform a linear regression to demonstrate a direct relationship between concentration and detector response.

    • Accuracy & Precision: Determine the recovery of spiked samples and the repeatability of measurements at different concentrations.

    • LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Intentionally make small variations to method parameters (e.g., pH, flow rate, mobile phase composition) to ensure the method remains reliable.[3]

Comparison with Alternative Synthetic Routes

The choice of synthetic route directly influences the impurity profile of the final API. While the use of this compound is one viable path, alternative strategies exist, each with a unique set of potential impurities.

Synthetic Route Starting Material Key Transformation Potential Process-Related Impurities Reference
Route A: this compound Amide bond formation using a pre-activated ester.- Unreacted 2-hydroxy-4,5-dimethoxybenzoic acid.- Positional isomers of the dimethoxy pattern.- By-products from the esterification reaction (e.g., with triphenyl phosphite).[8][9]
Route B: 2,4,5-Trimethoxybenzoic Acid Direct amidation followed by selective demethylation of the 2-methoxy group.- Incompletely demethylated Acotiamide (Acotiamide methyl ether).[]- Other demethylated isomers.- Impurities from the starting 2,4,5-trimethoxybenzoic acid.[][21]
Route C: 2-hydroxy-4,5-dimethoxybenzoic Acid Direct activation with a chlorinating agent (e.g., SOCl₂) to form an acyl chloride, followed by amidation.- Over-chlorinated species.- Unreacted acyl chloride.- By-products from the use of highly reactive chlorinating agents.[8][22]
Route D: 3,4-dimethoxybenzoic acid Bromination followed by hydrolysis to introduce the 2-hydroxy group, then proceeding to Acotiamide.- Residual brominated intermediates.- Incomplete hydrolysis by-products.- Impurities related to the use of bromine.[10][23]

Analysis: Route A offers a controlled way to form the amide bond but is dependent on the purity of the this compound intermediate. Route B is more direct but introduces the critical and potentially difficult step of selective demethylation, which can generate hard-to-separate, structurally similar impurities. Route C uses harsh reagents that can lead to side reactions. Route D adds steps to the synthesis of the core benzoic acid structure, increasing the potential for introducing impurities early in the process.

The selection of a synthetic route is therefore a balance between efficiency, cost, and the ability to control the resulting impurity profile. A thorough understanding of the potential impurities from the chosen route is essential for developing an appropriate control strategy, as outlined in ICH Q11.[24][25]

Conclusion

The impurity profiling of Acotiamide, particularly concerning the starting material this compound, is a multi-faceted challenge that demands a rigorous, science-based approach. The choice of synthetic route fundamentally dictates the potential impurity landscape, and a deep understanding of the reaction mechanisms is crucial for anticipating and controlling these unwanted substances.

A robust analytical strategy, spearheaded by a validated, stability-indicating HPLC/UHPLC method and complemented by LC-MS/MS for structural elucidation, is non-negotiable for ensuring the quality and safety of the final drug product. By integrating knowledge of the synthetic process with powerful analytical techniques and a firm grasp of regulatory expectations, drug developers can confidently navigate the complexities of impurity control and deliver a safe and effective therapeutic agent.

References

A Comparative Analysis of Biological Activity: Phenyl 2-hydroxy-4,5-dimethoxybenzoate vs. 2-hydroxy-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the nuanced structural modification of bioactive scaffolds is a cornerstone of optimizing therapeutic efficacy. This guide provides an in-depth comparative analysis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate and its parent compound, 2-hydroxy-4,5-dimethoxybenzoic acid. We will dissect the available experimental evidence for their biological activities, delve into the rationale behind their differential effects, and provide standardized protocols for their evaluation.

Introduction: A Tale of Two Moieties

2-hydroxy-4,5-dimethoxybenzoic acid is an aromatic compound featuring hydroxyl, methoxy, and carboxylic acid functional groups.[1] This substitution pattern renders it a versatile intermediate in organic synthesis and a molecule of interest for its inherent antioxidant, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a phenolic hydroxyl group is particularly crucial for its biological activities.[3][4]

This compound is the phenyl ester derivative of this acid.[5] While it shares the same core phenolic structure, the esterification of the carboxylic acid with a phenyl group significantly alters its physicochemical properties, most notably its lipophilicity. This modification can have profound implications for its biological activity, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with molecular targets.[5]

This guide will explore the comparative bioactivities of these two compounds, drawing on existing literature and established principles of medicinal chemistry.

Comparative Biological Activities: A Data-Driven Overview

While direct head-to-head comparative studies with quantitative data under identical conditions are not extensively available in the public domain, we can synthesize existing information to draw meaningful comparisons.

Biological Activity2-hydroxy-4,5-dimethoxybenzoic acidThis compoundKey Considerations
Antioxidant Activity Potent free radical scavenging activity attributed to the phenolic hydroxyl and methoxy groups.[1]Reported to exhibit strong antioxidant activity, protecting against oxidative stress.[]Esterification can sometimes enhance antioxidant activity due to increased lipophilicity, allowing for better interaction with lipid-rich environments like cell membranes.[7]
Anti-inflammatory Activity Studied for its potential anti-inflammatory properties.[2] Structurally similar compounds have shown to attenuate hepatotoxicity via anti-inflammatory and antioxidant mechanisms.[8]Reported to inhibit the production of inflammatory mediators like prostaglandins and leukotrienes.[] It may act as a potent inhibitor of cyclooxygenase (COX) enzymes.[]The phenyl ester may exhibit enhanced anti-inflammatory effects due to improved cell permeability, allowing it to reach intracellular targets more effectively.
Antimicrobial Activity Utilized in the synthesis of compounds with antibacterial and anti-inflammatory properties.[1]Reported to possess antimicrobial properties.[5]The antimicrobial effect of phenolic acid derivatives can increase with the length of the alkyl or aryl chain of the ester, suggesting the phenyl ester may have enhanced activity.[7]

Mechanistic Insights: The Impact of Esterification

The conversion of the carboxylic acid to a phenyl ester introduces several key changes that can rationalize the observed differences in biological activity.

Increased Lipophilicity: The addition of the phenyl group makes this compound more lipophilic (fat-soluble) than its parent acid. This can enhance its ability to cross biological membranes, leading to improved bioavailability and intracellular accumulation.

Altered Target Interactions: The bulkier phenyl ester may exhibit different binding affinities for molecular targets compared to the smaller carboxylic acid. This could lead to altered potency or even a different spectrum of activity.

Pro-drug Potential: It is plausible that this compound could act as a pro-drug, being hydrolyzed in vivo by esterases to release the active 2-hydroxy-4,5-dimethoxybenzoic acid. This could provide a mechanism for sustained release and targeted delivery.

Experimental Protocols for Comparative Evaluation

To facilitate further research and enable direct comparison, we provide the following standardized experimental protocols.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (this compound and 2-hydroxy-4,5-dimethoxybenzoic acid) and a positive control (e.g., Ascorbic acid) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds and the positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare stock solutions of Test Compounds & Control C Add compounds to 96-well plate A->C B Prepare 0.1 mM DPPH solution D Add DPPH solution to wells B->D C->D E Incubate in dark (30 min) D->E F Measure absorbance at 517 nm E->F G Calculate % Scavenging Activity F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH Radical Scavenging Assay.

Anti-inflammatory Activity: COX Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibitory activity of the compounds can be determined by measuring the reduction in prostaglandin production.

Step-by-Step Protocol:

  • Reagents and Materials:

    • COX-1 and COX-2 enzyme preparations.

    • Arachidonic acid (substrate).

    • Test compounds and a positive control (e.g., Indomethacin).

    • Prostaglandin E2 (PGE2) EIA kit.

  • Assay Procedure:

    • Pre-incubate the COX enzyme with the test compounds or control for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific period to allow for prostaglandin synthesis.

    • Stop the reaction.

  • Measurement:

    • Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculation:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

COX_Inhibition_Assay cluster_incubation Enzyme Incubation cluster_reaction Enzymatic Reaction cluster_quantification Quantification & Analysis A Pre-incubate COX enzyme with Test Compounds/Control B Add Arachidonic Acid (Substrate) A->B C Incubate to allow PGE2 synthesis B->C D Stop the reaction C->D E Quantify PGE2 using EIA kit D->E F Calculate % COX Inhibition E->F G Determine IC50 for COX-1/COX-2 F->G

Caption: Workflow for the COX Inhibition Assay.

Conclusion and Future Directions

Both 2-hydroxy-4,5-dimethoxybenzoic acid and its phenyl ester, this compound, exhibit promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][] The esterification of the carboxylic acid to a phenyl ester is a key structural modification that likely enhances its lipophilicity, potentially leading to improved bioavailability and cellular uptake. This alteration may translate to enhanced biological efficacy, a hypothesis that warrants direct, quantitative comparative studies.

Future research should focus on:

  • Direct Comparative Studies: Conducting parallel in vitro and in vivo studies to quantitatively compare the potency and efficacy of both compounds.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by each compound.

  • Pharmacokinetic Profiling: Characterizing the ADME properties of both molecules to understand their behavior in biological systems.

By systematically investigating these aspects, the scientific community can gain a clearer understanding of the structure-activity relationship and unlock the full therapeutic potential of these promising phenolic compounds.

References

A Comparative Analysis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl 2-hydroxy-4,5-dimethoxybenzoate stands as a noteworthy scaffold in medicinal chemistry, recognized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its core structure, a derivative of benzoic acid, presents multiple avenues for modification, making it an attractive starting point for developing novel therapeutic agents.[3] This compound has demonstrated potential antimicrobial, anti-inflammatory, and antioxidant properties.[1][] The strategic development of analogs—molecules with a similar core structure but with targeted chemical modifications—is a cornerstone of modern drug discovery, aimed at enhancing therapeutic efficacy, selectivity, and pharmacokinetic profiles.[5]

This guide offers a comparative analysis of this compound analogs, drawing upon structure-activity relationship (SAR) principles from related benzoic acid and dimethoxyphenyl derivatives. We will delve into the impact of structural modifications on biological activity, provide standardized protocols for in vitro evaluation, and present a framework for the rational design of next-generation compounds.

The Core Scaffold: Rationale for Analog Development

The this compound structure offers several key sites for chemical modification that can influence its biological activity:

  • The Phenyl Ester Group: Altering the phenyl ring's substituents can modulate lipophilicity, electronic properties, and steric interactions with biological targets.

  • The Hydroxyl Group: This group is a critical hydrogen bond donor and can be esterified or etherified to tune the compound's properties.[6]

  • The Dimethoxy Groups: The methoxy groups at the 4 and 5 positions are significant for the molecule's activity, and their modification or relocation can drastically alter target engagement.[6]

The primary motivation for developing analogs is to optimize the inherent biological activities of the parent compound. For instance, while the core molecule has shown antioxidant activity, analogs can be designed to enhance this property by improving radical scavenging capabilities or interaction with antioxidant enzymes.[][7] Similarly, for anticancer applications, modifications can be introduced to increase cytotoxicity towards cancer cells or to inhibit specific tumor-promoting pathways, such as histone deacetylases (HDACs).[3]

Comparative Analysis of Biological Activity

While direct comparative studies on a wide range of this compound analogs are limited in publicly accessible literature, we can infer structure-activity relationships from studies on analogous benzoic acid and dimethoxyphenyl derivatives.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like benzoic acid derivatives is heavily influenced by the substitution pattern on the aromatic ring.[7][8]

Key SAR Insights for Antioxidant Analogs:

  • Hydroxyl Positioning: The presence and position of hydroxyl groups are paramount. Dihydroxy-substituted benzoic acids generally exhibit higher antioxidant capacity than monohydroxy- or methoxy-substituted counterparts.[7] The position of a hydroxyl group relative to other substituents can significantly impact radical scavenging activity.[8]

  • Methoxy Groups: In some contexts, a combination of hydroxyl and methoxy groups can lead to potent antioxidant activity. For instance, in one study, the p-hydroxydimethoxy derivative of cinnamic acid (a related structure) showed the highest activity in a kinetic test.[7]

  • Ester vs. Acid: Cinnamic acid derivatives have been shown to be more efficient antioxidants than their benzoic acid counterparts, suggesting that the linker between the phenyl ring and the carboxylic group can influence activity.[7]

Analog Group Structural Modification Impact on Antioxidant Activity Supporting Rationale
Hydroxy AnalogsIntroduction of additional hydroxyl groupsGenerally increases activityAdditional OH groups can more readily donate hydrogen atoms to neutralize free radicals.[7]
Methoxy AnalogsVarying the number and position of methoxy groupsCan enhance activity, particularly when combined with a hydroxyl groupMethoxy groups are electron-donating, which can stabilize the resulting radical after hydrogen donation.[7]
Alkyl Ester AnalogsReplacing the phenyl ester with various alkyl estersModulates activity based on chain length and branchingAffects lipophilicity, which can influence interaction with lipid-based radicals and cell membrane permeability.
Anticancer and Cytotoxic Activity

The dimethoxyphenyl moiety is a feature of numerous compounds with cytotoxic properties.[6] For benzoic acid derivatives, there is growing evidence of their potential as anticancer agents, possibly through the inhibition of enzymes like histone deacetylases (HDACs).[3]

Key SAR Insights for Anticancer Analogs:

  • Hydroxylation Pattern: Trihydroxylated benzoic acid derivatives (like Gallic acid) are known to retard cancer cell growth.[3]

  • Substituent Nature: In a study of quinazolinone derivatives substituted with benzoic acid, the nature and position of substituents on the benzoic acid ring led to moderate to good anti-breast cancer activity.

  • Lipophilicity: For certain classes of compounds, there is a correlation between the lipophilicity of substituents and their affinity for biological targets, which can influence cytotoxic effects.[9]

Analog Group Structural Modification Potential Impact on Cytotoxicity Supporting Rationale
Polyhydroxy AnalogsAddition of further hydroxyl groupsLikely to increase anticancer activityEnhanced potential for HDAC inhibition and induction of apoptosis.[3]
Heterocyclic ConjugatesConjugation with nitrogen-containing heterocycles (e.g., quinazolinones, triazoles)Has been shown to produce potent anticancer activityThe heterocyclic moiety can interact with specific biological targets, leading to apoptosis or cell cycle arrest.[10]
Halogenated AnalogsIntroduction of halogens (e.g., Br, F) on the phenyl ring(s)Can significantly alter binding affinity and selectivity for targets like serotonin receptors.Halogens can act as bioisosteres and modify the electronic properties and metabolic stability of the molecule.[9][11]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial for evaluating the biological activity of newly synthesized analogs.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.[12]

Causality: The assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, neutralizing it.[12] This neutralization is observable as a color change from deep violet to pale yellow, which can be quantified spectrophotometrically.[12] The degree of color change is directly proportional to the antioxidant's scavenging capacity.[12]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 mM solution of DPPH in methanol.[12]

    • Prepare stock solutions of the test analogs and a standard antioxidant (e.g., Trolox or Gallic Acid) in a suitable solvent like methanol.[12]

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of various concentrations of the test analog or standard.[13]

    • Add 200 µL of the DPPH solution to each well.[13]

    • Include a control well containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the analog to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for DPPH Radical Scavenging Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 40 µL Sample with 200 µL DPPH Solution in 96-well plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Analogs & Standard prep_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate for Cell Attachment seed_cells->incubate_attach add_compounds Add Serial Dilutions of Test Analogs incubate_attach->add_compounds incubate_treat Incubate for 24-72 hours add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate for 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize measure Measure Absorbance at ~570 nm solubilize->measure calculate_viability Calculate % Cell Viability measure->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantification of Phenyl 2-hydroxy-4,5-dimethoxybenzoate. This compound is a key intermediate in organic synthesis and a known impurity in the gastroprokinetic agent, Acotiamide.[1][][3] The selection of a suitable analytical method is critical for ensuring the purity, safety, and efficacy of the final drug product.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of cross-validation parameters, supported by experimental protocols and data. Our objective is to provide a comprehensive framework for selecting the most appropriate analytical methodology based on specific application needs, from high-throughput screening to in-depth structural elucidation.

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines, with the ICH Q2(R2) guideline providing a comprehensive framework for analytical procedure validation.[5][6][7][8] Similarly, the United States Pharmacopeia (USP) General Chapter <1225> outlines the requisite validation parameters.[4][9][10] These parameters, including specificity, linearity, accuracy, precision, and robustness, form the basis of our comparative evaluation.

Experimental Design: A Tripartite Comparison

To provide a holistic comparison, we will evaluate HPLC-DAD, GC-MS, and UV-Vis Spectroscopy for the analysis of this compound. Each method will be subjected to a rigorous validation protocol to assess its performance against the core validation parameters.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds. The use of a Diode-Array Detector (DAD) provides the added advantage of acquiring spectral data, aiding in peak identification and purity assessment.[11][12][13][14]

Experimental Protocol: HPLC-DAD
  • Chromatographic System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector.

  • Column: A Zorbax Eclipse C18 column (4.6 x 150 mm, 3.5-µm particle size) is a suitable choice for the separation of phenolic compounds.[12]

  • Mobile Phase: A gradient elution using 10 mM phosphoric acid solution (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 1 mL/min.[12]

  • Detection: The DAD is set to monitor at the wavelength of maximum absorbance for this compound, with a broader spectral scan to assess for co-eluting impurities.

  • Standard Preparation: A stock solution of this compound is prepared in methanol, from which a series of calibration standards are made.

Caption: Workflow for HPLC-DAD Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, allowing for definitive identification and quantification.[15][16][17][18] For a compound like this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance.[15]

Experimental Protocol: GC-MS
  • Derivatization: The hydroxyl group of this compound is derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (TMS) ether.

  • GC System: A system such as an Agilent 7890B GC coupled to a 5977A MSD.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for benzoate derivatives.[15]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is preferred for trace analysis.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, with data acquired in both full scan and selected ion monitoring (SIM) modes for qualitative and quantitative analysis, respectively.

Caption: Workflow for GC-MS Analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[19][20] Aromatic compounds, such as this compound, typically exhibit strong UV absorbance, making this a viable method for its quantification, particularly in pure samples or simple mixtures.[21][22]

Experimental Protocol: UV-Vis Spectroscopy
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer, such as a Cary 60 from Agilent Technologies.

  • Solvent: A UV-transparent solvent, such as methanol or ethanol.

  • Wavelength Scan: An initial scan is performed to determine the wavelength of maximum absorbance (λmax) for this compound.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the λmax to construct a calibration curve according to the Beer-Lambert Law.[19][22]

  • Sample Measurement: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Comparative Data Summary

The following table summarizes the performance of each analytical method across key validation parameters. The data presented is representative of what would be expected for the analysis of this compound.

Validation ParameterHPLC-DADGC-MSUV-Vis Spectroscopy
Specificity High (Separation of impurities)Very High (Mass fragmentation provides structural information)Low (Interference from other absorbing compounds)
Linearity (R²) > 0.999> 0.998> 0.995
Range (µg/mL) 0.1 - 1000.01 - 501 - 25
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
LOD (µg/mL) 0.030.0030.3
LOQ (µg/mL) 0.10.011.0
Robustness HighModerate (sensitive to derivatization and injection parameters)High

In-Depth Analysis and Recommendations

HPLC-DAD emerges as a robust and reliable method for the routine quality control of this compound. Its high specificity allows for the simultaneous quantification of the main compound and the detection of potential impurities, which is critical in pharmaceutical applications. The method demonstrates excellent linearity, accuracy, and precision over a wide concentration range.

GC-MS offers unparalleled specificity and sensitivity, making it the gold standard for identification and for the analysis of trace-level impurities. The requirement for derivatization, however, adds a layer of complexity and potential for variability to the sample preparation process. It is the method of choice for structural confirmation and for forensic or investigational purposes where definitive identification is paramount.

UV-Vis Spectroscopy is a valuable tool for high-throughput screening and for the quantification of this compound in samples where it is the sole absorbing species. Its simplicity, speed, and low cost are significant advantages. However, its lack of specificity makes it unsuitable for the analysis of complex mixtures where other components may absorb at the same wavelength.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the analysis. For routine quality control in a regulated environment, HPLC-DAD provides the optimal balance of specificity, accuracy, and robustness. For applications requiring the highest level of sensitivity and definitive identification, GC-MS is the preferred technique. UV-Vis Spectroscopy serves as a rapid and economical option for screening purposes and for the analysis of pure substances. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the generation of reliable and defensible analytical data.

References

A Comparative Guide to the Preparation of Phenyl 2-hydroxy-4,5-dimethoxybenzoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical development and quality control, reference standards are the bedrock of analytical accuracy. They provide the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are quantified and identified. Phenyl 2-hydroxy-4,5-dimethoxybenzoate is a key intermediate and a known impurity in the synthesis of Acotiamide, a drug used for treating functional dyspepsia.[1] Therefore, the availability of a high-purity, thoroughly characterized reference standard for this compound is not merely advantageous—it is essential for regulatory compliance and ensuring patient safety.

This guide provides an in-depth, comparative analysis of the methodologies for preparing and validating this compound. Moving beyond a simple recitation of steps, we will explore the causal chemistry behind protocol choices, establish a self-validating framework for characterization, and compare the primary synthesis route with practical alternatives.

Part 1: Synthesis Strategy—A Tale of Two Precursors

The synthesis of this compound is contingent upon the availability of its precursor, 2-hydroxy-4,5-dimethoxybenzoic acid. The choice of synthetic route for this precursor significantly impacts the overall efficiency, safety, and scalability of the process. Two dominant methods are prevalent in the literature: a classical bromination-hydrolysis pathway and a more modern selective demethylation approach.

Method 1: Bromination-Hydrolysis

This two-step process begins with the inexpensive and readily available 3,4-dimethoxybenzoic acid.[1]

  • Electrophilic Bromination: The starting material undergoes electrophilic aromatic substitution with bromine in concentrated hydrochloric acid. The ortho-directing effect of the carboxylic acid group guides the bromine to the desired position, yielding 2-bromo-4,5-dimethoxybenzoic acid with high regioselectivity.[1]

  • Hydrolysis: The intermediate is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to replace the bromine atom with a hydroxyl group, furnishing the target precursor.[1]

Method 2: Selective Demethylation

This innovative single-step method utilizes 2,4,5-trimethoxybenzoic acid as the starting material.[1][2]

  • Nucleophilic Demethylation: The reaction is conducted in a polar aprotic solvent (e.g., DMF, DMSO) using a cyclic amine like piperazine or morpholine.[2] The amine acts as a nucleophile, selectively attacking the methyl group at the 2-position. This selectivity is driven by the steric hindrance imposed by the adjacent methoxy groups at the 4- and 5-positions.[1]

Comparative Analysis of Precursor Synthesis Routes
ParameterBromination-Hydrolysis MethodSelective Demethylation MethodRationale & Justification
Number of Steps TwoOneA single-step synthesis is inherently more efficient, reducing processing time, solvent usage, and potential for material loss.[1]
Key Reagents Bromine, Conc. HCl, NaOHPiperazine/Morpholine, DMFAvoids the use of highly corrosive and hazardous bromine, enhancing operational safety.[1]
Reported Yield ~70-75% (over two steps)[1]~75-95%[2]Higher yields in the demethylation route contribute to better process economy.
Scalability GoodExcellentThe single-step, high-yield nature of demethylation is highly amenable to gram-to-kilogram scale-up.[1]
Waste Profile Halogenated waste, acidic/basic aqueous streamsAmine and high-boiling solvent wasteThe demethylation route avoids halogenated waste, which can be more challenging to dispose of.

Part 2: Esterification—Forging the Final Product

With the precursor in hand, the next stage is the esterification reaction to form the target phenyl ester. The most robust and high-yielding method reported is a direct esterification using triphenyl phosphite.

Primary Protocol: Triphenyl Phosphite Mediated Esterification

This method involves reacting 2-hydroxy-4,5-dimethoxybenzoic acid with triphenyl phosphite in a suitable solvent like toluene, catalyzed by a strong acid such as concentrated sulfuric acid.[1][3][][5]

Causality Behind the Method:

  • Triphenyl Phosphite: Acts as both a source of the phenyl group and a powerful dehydrating agent. It activates the carboxylic acid, facilitating the nucleophilic attack by the phenol that is generated in situ, driving the equilibrium towards the ester product.

  • Argon/Nitrogen Atmosphere: The reaction is conducted under an inert atmosphere to prevent oxidation of the electron-rich phenolic species at elevated temperatures.[3][]

  • Methanol & Water Quench: Upon completion, the sequential addition of methanol and then water serves to quench the reaction and precipitate the crude product, which has lower solubility in this mixed solvent system.[3][]

Experimental Protocol: Synthesis of this compound
  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), triphenyl phosphite (1.1-1.3 eq), and toluene (10-15 mL per gram of acid).[3][]

  • Inerting: Purge the flask with argon or nitrogen for 5-10 minutes.

  • Catalysis: Under the inert atmosphere, carefully add concentrated sulfuric acid (e.g., 40-50 µL per 1.5 g of acid).[3]

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 2.5-4 hours, monitoring by TLC or HPLC for the consumption of the starting acid.[3][6]

  • Cooling & Precipitation: Once the reaction is complete, cool the flask to room temperature. Add methanol (approx. 3 volumes relative to toluene) dropwise and stir for 30 minutes.[]

  • Isolation: Add water (approx. 1.5 volumes relative to toluene) and continue stirring for another 30 minutes to maximize precipitation.[]

  • Filtration: Collect the precipitated solid by suction filtration. Wash the filter cake with a small amount of cold ethanol or methanol to remove residual impurities.[]

  • Drying: Dry the product under reduced pressure to a constant weight. A typical yield for this process is >95%.[3][5]

Alternative Approach: Comparison with Purchasing a Related Standard

For some applications, an alternative to synthesizing a specific impurity standard is to use a commercially available, certified reference material (CRM) of a structurally related compound. A potential surrogate could be 4-Hydroxybenzoic acid .

FeatureIn-House Synthesized this compoundPurchased 4-Hydroxybenzoic Acid CRM
Structural Relevance Identical to the target analyte; ideal for identity confirmation and accurate quantification.Structurally different; may have different chromatographic retention and detector response.
Availability Requires multi-step synthesis and rigorous in-house characterization.Readily available from multiple suppliers as a certified standard.
Cost High initial cost in terms of labor, reagents, and analytical resources.Lower upfront cost for the material itself.
Certification Characterization data (purity, identity) is generated and validated internally.Comes with a Certificate of Analysis from an accredited body (e.g., ISO 17034).
Use Case Definitive identification and quantification of a specific known impurity.System suitability tests, general detector response checks, or as a marker if co-elution is not an issue.

Verdict: While purchasing a related standard is simpler, it is not a substitute for an authentic reference standard of the target analyte. For accurate impurity profiling of an API like Acotiamide, the in-house synthesis and qualification of this compound is the scientifically rigorous and regulatory-expected approach.

Part 3: The Self-Validating Protocol—Characterization and Purity Assessment

A reference standard is only as reliable as its characterization data. A multi-pronged analytical approach is mandatory to confirm the compound's identity, purity, and stability, creating a self-validating system where orthogonal methods corroborate one another.

Workflow for Reference Standard Qualification

G cluster_0 Synthesis & Purification cluster_1 Identity Confirmation cluster_2 Purity & Assay cluster_3 Long-Term Viability Synthesis Esterification Purification Recrystallization/ Washing Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization MS Mass Spectrometry (HRMS) Purification->MS Characterization FTIR FTIR Spectroscopy Purification->FTIR Characterization HPLC HPLC-UV (Purity) Purification->HPLC Characterization qNMR qNMR (Assay vs. CRM) HPLC->qNMR Quantification Stability Stability Testing (ICH Guidelines) qNMR->Stability Qualification

Caption: Workflow for Reference Standard Synthesis and Qualification.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.[1] The ¹H NMR spectrum should show distinct signals for the aromatic protons and methoxy protons, while the ¹³C NMR will confirm the number and type of carbon environments.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).[1]

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present, such as the phenolic -OH stretch, C=O stretch of the ester, and C-O stretches of the ether and ester groups.[7][8]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for assessing purity.[7] A validated, stability-indicating HPLC method should be used. Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak.

  • System: A reverse-phase HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is common for separating aromatic compounds.[9]

  • Detection: UV detection at a wavelength of maximum absorbance for the analyte.

  • Sample Prep: Prepare a solution of the reference standard in the mobile phase or a suitable solvent (e.g., 1 mg/mL).[7]

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. For a reference standard, purity should be ≥99.5%.

Stability Testing

The stability of the reference standard must be evaluated to establish a retest date and appropriate storage conditions.[10] This involves storing aliquots of the standard under various conditions as defined by ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH) and testing them at predetermined intervals.[11][12]

Summary of Expected Analytical Data
TechniqueParameterExpected Result for this compound
HRMS [M+H]⁺Calculated: 275.0919; Found: 275.0915 ± 5 ppm
¹H NMR Chemical Shifts (δ)Signals corresponding to 2 methoxy groups (~3.8-3.9 ppm), aromatic protons, and a phenolic OH.
¹³C NMR Number of Signals15 distinct carbon signals expected.
FTIR Key Stretches (cm⁻¹)~3200-3400 (O-H), ~1720 (C=O, ester), ~1200-1300 (C-O, ester/ether).[7]
HPLC Purity≥ 99.5% by area percent.
Melting Point RangeA sharp, defined melting point.

Conclusion

The preparation of a this compound reference standard is a meticulous process that demands careful selection of synthetic routes and a comprehensive, multi-technique approach to characterization. The selective demethylation pathway for the precursor followed by a triphenyl phosphite-mediated esterification offers a safe, efficient, and scalable manufacturing process. The subsequent qualification via orthogonal analytical methods—NMR, MS, FTIR, and HPLC—is not merely a procedural step but a necessary, self-validating system that underpins the trustworthiness of the standard. This rigorous qualification ensures that the standard can be used with high confidence in critical quality control and regulatory settings, ultimately safeguarding the quality of the final drug product.

References

Comparative Analysis of Phenyl 2-hydroxy-4,5-dimethoxybenzoate Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the benzoate scaffold serves as a foundational element for a diverse array of therapeutic agents. Among these, Phenyl 2-hydroxy-4,5-dimethoxybenzoate and its derivatives have garnered significant interest for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core structure, characterized by a phenyl ester of 2-hydroxy-4,5-dimethoxybenzoic acid, presents multiple sites for chemical modification, making it an attractive template for developing novel therapeutic agents through structure-activity relationship (SAR) studies.[1]

This guide provides a comparative analysis of this compound derivatives, synthesizing findings from various studies to elucidate the impact of structural modifications on their biological efficacy. We will delve into the key pharmacophoric features, explore the consequences of substitutions on both the benzoate and phenyl ester moieties, and provide standardized experimental protocols for comparative evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this promising class of compounds.

Core Scaffold and Pharmacophoric Features

The this compound scaffold possesses several key features that are crucial for its biological activity. The hydroxyl (-OH) and two methoxy (-OCH3) groups on the benzoic acid ring, along with the phenyl ester, create a unique electronic and steric profile that dictates its interaction with biological targets.[1]

The phenolic hydroxyl group is a potential hydrogen bond donor and can be critical for binding to target proteins. The methoxy groups, being electron-donating, influence the electron density of the aromatic ring and can participate in hydrophobic interactions within a binding pocket. The phenyl ester itself is a key linker that can be subjected to various substitutions to modulate the compound's lipophilicity and overall biological activity.[1]

Below is a diagram illustrating the core scaffold and the primary sites for modification that will be discussed in this guide.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Reading seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 prep_compounds Prepare Compound Dilutions treat Treat Cells with Compounds prep_compounds->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

References

Comparing antioxidant activity of Phenyl 2-hydroxy-4,5-dimethoxybenzoate with other phenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antioxidant Activity of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Abstract

This guide provides a comprehensive analysis of the antioxidant potential of this compound, a phenolic compound with significant therapeutic and synthetic applications.[1][] Its performance is critically evaluated against well-established phenolic antioxidants, including Gallic Acid and Quercetin, as well as the industry-standard benchmark, Trolox. We delve into the foundational principles of antioxidant action, provide detailed, field-proven protocols for three standard assays—DPPH, ABTS, and FRAP—and present a comparative analysis based on experimental data. The guide elucidates the structure-activity relationships that govern antioxidant efficacy, offering researchers and drug development professionals a robust framework for evaluating and applying this compound in their work.

Introduction: The Critical Role of Phenolic Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[3] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reactions they cause before vital molecules are damaged.[4]

Phenolic compounds, a large class of plant secondary metabolites, are renowned for their potent antioxidant properties.[4][5][6] Their efficacy stems from their ability to donate a hydrogen atom from a hydroxyl (-OH) group to a free radical, a process that stabilizes the radical while the resulting phenoxyl radical is itself stabilized by resonance.[6][7] This inherent chemical property makes them a focal point in pharmaceutical research and food science.[5]

1.1. Compound in Focus: this compound

This compound (CAS 877997-98-3) is a benzoate ester that has demonstrated significant antioxidant properties.[1][] Its structure, featuring a phenolic hydroxyl group and two electron-donating methoxy groups on the benzoic acid moiety, suggests a strong potential for free radical scavenging. Understanding its relative efficacy compared to other known antioxidants is crucial for its application in medicinal chemistry and as a potential therapeutic agent.[1]

1.2. The Benchmarks for Comparison

To objectively assess the antioxidant capacity of this compound, we compare it against:

  • Gallic Acid: A simple phenolic acid with three hydroxyl groups, known for its very strong antioxidant activity.[8][9][10]

  • Quercetin: A flavonoid with multiple hydroxyl groups, recognized as one of the most potent natural antioxidants.[11]

  • Trolox: A water-soluble analog of Vitamin E, widely used as a standard for antioxidant capacity measurements, providing a benchmark for Trolox Equivalent Antioxidant Capacity (TEAC) values.[12]

Methodology: Quantifying Antioxidant Capacity

The antioxidant activity of a compound is not an intrinsic physical constant but is highly dependent on the specific oxidant and the reaction conditions. Therefore, a multi-assay approach is essential for a comprehensive evaluation. We employ three widely accepted spectrophotometric methods that measure antioxidant activity through different mechanisms.[13][14]

2.1. Principles of the Selected Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[15][16] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[15][16]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+).[12][17][18] Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[12][13] This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[18]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to act as a reducing agent.[19][20] At low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form, and the change in absorbance is measured at 593 nm.[21]

2.2. Visualizing the Methodologies

.dot

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Test Compound & Standards) DPPH_Assay DPPH Assay (Absorbance at 517 nm) Compound_Prep->DPPH_Assay Add serial dilutions ABTS_Assay ABTS Assay (Absorbance at 734 nm) Compound_Prep->ABTS_Assay Add serial dilutions FRAP_Assay FRAP Assay (Absorbance at 593 nm) Compound_Prep->FRAP_Assay Add serial dilutions Assay_Reagents Prepare Assay Reagents (DPPH, ABTS•+, FRAP) Assay_Reagents->DPPH_Assay Initiate reaction Assay_Reagents->ABTS_Assay Initiate reaction Assay_Reagents->FRAP_Assay Initiate reaction Calc_Inhibition Calculate % Inhibition DPPH_Assay->Calc_Inhibition ABTS_Assay->Calc_Inhibition Calc_TEAC Calculate TEAC/FRAP Values ABTS_Assay->Calc_TEAC vs. Trolox Standard FRAP_Assay->Calc_TEAC vs. FeSO4 Standard Plot_Curves Plot Dose-Response Curves Calc_Inhibition->Plot_Curves Calc_IC50 Determine IC50 Values Plot_Curves->Calc_IC50

Caption: General experimental workflow for comparative antioxidant analysis.

DPPH_Mechanism DPPH_Radical DPPH• DPPH_H DPPH-H DPPH_Radical->DPPH_H H• donation Antioxidant ArOH Antioxidant_Radical ArO• Antioxidant->Antioxidant_Radical loses H•

References

A Comparative Guide to the Quantification of Phenyl 2-hydroxy-4,5-dimethoxybenzoate as an Impurity in Acotiamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Impurity Profiling in Drug Safety

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy. An impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). These impurities can arise from various sources, including the synthesis of the API, degradation of the drug substance over time, or interaction with packaging materials. The presence of impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous analytical control of impurities is a critical aspect of quality control in the pharmaceutical industry.

This guide focuses on Phenyl 2-hydroxy-4,5-dimethoxybenzoate, a known process-related impurity in the synthesis of Acotiamide.[1][] Acotiamide is a gastrointestinal prokinetic agent used for the treatment of functional dyspepsia.[3][4][5] Given its intended use in patients, ensuring the purity of Acotiamide is of paramount importance. This document provides a comparative analysis of two robust analytical techniques for the quantification of this compound in Acotiamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to aid in the selection and implementation of the most suitable analytical method.

Understanding the Analyte and the Matrix

A successful analytical method is built upon a thorough understanding of the chemical properties of both the impurity (analyte) and the API (matrix).

  • This compound: This is a phenolic ester with a molecular weight of 274.27 g/mol .[1][6][7] Its structure contains a UV-active chromophore, making it suitable for UV-based detection. Its phenolic hydroxyl group and ester functionality influence its polarity and potential for derivatization.

  • Acotiamide: The API, with a molecular weight of 450.55 g/mol , is a more complex molecule containing a thiazole ring, an amide linkage, and a tertiary amine.[3][4] It also possesses UV-absorbing properties. The significant difference in molecular structure and polarity between Acotiamide and the impurity is a key factor in developing a selective analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for the quantification of non-volatile and thermally labile compounds.[8][9][10] For the analysis of this compound in Acotiamide, a reversed-phase HPLC method is the logical first choice due to the non-polar nature of the C18 stationary phase, which will effectively separate the less polar impurity from the more polar API.

Rationale for HPLC-UV Method Development

The primary goal is to achieve baseline separation between the Acotiamide peak and the this compound peak, as well as any other potential impurities. The selection of a C18 column provides a versatile stationary phase for the separation of a wide range of compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve the desired separation. A gradient elution is often preferred in impurity analysis to ensure that both early-eluting and late-eluting impurities are effectively separated and quantified within a reasonable run time. UV detection is chosen for its simplicity, robustness, and the inherent UV-absorbing properties of the analyte.

Experimental Protocol: HPLC-UV
  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV spectra of the impurity and API to ensure adequate sensitivity for both).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to obtain a concentration of 0.5 µg/mL.

    • Sample Solution (500 µg/mL of Acotiamide): Accurately weigh and dissolve the Acotiamide drug substance in the diluent to achieve a final concentration of 500 µg/mL.

Data Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Acotiamide API Dissolve_Sample Dissolve in Diluent (500 µg/mL) Sample->Dissolve_Sample Standard Weigh Impurity Standard Dissolve_Standard Dissolve in Diluent (0.5 µg/mL) Standard->Dissolve_Standard Inject Inject 10 µL Dissolve_Sample->Inject Dissolve_Standard->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity (External Standard Method) Integrate->Quantify Report Report Result (% w/w) Quantify->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12][13] While this compound may not be highly volatile, it is amenable to GC analysis, potentially with derivatization to improve its volatility and chromatographic behavior. The high selectivity and sensitivity of mass spectrometric detection make GC-MS an excellent confirmatory technique and a primary method for trace-level quantification.

Rationale for GC-MS Method Development

The primary advantage of GC-MS is its high specificity, which arises from the combination of chromatographic separation and mass spectral detection. This is particularly useful for complex matrices where co-eluting peaks might be a concern in HPLC-UV. The use of a mass spectrometer allows for the unambiguous identification of the impurity based on its unique mass spectrum. For quantification, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte. Given the presence of a hydroxyl group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility and improve peak shape.

Experimental Protocol: GC-MS
  • GC-MS System: A validated GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized impurity (specific m/z values to be determined from a full scan analysis of the derivatized standard).

  • Sample Preparation (with Derivatization):

    • Standard Solution: Prepare a stock solution of the impurity reference standard in a suitable solvent (e.g., Dichloromethane). Dilute to the desired concentrations for the calibration curve.

    • Sample Solution: Accurately weigh the Acotiamide drug substance and dissolve in a suitable solvent.

    • Derivatization Procedure: To an aliquot of the standard or sample solution, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and an internal standard. Heat the mixture in a sealed vial (e.g., 70 °C for 30 minutes) to complete the reaction.

  • Injection Volume: 1 µL (in splitless mode).

Data Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Acotiamide API Dissolve Dissolve in Solvent Sample->Dissolve Standard Weigh Impurity Standard Standard->Dissolve Derivatize Add Derivatizing Agent & Internal Standard Dissolve->Derivatize Heat Heat to Complete Reaction Derivatize->Heat Inject Inject 1 µL Heat->Inject Separate Capillary GC Column Temperature Program Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Quantify Quantify Impurity (Internal Standard Method) Integrate->Quantify Report Report Result (% w/w) Quantify->Report

Caption: Workflow for the quantification of this compound by GC-MS with derivatization.

Comparative Performance of the Analytical Methods

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table provides a comparison of the expected performance characteristics of the two methods, based on typical values for pharmaceutical impurity analysis.

ParameterHPLC-UVGC-MS (SIM)Rationale for Performance
Specificity GoodExcellentGC-MS offers higher specificity due to the combination of chromatographic retention time and mass spectral data.
Limit of Detection (LOD) ~0.01%~0.001%The high sensitivity of the mass spectrometer in SIM mode allows for lower detection limits.
Limit of Quantification (LOQ) ~0.03%~0.003%GC-MS can reliably quantify the impurity at lower concentrations.
Linearity (R²) >0.999>0.999Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98-102%95-105%Both methods should provide accurate results when properly validated.
Precision (%RSD) < 2.0%< 5.0%HPLC-UV generally offers better precision due to the simpler sample preparation and injection process.
Sample Throughput HigherLowerThe derivatization step in the GC-MS method increases the sample preparation time.

Conclusion: Selecting the Appropriate Method

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound in Acotiamide.

  • HPLC-UV is a robust, precise, and high-throughput method that is well-suited for routine quality control applications where the impurity levels are expected to be within the quantifiable range of the UV detector. Its simplicity and widespread availability make it an attractive first-line approach.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification, confirmation of impurity identity, and for investigational studies where unambiguous identification is critical. The additional sample preparation step of derivatization is a trade-off for its enhanced performance.

Ultimately, the selection of the analytical method should be based on a risk assessment and the specific requirements of the drug development stage. For routine release testing, a validated HPLC-UV method is often sufficient. For in-depth impurity profiling and for setting specifications, the confirmatory power of GC-MS is invaluable. It is also common practice to use HPLC for routine analysis and GC-MS as an orthogonal method for validation and investigation of out-of-specification results.

References

A Comparative Guide to the Identification and Analysis of Acotiamide Impurity 35

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the identification, characterization, and quantification of Acotiamide impurities, with a specific focus on Acotiamide Impurity 35. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling.

Introduction: The Critical Role of Impurity Profiling for Acotiamide

Acotiamide is a prokinetic agent that functions as an acetylcholinesterase inhibitor, primarily used in the treatment of functional dyspepsia.[][2] In pharmaceutical development, ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API) like Acotiamide is paramount. The presence of impurities, even at trace levels, can significantly impact the drug's quality and safety profile.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[4]

This guide focuses on Acotiamide Impurity 35, chemically identified as diethyl 2,2'-(oxalylbis(azanediyl))bis(thiazole-4-carboxylate), a known related substance.[5] We will explore and compare the analytical strategies essential for its detection and control, from foundational stress testing to advanced chromatographic and spectrometric techniques.

Chapter 1: Establishing the Degradation Landscape via Forced Degradation

Expertise & Experience: Before an impurity can be reliably measured, we must first understand its origins. Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating analytical method. The objective is not to destroy the drug but to induce degradation to an extent of 5-20%, thereby generating the likely degradants that could form under normal storage conditions.[6] This process is critical for identifying degradation pathways and ensuring the analytical method is specific enough to separate impurities from the API and each other.[3][7]

Studies on Acotiamide reveal its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing relative stability under neutral, thermal, and photolytic stress.[3][8] This knowledge is invaluable, as it directs our analytical focus toward methods capable of resolving polar degradants formed through hydrolysis and oxidation.

Experimental Workflow: Forced Degradation

The logical flow of a forced degradation study is a systematic process designed to produce and preliminarily analyze potential impurities.

G cluster_0 Phase 1: Stress Application cluster_1 Phase 2: Analysis & Method Development API Acotiamide API Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) API->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, heat) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C solid state) API->Thermal Photo Photolytic Stress (ICH Q1B light conditions) API->Photo Analysis Analyze Stressed Samples (vs. Control) using HPLC/UPLC Photo->Analysis PeakPurity Assess Peak Purity of API Analysis->PeakPurity Resolution Check Resolution between API and Degradant Peaks PeakPurity->Resolution MethodDev Develop Stability-Indicating Method Resolution->MethodDev G cluster_0 Decision & Action Start Impurity Peak Detected in Chromatogram Known Is the impurity known and a reference standard available? (e.g., Impurity 35) Start->Known Yes_Path YES Known->Yes_Path No_Path NO Known->No_Path QC_Method Routine QC Analysis: Quantify using UPLC-UV Yes_Path->QC_Method RD_Method Identification & Characterization: Analyze using UPLC-HRMS/MS No_Path->RD_Method

References

Comparative Guide to Method Validation for Trace-Level Detection of Phenyl 2-hydroxy-4,5-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable detection of trace-level impurities is a cornerstone of ensuring product quality, safety, and efficacy. Phenyl 2-hydroxy-4,5-dimethoxybenzoate, a known impurity in the synthesis of pharmaceuticals like Acotiamide, requires robust analytical methods for its quantification at minimal levels.[1][] This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)—for the method validation of this specific compound. The focus is on the practical application of regulatory guidelines to ensure data integrity and analytical excellence.

The principles of analytical method validation are well-established by international regulatory bodies. This guide is developed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2), as well as the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6][7][8][9][10][11][12] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[13]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore, such as this compound.

Methodology Rationale

The selection of a phenyl-bonded stationary phase is predicated on its unique selectivity for aromatic compounds, offering enhanced resolution for the analyte of interest from potential matrix components.[14] An isocratic mobile phase of acetonitrile and a mildly acidic aqueous solution ensures consistent elution and sharp peak shapes.

Experimental Protocol: HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A phenyl-bonded column (e.g., 150 mm x 4.6 mm, 5 µm) provides excellent separation for aromatic compounds.[14]

  • Mobile Phase: An isocratic mixture of acetonitrile and 45 mM aqueous ammonium formate solution (e.g., 57:43 v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound; a wavelength of approximately 300 nm is anticipated to provide adequate sensitivity.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 hplc HPLC System (Phenyl Column) s4->hplc Inject 10 µL detector UV Detector (~300 nm) hplc->detector chromatogram Chromatogram Acquisition detector->chromatogram quant Peak Integration & Quantitation chromatogram->quant

Caption: HPLC-UV Experimental Workflow for this compound Analysis.

Method Validation Protocol (ICH Q2(R1)/Q2(R2))

The objective of method validation is to demonstrate the suitability of the analytical procedure for its intended purpose.[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is demonstrated by injecting a blank (matrix without the analyte), a placebo, and the analyte spiked with known impurities. The peak for this compound should be free of interference from other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area against the concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is added to a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] This provides an indication of its reliability during normal usage.

Alternative Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For applications requiring higher sensitivity and greater specificity, particularly for trace analysis in complex matrices, UHPLC-MS is the method of choice. It combines the superior separation power of UHPLC with the highly selective and sensitive detection of mass spectrometry.

Methodology Rationale

UHPLC utilizes smaller particle size columns (< 2 µm), leading to faster analysis times and improved resolution. Coupling this with a mass spectrometer allows for the unequivocal identification and quantification of the analyte based on its mass-to-charge ratio (m/z), significantly reducing the risk of interference.

Experimental Protocol: UHPLC-MS
  • Chromatographic System: A UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using a specific precursor ion and product ion transition for this compound.

  • Sample Preparation: Similar to HPLC-UV, but may require a more dilute solution due to the higher sensitivity of the MS detector.

UHPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Dilute & Filter s2->s3 uhplc UHPLC System (C18 Column) s3->uhplc Inject 2 µL ms Mass Spectrometer (ESI Negative, MRM) uhplc->ms Ionization mrm_data MRM Data Acquisition ms->mrm_data quant Peak Integration & Quantitation mrm_data->quant

Caption: UHPLC-MS Experimental Workflow for High-Sensitivity Analysis.

Comparative Validation Insights

While the core validation parameters remain the same, UHPLC-MS validation requires additional considerations:

  • Specificity: Is inherently higher due to the selectivity of MRM. Co-eluting peaks are unlikely to have the same precursor and product ion masses.

  • Matrix Effects: The presence of co-eluting, undetected matrix components can suppress or enhance the ionization of the analyte, affecting accuracy and precision. This must be evaluated, often by comparing the response of the analyte in a pure solution versus a matrix-spiked sample.

  • Sensitivity: LOD and LOQ values are typically orders of magnitude lower than with UV detection.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods, based on typical results for the analysis of phenolic compounds.[16][17][18]

Validation Parameter HPLC-UV UHPLC-MS Acceptance Criteria (Typical)
Specificity GoodExcellentNo interference at the retention time of the analyte
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Range 0.1 - 10 µg/mL0.001 - 1 µg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110% (for impurities)
Precision (RSD%) < 2.0%< 5.0%Repeatability: ≤ 5%, Intermediate: ≤ 10%
LOD ~30 ng/mL~0.1 ng/mLS/N ratio ≥ 3
LOQ ~100 ng/mL~0.5 ng/mLS/N ratio ≥ 10, with acceptable precision & accuracy
Analysis Time ~15 min~5 min-

Method Selection Guide

The choice between HPLC-UV and UHPLC-MS depends on the specific requirements of the analysis.

Method_Selection start Start: Analytical Need q1 Is ultra-high sensitivity required? (e.g., < 50 ng/mL) start->q1 q2 Is the sample matrix complex? q1->q2 No uhplc_ms Select UHPLC-MS q1->uhplc_ms Yes hplc_uv Select HPLC-UV q2->hplc_uv No q2->uhplc_ms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and UHPLC-MS are powerful techniques for the trace-level detection of this compound. The validation of the chosen method must be a thorough and well-documented process, adhering to the principles outlined in the ICH, FDA, and USP guidelines to ensure the generation of reliable and defensible data.[4][5][15] HPLC-UV offers a robust and cost-effective solution for routine quality control, while UHPLC-MS provides superior sensitivity and specificity for more demanding applications, such as the analysis of trace-level impurities in complex sample matrices or in pharmacokinetic studies. The selection of the most appropriate method should be based on a scientific and risk-based assessment of the analytical requirements.

References

A Comprehensive Guide to Catalysis in Phenyl 2-hydroxy-4,5-dimethoxybenzoate Synthesis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl 2-hydroxy-4,5-dimethoxybenzoate, with the molecular formula C₁₅H₁₄O₅ (CAS No: 877997-98-3), is a pivotal intermediate in the landscape of modern organic synthesis.[1][2][3] Its primary significance lies in its role as a key building block for various pharmaceuticals, most notably Acotiamide, a drug used for treating functional dyspepsia.[4][5] Beyond this, the compound is explored for its potential antimicrobial and anti-inflammatory properties and sees application in the synthesis of diverse complex molecules and even in the fragrance industry.[4][6]

The efficient synthesis of this benzoate ester is therefore of critical importance to researchers and drug development professionals. The choice of catalyst is paramount, directly influencing reaction yield, purity, time, and overall process economy. This guide provides an in-depth, objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

Primary Synthetic Pathway: Esterification

The most prevalent and industrially relevant method for synthesizing this compound is the esterification of 2-hydroxy-4,5-dimethoxybenzoic acid. This process typically involves the reaction of the carboxylic acid with a phenyl group donor in the presence of a catalyst.

cluster_reactants reactant1 2-hydroxy-4,5-dimethoxybenzoic acid reactant2 +   Phenol (or Phenyl Donor) catalyst Catalyst Heat product This compound catalyst->product

Caption: General reaction scheme for the synthesis.

Catalyst Performance: A Comparative Analysis

The efficacy of the synthesis is largely dictated by the catalytic system employed. We will compare the well-established homogeneous acid catalysis with potential alternative systems, evaluating them on key performance indicators.

Homogeneous Brønsted Acid Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

This is the most widely documented and highest-yielding method.[7] It utilizes a strong protic acid to catalyze the esterification, with triphenyl phosphite often added as a dehydrating agent and a source of the phenyl group.

  • Mechanism of Action: Concentrated H₂SO₄ acts as a classic Brønsted acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of phenol. Triphenyl phosphite plays a crucial dual role: it reacts with the water produced during the esterification, driving the equilibrium towards the product side, and can also act as the phenoxy group donor.

  • Performance:

    • Yield: Excellent, with reported yields as high as 96%.[7]

    • Reaction Time: Relatively rapid, typically completing within 2.5 to 3 hours.[7][8][]

    • Conditions: Requires elevated temperatures (reflux in toluene, ~110°C) and an inert atmosphere.[4][]

    • Drawbacks: Being a homogeneous catalyst, its removal from the reaction mixture requires a neutralization wash, which can complicate the workup process and generate aqueous waste.[10] The corrosive nature of concentrated sulfuric acid also presents handling and equipment challenges.

Alternative Acid Catalysts: P-Toluenesulfonic Acid & Polyphosphoric Acid

While less specifically documented for this exact synthesis, other strong acids are common in esterification and represent viable alternatives.

  • Mechanism of Action: Similar to sulfuric acid, these catalysts protonate the carbonyl group to activate the carboxylic acid. Solid acids like p-toluenesulfonic acid monohydrate (PTSA) offer easier handling than liquid H₂SO₄. Polyphosphoric acid (PPA) can serve as both catalyst and dehydrating agent, analogous to the H₂SO₄/triphenyl phosphite system.[11]

  • Anticipated Performance:

    • Yield: Expected to be good to high, though potentially lower than the optimized H₂SO₄ method without specific process optimization.

    • Reaction Time: May require longer reaction times or higher temperatures to achieve comparable conversion rates.

    • Advantages: PTSA is a solid, making it easier to handle and measure. Heterogeneous or solid-supported acid catalysts, such as sulfated zirconia, could also be employed, which would drastically simplify catalyst removal through simple filtration.[10]

Heterogeneous Metal Oxide Catalysts (Emerging Green Alternative)

Recent advancements in catalysis have highlighted the potential of solid metal oxides for transesterification reactions, which could be adapted for this synthesis.[12]

  • Mechanism of Action: These catalysts, such as those based on Niobium (Nb₂O₅), Cerium (CeO₂), or Praseodymium (PrO₂), function as Lewis acids or bifunctional acid-base catalysts.[12][13][14] The metal center can coordinate with the carbonyl oxygen, activating the substrate for nucleophilic attack.

  • Anticipated Performance:

    • Yield: Potentially high, but highly dependent on the choice of metal oxide and reaction conditions.

    • Reaction Time: Likely to be significantly longer, often requiring 6-8 hours or more.

    • Advantages: The primary benefit is the heterogeneity of the catalyst. It can be easily recovered by filtration and reused across multiple batches, significantly improving the process's sustainability and reducing waste.[12] This aligns with the principles of green chemistry.

    • Challenges: This approach is not yet documented for this compound synthesis and would require substantial research and development to optimize conditions and validate performance.

Performance Data Summary

Catalyst SystemCatalyst TypeTypical YieldReaction TimeTemperatureKey AdvantagesKey Disadvantages
H₂SO₄ / Triphenyl Phosphite Homogeneous~96%[7]2.5 - 3 hours[7][8]~110°C[4][]High yield, fast reactionDifficult to remove, corrosive, waste generation
PTSA / PPA HomogeneousGood (Est.)Moderate (Est.)110 - 140°CEasier handling (PTSA)Workup still required, limited specific data
Solid Acid (e.g., Sulfated Zirconia) HeterogeneousGood (Est.)Moderate-Long (Est.)120 - 160°CEasy removal, reusablePotential for lower activity, requires optimization
Metal Oxides (e.g., Nb₂O₅) HeterogeneousModerate-Good (Est.)Long (Est.)>150°CReusable, "green" catalystRequires significant R&D, higher temperatures

Detailed Experimental Protocols

The following protocol details the most reliable and high-yielding method identified from authoritative sources.

Protocol 1: Sulfuric Acid-Catalyzed Synthesis

This protocol is based on a method described in patent literature, which reports a 96% yield.[7]

Materials:

  • 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq)

  • Triphenyl phosphite (~1.0 eq)

  • Concentrated Sulfuric Acid (98%) (catalytic amount, ~0.05 eq)

  • Toluene (solvent)

  • Methanol (for workup)

  • Water (for workup)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

arrow arrow start Start: Assemble Reaction Apparatus charge Charge Flask: 1. Toluene 2. 2-hydroxy-4,5-dimethoxybenzoic acid 3. Triphenyl phosphite 4. Conc. H₂SO₄ start->charge inert Establish Inert Atmosphere (Argon/N₂) charge->inert heat Heat to Reflux (~110°C) Stir for 2.5 - 3 hours inert->heat cool Cool to Room Temperature heat->cool quench Add Methanol Stir for 30 min cool->quench precipitate Add Water Stir for 30 min quench->precipitate filter Filter Precipitated Solids precipitate->filter dry Dry Product Under Reduced Pressure filter->dry end End: Obtain Pure Product dry->end

Caption: Experimental workflow for H₂SO₄-catalyzed synthesis.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a clean, dry reaction flask equipped with a reflux condenser and a magnetic stir bar. Ensure the system can be maintained under an inert atmosphere.

  • Charging Reactants: Under a stream of argon or nitrogen, charge the reaction flask with toluene (approx. 1g per 1g of benzoic acid), 2-hydroxy-4,5-dimethoxybenzoic acid (1.0 eq), triphenyl phosphite (1.0 eq), and concentrated sulfuric acid (catalytic amount).[7][8]

    • Scientist's Note: The inert atmosphere is crucial to prevent oxidation of the phosphite reagent at high temperatures. The order of addition is important; adding the acid last prevents localized heating.

  • Reaction: Heat the mixture to reflux (approx. 110°C in toluene) with vigorous stirring. Maintain the reflux for 2.5 to 3 hours.[7][] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add methanol and continue stirring for 30 minutes.[8]

    • Scientist's Note: Methanol is added to react with any remaining triphenyl phosphite and to help initiate the precipitation of the product.

  • Precipitation: Add water to the mixture and stir for an additional 30 minutes. This will cause the desired product to precipitate out of the solution as a solid.[7][8]

  • Isolation and Purification: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold ethanol or methanol to remove impurities.

  • Drying: Dry the purified product under reduced pressure to obtain this compound as a white or off-white solid.

Mechanistic Insights

Understanding the reaction mechanism allows for rational optimization and troubleshooting.

cluster_main Proposed Catalytic Cycle (H₂SO₄) cluster_side Dehydrating Agent Role A Carboxylic Acid + H⁺ (from H₂SO₄) B Protonated Carbonyl (Activated Intermediate) A->B Protonation C Nucleophilic Attack by Phenol B->C Activation D Tetrahedral Intermediate C->D Attack E Water Elimination (driven by P(OPh)₃) D->E Proton Transfer F Product + H⁺ (Catalyst Regenerated) E->F Dehydration G P(OPh)₃ + H₂O H H₃PO₃ + 3 PhOH G->H

Caption: Proposed mechanism for the acid-catalyzed esterification.

The key step is the initial protonation of the carbonyl oxygen on the 2-hydroxy-4,5-dimethoxybenzoic acid by the strong acid catalyst. This greatly enhances the electrophilicity of the carbonyl carbon, priming it for attack by a nucleophile (phenol). The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable ester product and regenerate the acid catalyst. The triphenyl phosphite present in the system irreversibly consumes the water, preventing the reverse hydrolysis reaction and ensuring a high product yield.

Conclusion and Future Outlook

For the synthesis of this compound, the combination of concentrated sulfuric acid as a catalyst with triphenyl phosphite in toluene remains the most efficient, rapid, and high-yielding method documented in scientific and patent literature.[7] Its primary drawback is the requirement of a liquid-liquid extraction and neutralization during workup.

For laboratories prioritizing operational simplicity and environmental considerations over maximal yield and speed, investigating solid acid catalysts presents a promising avenue. While this would require initial optimization, the ability to recover and reuse the catalyst via simple filtration is a significant advantage. The development of bespoke heterogeneous catalysts for this specific transformation represents a frontier for future research, promising a truly green and economically favorable synthetic route for this vital pharmaceutical intermediate.

References

Safety Operating Guide

Mastering the Disposal of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Waste Classification: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough understanding of the hazards associated with Phenyl 2-hydroxy-4,5-dimethoxybenzoate is essential. While a specific Safety Data Sheet (SDS) for this compound indicates that detailed toxicological properties are not fully investigated, it is prudent to handle it with care, assuming potential hazards based on its chemical structure—an aromatic ester with phenolic and methoxy functionalities.

Key Hazard Considerations:

  • Irritation: The compound should be handled as a potential skin and eye irritant.[3]

  • Inhalation: Avoid inhaling dust or vapors, as it may be harmful.[3]

  • Ingestion: Ingestion may be harmful.[3]

  • Environmental Hazards: While specific data is limited, related phenolic compounds and benzoates can pose risks to aquatic ecosystems.[3]

Waste Classification—Is it a Hazardous Waste?

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

  • Listed Wastes: this compound is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products.[5]

  • Characteristic Wastes:

    • Ignitability: The compound is a solid with a high boiling point, making it unlikely to be ignitable.[2]

    • Corrosivity: It is not an aqueous solution and is unlikely to have a pH that would classify it as corrosive.[4]

    • Reactivity: There is no data to suggest it is unstable, water-reactive, or explosive.[6]

    • Toxicity: This is the most critical characteristic to consider. Without specific toxicity data (e.g., LD50), a conservative approach is to manage the waste as hazardous unless you have definitive information to the contrary from your institution's environmental health and safety (EHS) office.

Given the lack of comprehensive hazard data, the precautionary principle dictates that This compound waste should be managed as a hazardous chemical waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, ensure you are wearing the appropriate PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.Prevents skin contact and potential irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's EHS for specific guidance.Prevents inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This process should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Solid Waste:

    • Collect unadulterated this compound, along with any contaminated items such as weighing papers, gloves, and pipette tips, in a dedicated, solid waste container.

    • This container must be made of a material compatible with the chemical (e.g., a high-density polyethylene pail).

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, clearly labeled liquid waste container.

    • Crucially, do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's chemical hygiene plan. Incompatible chemicals can react violently.[7]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glassware, must be placed in a designated, puncture-resistant sharps container.

Step 2: Container Selection and Labeling

  • Container Choice: Use only containers that are in good condition, with secure, tight-fitting lids. The original product container is often a suitable choice for its own waste.[8]

  • Labeling: This is a critical compliance step. Every waste container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The date when waste was first added to the container (the "accumulation start date").

    • An indication of the hazards (e.g., "Irritant," "Handle with Care").

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the properly labeled waste container in a designated SAA.[4] This area must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[4] Store it in a cool, dry, and well-ventilated location, away from incompatible materials.

  • Quantity Limits: Be aware of the accumulation limits for your generator status. For acutely toxic "P-listed" wastes, this is as low as one quart.[4] While this compound is not P-listed, it is good practice to be mindful of accumulated quantities.

Step 4: Arranging for Disposal

  • Once the waste container is full, or if you are approaching your institution's time limit for storage in an SAA, contact your EHS office to arrange for a pickup.

  • Never pour this compound down the drain. This is a violation of environmental regulations and can harm aquatic life.

  • The ultimate disposal will be handled by a licensed hazardous waste contractor, likely through high-temperature incineration.

Emergency Procedures: Spill and Exposure Management

Accidents can happen. Being prepared is non-negotiable.

In Case of a Spill:

  • Alert colleagues and evacuate the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your institution's emergency response team immediately.

  • For small, manageable spills:

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with soap and water.

    • Collect all cleanup materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation assess_hazards Assess Hazards (Consult SDS) start->assess_hazards spill Spill Occurs start->spill exposure Exposure Occurs start->exposure ppe Don Appropriate PPE assess_hazards->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Select & Label Container ('Hazardous Waste') segregate->container store Store in SAA (Closed, Secure) container->store pickup Arrange EHS Pickup store->pickup end_disposal End: Compliant Disposal pickup->end_disposal spill_small Small Spill Procedure spill->spill_small Small spill_large Large Spill Procedure (Contact EHS) spill->spill_large Large spill_small->container spill_large->end_disposal first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Decision workflow for the safe disposal of this compound.

By internalizing and implementing these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Remember, responsible science extends beyond the benchtop.

References

Mastering the Safe Handling of Phenyl 2-hydroxy-4,5-dimethoxybenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Phenyl 2-hydroxy-4,5-dimethoxybenzoate, a key intermediate in various synthetic pathways, requires a comprehensive understanding of its potential hazards to ensure safe laboratory practices. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans for this compound, grounded in established safety standards and practical experience.

Understanding the Hazard Profile

This compound is an aromatic ester that, while not having extensive toxicological data publicly available, shares structural similarities with phenolic compounds and other benzoates. The Safety Data Sheet (SDS) indicates that it can cause skin and serious eye irritation[1]. Therefore, a cautious approach that minimizes all potential routes of exposure—dermal, ocular, and inhalation—is essential. The primary hazards to mitigate are direct contact with the skin and eyes, and the potential for inhalation of dust particles if handled as a solid.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial when handling this compound. Each component of the PPE ensemble serves a specific purpose in creating a barrier between the researcher and the chemical.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals, including many aromatic compounds[2][3]. The outer glove should be changed immediately upon contamination, while the inner glove provides a secondary layer of protection. For tasks with a higher risk of splashes, consider heavier-duty gloves such as butyl or neoprene over the inner nitrile glove[4][5]. Always inspect gloves for any signs of degradation or perforation before use[6].
Eye and Face Protection Chemical splash goggles that provide a tight seal around the eyes are mandatory to protect against splashes and fine dust[3][6][7]. For procedures with a significant risk of splashing, such as transferring large quantities or working with heated solutions, a full-face shield worn over the goggles is required for comprehensive facial protection[4][5].
Body Protection A flame-resistant laboratory coat should be worn at all times and kept fully buttoned[5][7]. For tasks with a higher splash potential, a chemically resistant apron made of neoprene or a similar impervious material should be worn over the lab coat[4][5].
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors[5][7]. If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing and training[8].
Footwear Closed-toe, non-perforated shoes made of a durable material are required to protect against spills[5][7].

Procedural Workflow for Safe Handling

Adherence to a strict procedural workflow is critical for minimizing exposure risks. The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE don_ppe Don PPE in Correct Sequence (Gloves Last) weigh Weigh Solid Chemical in Fume Hood don_ppe->weigh Proceed to Handling dissolve Dissolve or React Chemical (Maintain Containment) transfer Transfer Solutions (Use Secondary Containment) decontaminate Decontaminate Glassware and Work Surfaces transfer->decontaminate Proceed to Cleanup segregate_waste Segregate Chemical Waste (Solid and Liquid) doff_ppe Doff PPE in Correct Sequence (Gloves First) wash_hands Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.

  • Respirator (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is necessary, place it over the goggles.

  • Gloves: Don your inner pair of nitrile gloves, followed by the outer pair. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

The principle of doffing is to avoid contaminating yourself with any chemicals that may be on your PPE.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head, avoiding touching the front surfaces.

  • Lab Coat and Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body. Remove the apron in a similar manner.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Spill Management and Decontamination

In the event of a spill, it is crucial to have a clear and immediate plan of action.

  • Small Spills: For small spills contained within the fume hood, use a chemical absorbent pad or a non-reactive absorbent material like vermiculite to soak up the material.

  • Large Spills: For larger spills, evacuate the immediate area and alert your laboratory supervisor or safety officer.

All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly. After handling the chemical, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is a critical final step to ensure environmental and personnel safety.

  • Solid Waste: Collect any unused or expired solid this compound and grossly contaminated items (e.g., weighing papers, contaminated gloves) in a designated, clearly labeled hazardous waste container[9].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste[9]. Do not mix with other waste streams unless specifically permitted by your institution's hazardous waste management plan.

  • Contaminated Labware: Glassware that has come into contact with the chemical should be decontaminated by rinsing with a suitable solvent, which should then be collected as hazardous liquid waste. If decontamination is not feasible, the labware must be disposed of as hazardous solid waste[9].

All chemical waste must be disposed of through a licensed and approved waste disposal contractor, typically via incineration[9][10][11]. Never dispose of this compound down the drain or in regular trash[9][10].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.